GW273297X
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H48O3 |
|---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
(5R,7S,8R,9S,10S,13R,14S,17R)-3,3-dimethoxy-10,13-dimethyl-17-[(2R)-oct-7-yn-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-7-ol |
InChI |
InChI=1S/C29H48O3/c1-7-8-9-10-11-20(2)22-12-13-23-26-24(14-15-28(22,23)4)27(3)16-17-29(31-5,32-6)19-21(27)18-25(26)30/h1,20-26,30H,8-19H2,2-6H3/t20-,21-,22-,23+,24+,25+,26+,27+,28-/m1/s1 |
InChI Key |
PCYZBDFBDWTQEA-QHKWXHRTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of GW273297X
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GW273297X is a pharmacological inhibitor of the enzyme sterol 27-hydroxylase (CYP27A1). Its mechanism of action is centered on the modulation of cholesterol metabolism and the subsequent impact on key signaling pathways implicated in cancer progression, particularly in estrogen receptor-positive (ER+) breast cancer. By inhibiting CYP27A1, this compound effectively reduces the biosynthesis of 27-hydroxycholesterol (27HC), a primary metabolite of cholesterol. The reduction in 27HC levels mitigates its downstream pro-tumorigenic effects, which are mediated through its activity as an endogenous selective estrogen receptor modulator (SERM) and an agonist of the liver X receptor (LXR). This guide provides a comprehensive overview of the molecular interactions, signaling cascades, and experimental validation of the mechanism of action of this compound.
Core Mechanism of Action: Inhibition of CYP27A1
The primary molecular target of this compound is the mitochondrial cytochrome P450 enzyme, sterol 27-hydroxylase, encoded by the CYP27A1 gene. CYP27A1 catalyzes the initial and rate-limiting step in the alternative bile acid synthesis pathway, which involves the hydroxylation of cholesterol at the 27-position to form 27-hydroxycholesterol (27HC)[1][2].
The Role of 27-Hydroxycholesterol (27HC) in Cancer Pathophysiology
27HC is now recognized as a critical signaling molecule with pleiotropic effects in various tissues. In the context of cancer, particularly breast cancer, 27HC has been shown to promote tumor growth and metastasis through its interaction with two key nuclear receptors: the Estrogen Receptor (ER) and the Liver X Receptor (LXR)[3][4].
Downstream Signaling Pathways Modulated by this compound
By reducing the bioavailability of 27HC, this compound indirectly modulates the activity of the ER and LXR signaling pathways.
Estrogen Receptor (ER) Signaling
27HC functions as an endogenous SERM, exhibiting partial agonist activity on the estrogen receptor, primarily ERα[1][5]. In ER+ breast cancer cells, the binding of 27HC to ERα initiates a cascade of events that promote cell proliferation and tumor growth.
Signaling Pathway Diagram: Inhibition of 27HC-Mediated ER Signaling by this compound
Caption: this compound inhibits CYP27A1, reducing 27HC and subsequent ER activation.
The binding of 27HC to ERα induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The activated ERα complex then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, such as Cyclin D1 and c-Myc, which are critical for cell cycle progression and proliferation. By lowering 27HC levels, this compound attenuates this signaling cascade, resulting in decreased proliferation of ER+ breast cancer cells.
Liver X Receptor (LXR) Signaling
27HC is also a known agonist of the Liver X Receptors (LXRα and LXRβ)[2][6]. LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis and have been implicated in cancer metastasis.
Signaling Pathway Diagram: Inhibition of 27HC-Mediated LXR Signaling by this compound
Caption: this compound blocks 27HC production, thereby inhibiting LXR-mediated gene expression.
Upon activation by 27HC, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes. While LXR activation is generally associated with cholesterol efflux through the upregulation of genes like ABCA1, in the context of breast cancer, 27HC-mediated LXR activation has been linked to the promotion of metastasis[3]. This may involve the regulation of genes encoding matrix metalloproteinases (MMPs) and other factors involved in cell migration and invasion. This compound, by reducing 27HC, can therefore be expected to attenuate LXR-driven metastatic processes.
Quantitative Data
The following table summarizes the available quantitative data related to the key molecules in the this compound mechanism of action.
| Compound/Molecule | Parameter | Value | Cell/System | Reference |
| This compound | IC50 for CYP27A1 | Not Publicly Available | Recombinant Human CYP27A1 | - |
| 27-Hydroxycholesterol | EC50 for ERα activation | ~1 µM | Breast Cancer Cell Lines | [7] |
| 27-Hydroxycholesterol | EC50 for LXR activation | ~1 µM | Various Cell Lines | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
In Vivo Xenograft Model for Assessing Anti-Tumor Efficacy
This protocol describes the use of an MCF-7 human breast cancer xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.
Experimental Workflow: MCF-7 Xenograft Study
Caption: Workflow for assessing this compound efficacy in a mouse xenograft model.
Methodology:
-
Cell Culture: MCF-7 human breast adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, are used. To support the growth of estrogen-dependent MCF-7 cells, a slow-release 17β-estradiol pellet (0.72 mg, 60-day release) is implanted subcutaneously in the dorsal neck region one day prior to cell implantation.
-
Tumor Implantation: MCF-7 cells are harvested, washed, and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL. A volume of 0.1 mL of the cell suspension (5 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring and Treatment Initiation: Tumor growth is monitored by caliper measurements every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2. When tumors reach a mean volume of 100-150 mm^3, mice are randomized into treatment and control groups.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in sterile water). Mice in the treatment group receive daily intraperitoneal or oral administration of this compound at a specified dose (e.g., 10-50 mg/kg). The control group receives the vehicle alone.
-
Efficacy Evaluation: Tumor volumes and body weights are recorded twice weekly. The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and ERα expression. Another portion can be snap-frozen for the analysis of intratumoral 27HC levels by mass spectrometry.
In Vitro CYP27A1 Enzyme Inhibition Assay
This protocol outlines a method to determine the inhibitory potency (IC50) of this compound on CYP27A1 activity.
Methodology:
-
Enzyme Source: Recombinant human CYP27A1 enzyme is used.
-
Substrate: Cholesterol is used as the substrate.
-
Assay Buffer: A suitable buffer (e.g., potassium phosphate buffer, pH 7.4) containing cofactors necessary for CYP450 activity (e.g., NADPH-cytochrome P450 reductase, cytochrome b5, and an NADPH-generating system) is prepared.
-
Inhibition Assay:
-
A reaction mixture is prepared containing the assay buffer, recombinant CYP27A1, and varying concentrations of this compound (or vehicle control).
-
The reaction is initiated by the addition of cholesterol.
-
The mixture is incubated at 37°C for a specified time.
-
The reaction is terminated by the addition of a quenching solvent (e.g., acetonitrile).
-
-
Detection and Quantification: The formation of the product, 27-hydroxycholesterol, is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of 27HC formation at each concentration of this compound is determined. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.
Conclusion
The mechanism of action of this compound is well-defined and centers on its potent inhibition of CYP27A1. This leads to a reduction in the oncometabolite 27-hydroxycholesterol, thereby attenuating the pro-tumorigenic signaling cascades mediated by the estrogen receptor and the liver X receptor. The preclinical evidence strongly supports the therapeutic potential of this compound in the treatment of ER+ breast cancer and potentially other malignancies where the cholesterol-27HC axis is implicated in disease progression. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. 27-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 2. kjpp.net [kjpp.net]
- 3. researchgate.net [researchgate.net]
- 4. Our evolving understanding of how 27-hydroxycholesterol influences Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 27-Hydroxycholesterol: the First Identified Endogenous SERM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
GW273297X as a CYP27A1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GW273297X as a potent and specific inhibitor of the mitochondrial enzyme Sterol 27-hydroxylase (CYP27A1). The inhibition of CYP27A1 by this compound serves as a critical tool in elucidating the physiological and pathological roles of the cholesterol metabolite, 27-hydroxycholesterol (27HC). This document details the mechanism of action of this compound, its effects on downstream signaling pathways, and provides a compilation of experimental protocols for its application in biochemical, cell-based, and in vivo research.
Introduction to CYP27A1 and its Role in Cholesterol Metabolism
CYP27A1, a member of the cytochrome P450 superfamily, is a crucial enzyme in the alternative pathway of bile acid synthesis.[1][2] Located in the inner mitochondrial membrane of various tissues, its primary function is the hydroxylation of cholesterol at the 27th carbon position to produce 27-hydroxycholesterol (27HC).[2] This conversion is the initial and rate-limiting step in the acidic pathway of bile acid synthesis.[2] Beyond its role in bile acid production, 27HC has emerged as a significant signaling molecule with diverse biological activities.
This compound: A Pharmacological Tool for CYP27A1 Inhibition
This compound is a small molecule inhibitor that has been utilized in numerous studies to pharmacologically block the enzymatic activity of CYP27A1.[3][4][5] By inhibiting CYP27A1, this compound effectively reduces the endogenous production of 27HC, thereby allowing researchers to investigate the functional consequences of diminished 27HC levels.[3][4]
Quantitative Data
Table 1: Qualitative and Usage Data for this compound
| Parameter | Description | Source / Reference |
| Target | Sterol 27-hydroxylase (CYP27A1) | [3][5] |
| Effect | Inhibition of cholesterol conversion to 27-hydroxycholesterol | [3][4] |
| Typical In Vivo Dose | Attenuates hypercholesterolemia-promoted tumor growth with daily injection. | [3] |
| Formulation for In Vivo Use | Solubilized in vehicles such as (2-hydroxypropyl)-β-cyclodextrin. | [3] |
Signaling Pathways Modulated by this compound-mediated CYP27A1 Inhibition
The primary mechanism through which this compound exerts its biological effects is by reducing the levels of 27HC. 27HC is a known endogenous ligand for two key nuclear receptors: the Liver X Receptors (LXRs) and the Estrogen Receptor (ER).
Liver X Receptor (LXR) Signaling
27HC is an agonist of LXRs (LXRα and LXRβ). Activation of LXRs leads to the transcription of genes involved in cholesterol efflux and transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). By inhibiting 27HC production, this compound can modulate LXR-dependent gene expression.
Estrogen Receptor (ER) Signaling
27HC has been identified as a selective estrogen receptor modulator (SERM).[6] In the context of ER-positive breast cancer, 27HC can act as an ERα agonist, promoting tumor growth.[3] Therefore, inhibition of CYP27A1 by this compound can attenuate ER-dependent signaling and proliferation in certain cellular contexts.
Experimental Protocols
The following sections provide generalized protocols for the use of this compound in various experimental settings. Researchers should optimize these protocols for their specific cell lines, animal models, and experimental conditions.
Biochemical Assay: In Vitro CYP27A1 Inhibition
This protocol describes a method to assess the direct inhibitory effect of this compound on recombinant human CYP27A1 activity.
Materials:
-
Recombinant human CYP27A1[7]
-
Adrenodoxin and Adrenodoxin Reductase (electron transfer partners)[6]
-
NADPH regenerating system[6]
-
Substrate: Cholesterol (radiolabeled or non-radiolabeled)
-
This compound
-
Potassium phosphate buffer (pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
LC-MS/MS or HPLC with a radioactivity detector for analysis
Procedure:
-
Enzyme Reconstitution: On ice, pre-incubate recombinant human CYP27A1, adrenodoxin, and adrenodoxin reductase in potassium phosphate buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.
-
Reaction Mixture: In a reaction tube, combine the reconstituted enzyme system and the NADPH regenerating system.
-
Inhibitor Addition: Add the desired concentration of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the cholesterol substrate.
-
Incubation: Incubate the reaction at 37°C for a time period determined to be within the linear range of the assay.
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent. Vortex and centrifuge to separate the organic and aqueous phases.
-
Analysis: Collect the organic phase, evaporate the solvent, and reconstitute the residue in a suitable mobile phase. Analyze the formation of 27HC using LC-MS/MS or HPLC with a radioactivity detector if a radiolabeled substrate was used.[8][9]
Cell-Based Assay: Measurement of 27HC Production in Cultured Cells
This protocol outlines a method to determine the effect of this compound on 27HC production in a cellular context.
Materials:
-
Cultured cells of interest (e.g., breast cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Solvents for extraction (e.g., hexane, isopropanol)
-
Internal standard for 27HC quantification (e.g., deuterated 27HC)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
Cell Lysis and Extraction:
-
Wash the cells with PBS.
-
Lyse the cells and extract lipids using an appropriate organic solvent mixture (e.g., hexane:isopropanol).
-
Add an internal standard to the extraction solvent for accurate quantification.
-
-
Sample Preparation:
-
Collect the organic extract.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Quantify the levels of 27HC in the samples using a validated LC-MS/MS method.[1][8]
In Vivo Experimentation: Administration of this compound to Animal Models
This protocol provides a general framework for in vivo studies using this compound to investigate the systemic effects of CYP27A1 inhibition.
Materials:
-
Animal model (e.g., mice)
-
This compound
-
Vehicle for administration (e.g., 40% (2-hydroxypropyl)-β-cyclodextrin)[3]
-
Tools for administration (e.g., gavage needles, syringes)
-
Equipment for blood and tissue collection
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions.
-
Drug Formulation: Prepare the dosing solution of this compound in the chosen vehicle.
-
Administration: Administer this compound to the animals via the desired route (e.g., daily subcutaneous injection or oral gavage) at a predetermined dose.[3] A vehicle control group should be included.
-
Monitoring: Monitor the animals for any adverse effects and for the desired experimental endpoints (e.g., tumor growth).
-
Sample Collection: At the end of the study, collect blood and/or tissues of interest for analysis.
-
27HC Measurement: Process the plasma and tissue samples to extract lipids and quantify 27HC levels using LC-MS/MS to confirm the inhibitory effect of this compound.
Conclusion
This compound is an invaluable tool for researchers studying the roles of CYP27A1 and its metabolite, 27HC, in health and disease. By potently and specifically inhibiting CYP27A1, this compound allows for the controlled manipulation of endogenous 27HC levels, enabling detailed investigations into its downstream signaling effects through LXR and ER pathways. The experimental protocols provided in this guide offer a starting point for the application of this compound in a variety of research contexts, from biochemical characterization to preclinical in vivo studies. Further research to determine and publish the precise IC50 and Ki values of this compound will be beneficial for the scientific community to allow for more direct comparison across studies.
References
- 1. Highly automated nano-LC/MS-based approach for thousand cell-scale quantification of side chain-hydroxylated oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. WO2015065505A1 - Use of cyp27a1 inhibitors, statin, or lxr antagonists alone or in combination with conventional therapy for the treatment of breast cancer - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Recombinant Human CYP27A1 | Connora Technologies [connoratech.com]
- 7. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Optimization of CYP27A1 recombinant protein expression - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GW273297X in Cholesterol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW273297X is a potent and specific inhibitor of the enzyme sterol 27-hydroxylase (CYP27A1). This enzyme plays a crucial role in cholesterol metabolism by catalyzing the conversion of cholesterol into 27-hydroxycholesterol (27HC), the most abundant circulating oxysterol. By inhibiting CYP27A1, this compound serves as a critical research tool to elucidate the physiological and pathophysiological roles of 27HC. This technical guide provides an in-depth overview of the function of this compound in cholesterol metabolism, with a focus on its mechanism of action, its effects on key metabolic pathways, and detailed experimental protocols for its use in preclinical research.
Core Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of CYP27A1. This inhibition reduces the biosynthesis of 27HC from cholesterol. As a key signaling molecule, 27HC is a natural ligand for the Liver X Receptor (LXR), a nuclear receptor that governs the expression of genes involved in cholesterol efflux and transport.[1] Consequently, by lowering 27HC levels, this compound modulates the activity of LXR and its downstream targets, thereby impacting cellular and systemic cholesterol homeostasis.
Data Presentation
In Vivo Efficacy of this compound
| Parameter | Animal Model | Treatment Regimen | Result | Reference |
| Plasma 27-Hydroxycholesterol (27HC) Levels | APOE3 Mice on High-Fat Diet | This compound (dose not specified) | Significantly reduced circulating 27HC levels | [2] |
| Spontaneous Metastasis | Normocholesterolemic Mice with Met1 tumors | This compound | Decreased spontaneous metastasis to the lung | [2] |
Experimental Protocols
In Vivo Administration of this compound in a Mouse Model of Metastasis
This protocol is adapted from a study investigating the role of 27HC in breast cancer metastasis.[2]
1. Animal Model:
-
APOE3 targeted replacement mice are used, as wild-type mice do not typically develop hypercholesterolemia on a high-fat diet.[2]
2. Housing and Diet:
-
Mice are maintained under standard laboratory conditions.
-
For studies investigating the effects of hypercholesterolemia, mice are fed a high-fat diet.
3. Formulation and Administration of this compound:
-
Preparation of Dosing Solution: While the specific vehicle for this compound is not detailed in the provided search results, a common method for in vivo administration of hydrophobic compounds is to dissolve them in a vehicle such as corn oil or a solution containing a solubilizing agent like DMSO, which is then diluted with saline or phosphate-buffered saline (PBS). A pilot study to determine the maximum tolerated concentration of the vehicle is recommended.
-
Dosage: A dosage of 100 mg/kg has been used in mice.[2]
-
Route of Administration: The route of administration should be consistent with the experimental design. Daily injections have been used in some studies.[3]
-
Treatment Duration: The duration of treatment will vary depending on the experimental endpoint. For example, in a metastasis study, mice were pretreated for 5 days before tumor cell implantation.[2]
4. Measurement of 27-Hydroxycholesterol Levels:
-
Sample Collection: Blood is collected from the mice, and plasma is prepared.
-
Analytical Method: Plasma levels of 27HC and other oxysterols can be quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These methods offer high sensitivity and specificity.
5. Gene Expression Analysis:
-
Tissue Collection: Tissues of interest (e.g., liver, tumor) are harvested.
-
RNA Extraction: Total RNA is isolated from the tissues using a suitable method.
-
Quantitative Real-Time PCR (qPCR): The expression levels of LXR target genes (e.g., ABCA1, ABCG1) and genes involved in lipogenesis (e.g., SREBP1c, FAS) are quantified by qPCR.[4] Gene expression is typically normalized to a housekeeping gene.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cholesterol Metabolism
Caption: Mechanism of this compound action on the LXR signaling pathway.
Experimental Workflow for In Vivo Studies
References
- 1. Our evolving understanding of how 27-hydroxycholesterol influences Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cholesterol metabolite 27 hydroxycholesterol facilitates breast cancer metastasis through its actions on immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibition of 27-Hydroxycholesterol Synthesis by GW273297X: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
27-Hydroxycholesterol (27-HC) is a primary metabolite of cholesterol, synthesized by the mitochondrial cytochrome P450 enzyme, sterol 27-hydroxylase (CYP27A1).[1][2] This oxysterol plays a significant role in cholesterol homeostasis and has been implicated in the pathophysiology of several diseases, notably as a selective estrogen receptor modulator (SERM) and a liver X receptor (LXR) agonist, promoting the growth of estrogen receptor (ER)-positive breast cancer and influencing metastasis.[1][3][4] GW273297X has been identified as a specific inhibitor of CYP27A1, thereby blocking the synthesis of 27-HC.[1] This technical guide provides an in-depth overview of the core relationship between this compound and 27-HC synthesis, presenting quantitative data, detailed experimental protocols, and key signaling pathways.
This compound: A Specific Inhibitor of CYP27A1
This compound functions as a targeted inhibitor of the enzyme CYP27A1. By inhibiting this key enzyme, this compound effectively reduces the production of 27-hydroxycholesterol from cholesterol. This inhibitory action has been demonstrated in both in vitro and in vivo models, leading to a decrease in circulating 27-HC levels.[1][3] The reduction of 27-HC through CYP27A1 inhibition has been shown to attenuate the growth of ER-positive breast tumors in preclinical models.[1][4]
Quantitative Data
The following tables summarize the quantitative data regarding the effects of this compound and the measurement of 27-hydroxycholesterol.
Table 1: In Vivo Effects of this compound on 27-Hydroxycholesterol Levels
| Animal Model | Treatment | Effect on 27-HC Levels | Reference |
| APOE3 targeted replacement mice on a high-fat diet | Daily injection of this compound | Decreased elevated circulating 27-HC levels | [3][4] |
Table 2: Quantification of 27-Hydroxycholesterol in Human Plasma
| Analytical Method | Quantification Limit | Within-Day Coefficient of Variation | Between-Day Coefficient of Variation | Recovery | Reference |
| HPLC-MS | 25 µg/L | < 9% | < 9% | 98-103% | [5][6] |
Experimental Protocols
Quantification of 27-Hydroxycholesterol by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol is adapted from a method for quantifying 24S- and 27-hydroxycholesterol in human plasma.[5][6]
a. Sample Preparation (Saponification and Solid-Phase Extraction):
-
To 1 mL of plasma, add an internal standard.
-
Perform alkaline hydrolysis (saponification) to release esterified oxysterols.
-
Neutralize the sample and apply it to a conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the oxysterols with an appropriate organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC-MS analysis.
b. HPLC-MS Analysis:
-
HPLC System: A standard HPLC system with a reversed-phase column.
-
Mobile Phase: A gradient of organic solvent (e.g., methanol or acetonitrile) in water.
-
Mass Spectrometer: A mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) source.
-
Detection: Use selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to 27-hydroxycholesterol and the internal standard.
-
Standard Curve: Prepare a standard curve using known concentrations of 27-hydroxycholesterol to quantify the levels in the samples.
CYP27A1 (Cholesterol 27-Hydroxylase) Activity Assay in Mitochondria
This protocol is based on a method for assaying CYP27A1 activity in isolated mitochondria.[7]
a. Isolation of Mitochondria:
-
Homogenize tissue (e.g., liver) in an ice-cold isolation buffer.
-
Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria.
-
Wash the mitochondrial pellet with the isolation buffer and resuspend it.
b. Enzyme Activity Assay:
-
Incubate the isolated mitochondria with a reaction mixture containing buffer, a source of reducing equivalents (e.g., an NADPH-generating system), and the substrate (cholesterol).
-
To enhance substrate accessibility, treatment with a low concentration of a mild detergent or a proteinase like proteinase K can be employed.[7]
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding a strong base or an organic solvent.
-
Extract the sterols from the reaction mixture using an organic solvent.
-
Analyze the extracted sterols by HPLC or gas chromatography-mass spectrometry (GC-MS) to quantify the amount of 27-hydroxycholesterol produced.
-
Calculate the specific activity of CYP27A1 (e.g., in pmol of 27-HC formed per minute per mg of mitochondrial protein).
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving 27-hydroxycholesterol and the point of intervention for this compound.
Experimental Workflow
The following diagram outlines a general experimental workflow to study the effect of this compound on 27-hydroxycholesterol synthesis and its downstream effects.
Conclusion
This compound is a valuable research tool for investigating the roles of CYP27A1 and its product, 27-hydroxycholesterol, in various physiological and pathological processes. Its specificity as a CYP27A1 inhibitor allows for the targeted reduction of 27-HC synthesis, enabling detailed studies of the downstream consequences on signaling pathways mediated by LXR and ER. The experimental protocols and workflows provided in this guide offer a framework for researchers to quantitatively assess the effects of this compound and further elucidate the intricate functions of 27-hydroxycholesterol in health and disease. Further research to determine a precise IC50 value and more detailed dose-response data in various models will be crucial for the potential therapeutic development of CYP27A1 inhibitors.
References
- 1. 27-Hydroxycholesterol, an endogenous Selective Estrogen Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP27A1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 27-Hydroxycholesterol Links Hypercholesterolemia and Breast Cancer Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of 24S- and 27-hydroxycholesterol in plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Downstream Effects of GW273297X: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW273297X is a potent and specific small molecule inhibitor of the mitochondrial cytochrome P450 enzyme, sterol 27-hydroxylase (CYP27A1).[1] CYP27A1 catalyzes the initial step in the alternative bile acid synthesis pathway, converting cholesterol into 27-hydroxycholesterol (27HC).[1][2] Consequently, the primary and most direct downstream effect of this compound is the systemic reduction of 27HC levels.[3][4][5][6] This guide elucidates the subsequent molecular and cellular consequences of this inhibition, focusing on the role of 27HC in various pathologies, particularly cancer, and the therapeutic potential of its suppression by this compound.
The oxysterol 27HC is not merely a metabolic intermediate; it is a bioactive signaling molecule that functions as an endogenous selective estrogen receptor modulator (SERM) and a ligand for the liver X receptor (LXR).[2][7] Through these interactions, 27HC influences a diverse array of physiological and pathophysiological processes, including cholesterol homeostasis, immune regulation, and the progression of hormone-dependent and independent cancers.[2][7] This document provides a comprehensive overview of the downstream effects of this compound, detailing its impact on key signaling pathways, summarizing quantitative data, and outlining relevant experimental protocols.
Core Signaling Pathways Modulated by this compound via 27HC Reduction
The biological activities of this compound are intrinsically linked to the multifaceted roles of 27HC. By inhibiting 27HC production, this compound effectively dampens these signaling cascades.
Estrogen Receptor (ER) Signaling
27HC acts as a SERM, binding to estrogen receptors (ERα and ERβ) and modulating their activity.[2][7] In ER-positive breast cancer, 27HC has been shown to be a potent agonist, promoting cell proliferation and tumor growth.[2][8] The intratumoral concentration of 27HC in ER-positive breast tumors can be significantly higher than in normal breast tissue.[2][9] this compound, by reducing 27HC levels, can attenuate this pro-tumorigenic signaling. In lung cancer, 27HC has been found to promote cell proliferation in an ERβ-dependent manner.[10]
Liver X Receptor (LXR) Signaling
27HC is a natural agonist of LXRs (LXRα and LXRβ), nuclear receptors that play a pivotal role in cholesterol homeostasis.[2] LXR activation leads to the expression of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1), thereby reducing intracellular cholesterol levels.[11] While synthetic LXR agonists often exhibit anti-proliferative effects in cancer cells, the role of 27HC is more complex.[11] In some contexts, such as ovarian cancer, 27HC-mediated LXR activation can inhibit cell proliferation.[12] However, in breast cancer, the pro-proliferative effects of 27HC via ER can dominate over its LXR-mediated anti-proliferative actions.[13] Furthermore, 27HC's impact on immune cells is largely mediated through LXR.[1]
Immune Modulation
A critical downstream effect of this compound is the alteration of the tumor immune microenvironment through the reduction of 27HC. 27HC has been shown to promote a pro-metastatic immune landscape by:
-
Recruiting polymorphonuclear neutrophils (PMNs) and γδ-T cells to metastatic sites.[14]
-
Decreasing the number of cytotoxic CD8+ T lymphocytes .[14]
-
Impairing T cell expansion and cytotoxic function through its actions on myeloid cells in an LXR-dependent manner.[1]
-
Promoting the secretion of extracellular vesicles from PMNs that can foster tumor growth and metastasis.[15]
By inhibiting 27HC synthesis, this compound can potentially reverse these immunosuppressive effects, thereby enhancing anti-tumor immunity. This is supported by findings that combining this compound with an anti-PD-L1 antibody significantly reduces ovarian tumor growth.[12]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its target-related molecule, 27HC.
Table 1: Effects of this compound on 27HC Levels and Tumor Progression
| Parameter | Model System | Treatment | Effect | Reference |
| 27HC Concentration | E0771 tumors in APOE3 mice | This compound | Reduction in 27HC levels | [4][5][6] |
| Lung Metastasis | Met1 tumor grafts in normocholesterolemic mice | This compound | Decreased spontaneous metastasis | [3] |
| Lung Colonization | E0771 grafts in APOE3 mice on a high-fat diet | This compound | Attenuated the effects of the high-fat diet | [3][14] |
| Tumor Growth | E0771 ER-positive tumors in APOE3 mice on a high-fat diet | This compound | Attenuated tumor growth | [16] |
| Ovarian Tumor Burden | Murine ovarian cancer model | This compound in combination with anti-PD-L1 | Significantly reduced primary tumor burden | [12] |
| Ovarian Cancer Cell Proliferation | Murine ID8 and human HEY A8 cells | This compound | No significant change in proliferation | [11][17] |
Table 2: Concentrations and Effects of 27-Hydroxycholesterol (27HC)
| Parameter | Condition/System | Concentration/Effect | Reference |
| Circulating 27HC | Healthy human subjects | ~0.2 - 0.9 µM | [7] |
| Circulating 27HC | Hypercholesterolemia | Dramatically increased | [7] |
| Intratumoral 27HC | ER-positive breast tumors vs. normal breast tissue | ~6-fold higher | [2] |
| ER Binding (IC50) | Estrogen Receptors | ~1 µM | [7] |
| Cell Proliferation | MCF-7 breast cancer cells | Stimulated at 0.1 µM | [9] |
| Cell Proliferation | H1395 lung cancer cells (ERβ-positive) | Increased proliferation | [10] |
| T Cell Expansion | Co-culture with 27HC-treated bone marrow-derived macrophages | Impaired T cell expansion | [1] |
Experimental Protocols
In Vivo Murine Metastasis Model with this compound Treatment
Objective: To assess the effect of CYP27A1 inhibition by this compound on breast cancer metastasis in vivo.
Animal Model: APOE3 mice, which are susceptible to diet-induced hypercholesterolemia.
Cell Line: E0771 murine breast cancer cells, which can be ER-positive.
Methodology:
-
Dietary Regimen: Mice are placed on a high-fat diet to induce hypercholesterolemia and elevate circulating 27HC levels. A control group is maintained on a standard chow diet.
-
Tumor Cell Implantation: E0771 cells are implanted into the mammary fat pad of the mice.
-
This compound Administration: A treatment group receives daily injections of this compound (e.g., via oral gavage or intraperitoneal injection). A vehicle control group receives the vehicle solution. Dosing can vary, but has been reported in the literature.[16]
-
Tumor Growth Monitoring: Primary tumor growth is monitored regularly using calipers.
-
Metastasis Assessment: At the end of the study, mice are euthanized, and lungs are harvested. Metastatic burden can be quantified by counting surface nodules, histological analysis, or by quantitative PCR for a tumor-specific marker if the cells are engineered to express one.[3][18]
-
Biochemical Analysis: Blood samples can be collected to measure plasma levels of cholesterol and 27HC to confirm the efficacy of the high-fat diet and this compound treatment.
In Vitro T Cell Expansion Assay with 27HC-Treated Macrophages
Objective: To determine the impact of 27HC-treated myeloid cells on T cell expansion and function.
Cell Types:
-
Bone marrow-derived macrophages (BMDMs) from mice (e.g., C57BL/6).
-
CD3+ T cells, which can be enriched from splenocytes. For antigen-specific responses, T cells from OT-I or OT-II mice can be used.
Methodology:
-
BMDM Preparation and Treatment: Bone marrow cells are harvested and differentiated into macrophages. The resulting BMDMs are treated with a physiologically relevant concentration of 27HC or vehicle (e.g., DMSO) for 24 hours.
-
Co-culture Setup: The 27HC- or vehicle-treated BMDMs are washed and then co-cultured with enriched T cells.
-
T Cell Activation: T cells are activated using anti-CD3 and anti-CD28 antibodies or, in the case of OT-I/II cells, with the appropriate peptide antigen (e.g., OVA peptide).
-
Expansion Measurement: T cell proliferation is assessed after a period of co-culture (e.g., 72 hours). This can be measured by flow cytometry using proliferation dyes such as CFSE or by cell counting.
-
Functional Analysis: The cytotoxic function of the expanded T cells can be evaluated. This can be done by measuring the expression of cytotoxic effector molecules like granzyme B and perforin via qPCR or ELISA, or through a tumor cell cytolysis assay.[1]
Experimental Workflow Diagram
Conclusion
This compound, as a specific inhibitor of CYP27A1, offers a targeted approach to reducing the levels of the oncometabolite 27-hydroxycholesterol. The downstream consequences of this inhibition are profound, spanning the modulation of key cancer-driving signaling pathways, including those mediated by the estrogen receptor and the liver X receptor, and a significant reshaping of the tumor immune microenvironment. The pre-clinical evidence strongly suggests that by mitigating the pro-tumorigenic and immunosuppressive effects of 27HC, this compound holds considerable promise as a therapeutic agent, particularly in the context of breast and ovarian cancers. Further investigation into its clinical efficacy, both as a monotherapy and in combination with immunotherapies, is warranted. This guide provides a foundational understanding of the downstream effects of this compound to aid in the design and interpretation of future research in this promising area of drug development.
References
- 1. 27-Hydroxycholesterol acts on myeloid immune cells to induce T cell dysfunction, promoting breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 27-Hydroxycholesterol in cancer development and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cholesterol metabolite 27 hydroxycholesterol facilitates breast cancer metastasis through its actions on immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. 27-Hydroxycholesterol, an endogenous Selective Estrogen Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. oncotarget.com [oncotarget.com]
- 10. frontiersin.org [frontiersin.org]
- 11. erc.bioscientifica.com [erc.bioscientifica.com]
- 12. Frontiers | Aberrant Cholesterol Metabolism in Ovarian Cancer: Identification of Novel Therapeutic Targets [frontiersin.org]
- 13. WO2015065505A1 - Use of cyp27a1 inhibitors, statin, or lxr antagonists alone or in combination with conventional therapy for the treatment of breast cancer - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. The Cholesterol Metabolite 27HC Increases Secretion of Extracellular Vesicles Which Promote Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 27-Hydroxycholesterol Links Hypercholesterolemia and Breast Cancer Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. erc.bioscientifica.com [erc.bioscientifica.com]
- 18. researchgate.net [researchgate.net]
GW273297X: A Technical Guide for Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GW273297X is a potent and specific inhibitor of the enzyme Cytochrome P450 27A1 (CYP27A1). In the context of breast cancer, CYP27A1 is a critical enzyme in cholesterol metabolism, responsible for the conversion of cholesterol into the oncometabolite 27-hydroxycholesterol (27HC). Elevated levels of 27HC have been implicated in the progression and metastasis of both estrogen receptor-positive (ER+) and ER-negative breast cancers through distinct signaling pathways. This compound exerts its anti-cancer effects by reducing the bioavailability of 27HC, thereby impeding these pro-tumorigenic signaling cascades. This document provides a comprehensive technical overview of the preclinical research on this compound in breast cancer, including its mechanism of action, quantitative effects on tumor growth and metastasis, and detailed experimental protocols.
Core Mechanism of Action
This compound is a small molecule inhibitor of CYP27A1.[1] By blocking this enzyme, this compound effectively reduces the synthesis of 27-hydroxycholesterol (27HC) from cholesterol.[2][3] This reduction in 27HC levels is the primary mechanism through which this compound exerts its anti-tumor effects in breast cancer.
The oncometabolite 27HC has been shown to promote breast cancer progression through two main pathways:
-
Estrogen Receptor (ER) Agonism: In ER-positive breast cancer, 27HC acts as a partial agonist of the estrogen receptor alpha (ERα).[2][3] This binding to ERα promotes tumor growth and proliferation. By decreasing 27HC levels, this compound mitigates this ERα-mediated tumor growth.
-
Liver X Receptor (LXR) Activation and Immune Modulation: The pro-metastatic effects of 27HC are largely independent of ERα and are mediated through the activation of Liver X Receptors (LXRs).[2][3] Furthermore, 27HC influences the tumor microenvironment by promoting the recruitment and polarization of immune cells, such as polymorphonuclear-neutrophils (PMNs) and γδ-T cells, to create a pro-metastatic niche.[4] this compound, by reducing 27HC, can reverse these effects and inhibit metastasis.[4]
Signaling Pathways
The signaling cascades influenced by 27HC, and consequently inhibited by this compound, are crucial for understanding its therapeutic potential.
Figure 1: this compound inhibits ER-positive breast cancer growth by blocking 27HC synthesis.
Figure 2: this compound inhibits breast cancer metastasis by reducing 27HC-mediated LXR activation and immune cell modulation.
Quantitative Data from Preclinical Studies
This compound has been evaluated in several preclinical mouse models of breast cancer, demonstrating its efficacy in reducing tumor growth and metastasis.
Table 1: Effect of this compound on Primary Tumor Growth in ER-Positive Breast Cancer
| Model | Treatment Group | Outcome | Quantitative Effect | p-value | Reference |
| E0771 cells in APOE3 mice on High-Fat Diet (HFD) | HFD + Vehicle | Tumor Growth | - | - | [3] |
| E0771 cells in APOE3 mice on HFD | HFD + this compound | Attenuated Tumor Growth | Data not specified in abstract | <0.05 | [3] |
Table 2: Effect of this compound on Breast Cancer Metastasis
| Model | Treatment Group | Outcome | Quantitative Effect | p-value | Reference |
| Met1 tumors in normocholesterolemic mice | Vehicle | Spontaneous Lung Metastasis | - | - | [1] |
| Met1 tumors in normocholesterolemic mice | This compound | Decreased Spontaneous Lung Metastasis | Data not specified in abstract | <0.05 | [1] |
| E0771 grafts in APOE3 mice on HFD | HFD + Vehicle | Lung Colonization | - | - | [1] |
| E0771 grafts in APOE3 mice on HFD | HFD + this compound | Attenuated Lung Colonization | Data not specified in abstract | <0.05 | [1] |
Note: Specific quantitative values for tumor volume reduction and metastatic nodule counts are not detailed in the publicly available abstracts. Access to the full-text and supplementary data of the cited studies would be required for a more detailed quantitative analysis.
Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies investigating this compound.
In Vivo Tumor Growth and Metastasis Models
A common experimental workflow for evaluating the efficacy of this compound in vivo is as follows:
Figure 3: Generalized experimental workflow for in vivo studies of this compound.
4.1.1. E0771 Syngeneic Orthotopic Model
-
Cell Line: E0771, a murine medullary breast adenocarcinoma cell line.
-
Animal Model: Female human APOE3 knock-in mice on a C57BL/6 background. These mice are susceptible to diet-induced hypercholesterolemia.
-
Diet: High-Fat Diet (HFD) to induce hypercholesterolemia.
-
Tumor Inoculation: Orthotopic injection of E0771 cells into the mammary fat pad.
-
Treatment: Daily intraperitoneal or subcutaneous injections of this compound or vehicle control. The exact dosage has not been specified in the available literature.
-
Endpoint Analysis:
-
Primary Tumor Growth: Tumor volume measured regularly using calipers.
-
Metastasis: Lungs are harvested at the end of the study, and metastatic burden is assessed through methods such as counting surface nodules or quantitative PCR for a tumor-specific marker.
-
4.1.2. MMTV-PyMT Spontaneous Tumor Model
-
Animal Model: MMTV-PyMT transgenic mice, which spontaneously develop mammary tumors that metastasize to the lungs.
-
Treatment: Daily injections of this compound or vehicle control.
-
Endpoint Analysis:
-
Metastasis: Lungs are harvested, and the number and size of metastatic nodules are quantified.
-
Lung Colonization Assay
-
Cell Preparation: Breast cancer cells (e.g., Met1) are cultured and prepared as a single-cell suspension.
-
Injection: Cells are injected intravenously (i.v.) into the tail vein of recipient mice.
-
Treatment: Mice can be pre-treated with this compound or vehicle for a specified period before cell injection to assess the effect on the metastatic niche.
-
Endpoint Analysis: After a defined period (e.g., 5 days or longer), lungs are harvested. Metastatic colonization is quantified by counting visible nodules on the lung surface or through more sensitive methods like quantitative PCR for an epithelial-specific marker expressed by the cancer cells.
Conclusion and Future Directions
The CYP27A1 inhibitor this compound has demonstrated significant preclinical efficacy in mitigating the pro-tumorigenic and pro-metastatic effects of the oncometabolite 27-hydroxycholesterol in breast cancer models. Its dual mechanism of action, targeting both ER-dependent proliferation and ER-independent metastatic pathways, makes it a promising candidate for further investigation.
Future research should focus on:
-
Establishing the optimal therapeutic window and dosing for this compound.
-
Investigating the potential of this compound in combination with standard-of-care therapies for breast cancer, such as endocrine therapy or chemotherapy.
-
Exploring the efficacy of this compound in different subtypes of breast cancer, particularly in patient-derived xenograft (PDX) models that more accurately reflect human tumor heterogeneity.
-
Identifying and validating biomarkers to predict response to this compound therapy.
The continued exploration of this compound and other CYP27A1 inhibitors holds promise for the development of novel therapeutic strategies for the treatment and prevention of breast cancer.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. 27-Hydroxycholesterol Links Hypercholesterolemia and Breast Cancer Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cholesterol metabolite 27 hydroxycholesterol facilitates breast cancer metastasis through its actions on immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indirect Modulation of the Liver X Receptor Pathway by GW273297X: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GW273297X is a pharmacological agent recognized for its role as an inhibitor of the enzyme Cytochrome P450 27A1 (CYP27A1). Its interaction with the Liver X Receptor (LXR) pathway is not direct but occurs through the modulation of an endogenous LXR ligand. This document provides an in-depth technical overview of this compound's mechanism of action, its consequential effects on the LXR signaling cascade, and detailed experimental protocols for investigating these interactions. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to the Liver X Receptor (LXR) Pathway
The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as crucial regulators of cholesterol, fatty acid, and glucose homeostasis. These ligand-activated transcription factors form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. Endogenous activators of LXRs include oxysterols, such as 27-hydroxycholesterol (27HC). Upon activation, LXRs induce the expression of genes involved in cholesterol efflux, transport, and excretion, thereby playing a protective role against cellular cholesterol overload. Key target genes of the LXR pathway include ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).
Mechanism of Action of this compound
This compound functions as an inhibitor of CYP27A1, the enzyme responsible for the conversion of cholesterol into 27-hydroxycholesterol (27HC). 27HC has been identified as an endogenous partial agonist of LXR. By inhibiting CYP27A1, this compound effectively reduces the cellular and circulating levels of 27HC. This reduction in the endogenous LXR agonist leads to a decrease in the transcriptional activation of LXR and its target genes. Therefore, this compound acts as an indirect antagonist or modulator of the LXR pathway. This mechanism has been explored in the context of breast cancer, where 27HC has been shown to promote tumor growth.[1][2]
Quantitative Data on this compound and Related LXR Modulation
Direct quantitative data detailing the specific effects of this compound on LXR target gene expression is limited in publicly available literature. However, studies have demonstrated its efficacy in reducing 27HC levels and have quantified the impact of LXR activation by other means, which can serve as a reference for the anticipated effects of reducing an endogenous LXR agonist.
Table 1: In Vivo Effects of this compound on 27-Hydroxycholesterol Levels
| Animal Model | Treatment | Dosage and Administration | Outcome | Reference |
| APOE3 Mice on High-Fat Diet | This compound | Daily injection (dosage not specified) | Attenuated tumor growth and decreased plasma 27HC concentrations | [2] |
Table 2: Representative Effects of LXR Agonists on Target Gene Expression (For Comparative Context)
| Cell Line/Animal Model | LXR Agonist | Treatment Conditions | Target Gene | Fold Induction | Reference |
| Murine BMDMs | GW3965 | 1 µM, 24h | Abca1 | ~15-fold | [3] |
| Murine BMDMs | GW3965 | 1 µM, 24h | Abcg1 | ~8-fold | [3] |
| Murine BMDMs | 27HC | 1 µM, 24h | Abca1 | ~5-fold | [3] |
| Murine BMDMs | 27HC | 1 µM, 24h | Abcg1 | ~3-fold | [3] |
Note: The data in Table 2 illustrates the inductive effect of LXR agonists. The application of this compound would be expected to attenuate such induction in the presence of endogenous 27HC.
Experimental Protocols
In Vitro Assessment of this compound on LXR Pathway Activity
4.1.1. Cell Culture and Treatment
-
Cell Lines: Human macrophage-like cell lines (e.g., THP-1), breast cancer cell lines (e.g., MCF-7, MDA-MB-231), or other cell types expressing CYP27A1 and LXR.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for RNA extraction, 96-well plates for luciferase assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48 hours).
-
To induce LXR activity, cells can be co-treated with cholesterol or maintained in serum-containing medium to ensure substrate availability for 27HC production.
-
4.1.2. Luciferase Reporter Assay for LXR Activity
This assay measures the transcriptional activity of LXR.
-
Principle: Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple LXR response elements (LXREs). A decrease in luciferase activity upon treatment with this compound would indicate reduced LXR activation.
-
Protocol:
-
Co-transfect cells with an LXRE-driven luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
After 24 hours, treat the transfected cells with this compound as described in 4.1.1.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
4.1.3. Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression
This method quantifies the mRNA levels of LXR target genes.
-
Protocol:
-
Following treatment with this compound, wash cells with PBS and lyse them to extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for LXR target genes (e.g., ABCA1, ABCG1, SREBP1c) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Table 3: Example qPCR Primers for Human LXR Target Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| ABCA1 | CTTCTGGGactTGGCACTTTG | GTCATCACCTTGTCGTTCTCC |
| ABCG1 | CAGCCTCAGCATCATGAAGATC | GTCGGAACTCCATGAGGTTG |
| SREBP1c | GGAGCCATGGATTGCACATT | GCTTCCAGAGAGGAGGCCAG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
In Vivo Assessment of this compound
4.2.1. Animal Models
-
Species: Mice (e.g., C57BL/6, or specific disease models such as xenografts of human breast cancer cells in immunodeficient mice).
-
Housing: Maintain animals under standard pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
4.2.2. Administration of this compound
-
Formulation: this compound can be dissolved in a vehicle suitable for in vivo use, such as a mixture of DMSO and corn oil. For example, a 10% DMSO in corn oil solution has been used for similar compounds.[4]
-
Route of Administration: Daily intraperitoneal (IP) or subcutaneous (SC) injections are common routes. Oral gavage is also a possibility depending on the compound's oral bioavailability.
-
Dosage: The optimal dosage should be determined through dose-response studies. A study involving daily injections to attenuate tumor growth has been reported, though the exact dosage was not specified.[2]
4.2.3. Sample Collection and Analysis
-
Blood Collection: Collect blood samples via cardiac puncture or tail vein bleeding to measure plasma levels of 27HC and other metabolites.
-
Tissue Harvesting: At the end of the study, euthanize the animals and harvest relevant tissues (e.g., liver, tumor tissue) for analysis.
-
Analysis:
-
Metabolite Analysis: Use mass spectrometry to quantify the levels of 27HC in plasma and tissues.
-
Gene Expression Analysis: Extract RNA from tissues and perform qPCR to analyze the expression of LXR target genes as described in 4.1.3.
-
Visualizations
Signaling Pathway Diagram
Caption: Indirect inhibition of the LXR pathway by this compound.
Experimental Workflow Diagram: In Vitro Analysis
Caption: Workflow for in vitro analysis of this compound effects.
Experimental Workflow Diagram: In Vivo Analysis
Caption: Workflow for in vivo analysis of this compound effects.
Conclusion
This compound presents a valuable tool for investigating the physiological and pathological roles of the LXR pathway by enabling the study of its function in the absence of its endogenous ligand, 27HC. Its indirect mechanism of action highlights the intricate regulation of nuclear receptor signaling. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the impact of CYP27A1 inhibition on LXR-mediated processes in various cellular and in vivo contexts. Further research is warranted to obtain direct and comprehensive quantitative data on the dose-dependent effects of this compound on the LXR transcriptome.
References
- 1. researchgate.net [researchgate.net]
- 2. 27-Hydroxycholesterol Links Hypercholesterolemia and Breast Cancer Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Liver X Receptor Is Selectively Modulated to Differentially Alter Female Mammary Metastasis-associated Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2015065505A1 - Use of cyp27a1 inhibitors, statin, or lxr antagonists alone or in combination with conventional therapy for the treatment of breast cancer - Google Patents [patents.google.com]
The CYP27A1 Inhibitor GW273297X: A Research Tool in Unraveling the Role of 27-Hydroxycholesterol in Cancer Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
GW273297X is a potent and specific small molecule inhibitor of the mitochondrial cytochrome P450 enzyme, sterol 27-hydroxylase (CYP27A1). This enzyme catalyzes the conversion of cholesterol to 27-hydroxycholesterol (27HC), a key metabolite implicated in the pathophysiology of estrogen receptor-positive (ER+) breast cancer and potentially other malignancies. While the detailed discovery and development history of this compound, including its precise chemical structure and synthesis, are not extensively documented in publicly available literature, its utility as a pharmacological tool in preclinical research is well-established. This whitepaper provides a comprehensive overview of the known biological activity of this compound, the experimental protocols for its application, and the signaling pathways it perturbs, positioning it as a critical agent for investigating the cholesterol-cancer axis.
Introduction: The Rationale for CYP27A1 Inhibition
Elevated cholesterol levels are a recognized risk factor for the development and progression of ER+ breast cancer.[1][2] The mechanistic link is not cholesterol itself, but its primary metabolite, 27-hydroxycholesterol (27HC).[1] 27HC acts as an endogenous selective estrogen receptor modulator (SERM), promoting the proliferation of ER+ breast cancer cells.[2][3] Furthermore, 27HC has been shown to be a ligand for the Liver X Receptor (LXR), which can influence tumor metastasis.[1]
CYP27A1 is the rate-limiting enzyme in the biosynthesis of 27HC from cholesterol.[4] Consequently, inhibiting CYP27A1 presents a compelling therapeutic strategy to reduce the intratumoral and circulating levels of this oncometabolite, thereby potentially mitigating its pro-tumorigenic effects. This compound has emerged as a key chemical probe to test this hypothesis in preclinical settings.
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the enzymatic activity of CYP27A1. By blocking this enzyme, this compound reduces the conversion of cholesterol to 27HC. This leads to a decrease in the available pool of 27HC that can bind to and activate the estrogen receptor, thereby inhibiting the downstream signaling pathways that drive cell proliferation in ER+ breast cancer.
Figure 1: Mechanism of action of this compound in blocking 27HC production.
Preclinical Efficacy of this compound
The anti-tumor activity of this compound has been demonstrated in various preclinical models of breast cancer. These studies have consistently shown that administration of this compound can attenuate tumor growth and metastasis.
In Vivo Tumor Growth Inhibition
In mouse xenograft models using ER-positive breast cancer cell lines, daily administration of this compound has been shown to significantly reduce tumor growth.[1] Similarly, in genetically engineered mouse models of spontaneous breast cancer, treatment with this compound has been effective in slowing tumor progression.[2]
Table 1: Summary of In Vivo Efficacy of this compound in Breast Cancer Models
| Model | Treatment | Outcome | Reference |
| ER-positive E0771 xenograft in APOE3 mice on a high-fat diet | Daily injection of this compound | Attenuated tumor growth | [2] |
| Met1 orthotopic tumor model | Treatment with this compound | Decreased spontaneous metastasis | [5] |
Note: Specific quantitative data on tumor growth inhibition percentages and dose-response relationships are not consistently reported in the available literature.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound, based on methodologies described in the cited literature.
In Vitro CYP27A1 Inhibition Assay
A cell-free enzymatic assay can be used to determine the inhibitory potency of this compound against CYP27A1.
Objective: To quantify the IC50 of this compound for CYP27A1.
Materials:
-
Recombinant human CYP27A1 enzyme
-
Cholesterol (substrate)
-
NADPH regenerating system
-
This compound at various concentrations
-
LC-MS/MS for detection of 27HC
Procedure:
-
Incubate recombinant CYP27A1 with a concentration range of this compound.
-
Initiate the enzymatic reaction by adding cholesterol and the NADPH regenerating system.
-
Incubate for a specified time at 37°C.
-
Quench the reaction.
-
Extract the sterols.
-
Quantify the production of 27HC using LC-MS/MS.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
Figure 2: Workflow for in vitro CYP27A1 inhibition assay.
In Vivo Mouse Xenograft Model
Objective: To evaluate the effect of this compound on the growth of ER+ breast tumors in vivo.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
ER+ breast cancer cells (e.g., MCF-7, E0771)
-
This compound formulated for injection
-
Calipers for tumor measurement
Procedure:
-
Implant ER+ breast cancer cells into the mammary fat pad of the mice.
-
Allow tumors to establish to a palpable size.
-
Randomize mice into vehicle control and this compound treatment groups.
-
Administer this compound or vehicle daily via a suitable route (e.g., intraperitoneal or subcutaneous injection).
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, excise tumors for further analysis (e.g., histology, gene expression).
-
Compare tumor growth rates between the treatment and control groups.
References
- 1. researchgate.net [researchgate.net]
- 2. 27-Hydroxycholesterol Links Hypercholesterolemia and Breast Cancer Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZMYND8 is a master regulator of 27-hydroxycholesterol that promotes tumorigenicity of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2015065505A1 - Use of cyp27a1 inhibitors, statin, or lxr antagonists alone or in combination with conventional therapy for the treatment of breast cancer - Google Patents [patents.google.com]
- 5. The cholesterol metabolite 27 hydroxycholesterol facilitates breast cancer metastasis through its actions on immune cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling GW273297X: A Technical Guide to a Key CYP27A1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW273297X has emerged as a significant pharmacological tool in the study of cholesterol metabolism and its implications in disease, notably in cancer research. As a potent inhibitor of sterol 27-hydroxylase (CYP27A1), this compound blocks the conversion of cholesterol to 27-hydroxycholesterol (27HC), a molecule implicated in promoting tumor growth and metastasis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, offering valuable insights for researchers in oncology and metabolic diseases.
Chemical Structure and Properties
While the definitive chemical structure of this compound is not widely available in public chemical databases, its identity as a CYP27A1 inhibitor is well-established in scientific literature. The "GW" prefix in its designation suggests its origin from GlaxoSmithKline's research pipeline. Key publications, including patent documents, reference its structure, though visual representation remains elusive in readily accessible formats. Further investigation into patent literature, specifically document WO2015065505A1, and the cited work by Lyons et al. in the journal Lipids (2001) is recommended for researchers requiring the explicit chemical architecture for computational modeling or synthesis efforts.
Due to the limited public information on its specific chemical makeup, a detailed table of chemical properties such as molecular weight, formula, and solubility cannot be definitively provided at this time. Researchers are encouraged to consult the primary literature for this information.
Mechanism of Action and Biological Activity
This compound exerts its biological effects through the specific inhibition of CYP27A1, a mitochondrial cytochrome P450 enzyme. CYP27A1 catalyzes the initial step in an alternative bile acid synthesis pathway and is the primary enzyme responsible for the production of 27HC from cholesterol. By inhibiting this enzyme, this compound effectively reduces the levels of 27HC.
The significance of this inhibition lies in the multifaceted roles of 27HC. 27-hydroxycholesterol has been identified as an endogenous selective estrogen receptor modulator (SERM) and a ligand for the liver X receptor (LXR). In the context of breast cancer, elevated levels of 27HC have been shown to promote the growth of estrogen receptor-positive (ER+) tumors and to facilitate metastasis.
Quantitative Biological Activity
Published studies have demonstrated the efficacy of this compound in reducing 27HC levels both in vitro and in vivo. However, specific quantitative data such as IC50 or Ki values for CYP27A1 inhibition are not consistently reported across public literature. The following table summarizes the observed biological effects from various studies.
| Parameter | Organism/System | Observed Effect | Reference |
| 27HC Levels | Mice on a high-fat diet | Significantly reduced circulating 27HC levels | [1] |
| Tumor Growth | Mouse models of breast cancer | Attenuated hypercholesterolemia-promoted tumor growth | [2] |
| Metastasis | Mouse models of breast cancer | Decreased spontaneous metastasis | [1] |
| Macrophage-induced Proliferation | Co-culture with MCF7 cells | Compromised the ability of macrophage-conditioned media to support cell growth | [3] |
Signaling Pathways
The inhibitory action of this compound on CYP27A1 directly impacts downstream signaling pathways regulated by 27HC. The primary pathways affected are those mediated by the estrogen receptor (ER) and the liver X receptor (LXR).
Figure 1. Signaling pathway illustrating the inhibitory effect of this compound on CYP27A1 and its downstream consequences on ER and LXR signaling.
Experimental Protocols
General Workflow for In Vitro CYP27A1 Inhibition Assay
The following diagram outlines a generalized workflow for assessing the inhibitory potential of compounds like this compound on CYP27A1 activity.
Figure 2. Generalized experimental workflow for determining the in vitro inhibitory activity of this compound against CYP27A1.
Conclusion
This compound is a valuable research tool for investigating the roles of CYP27A1 and its metabolite, 27HC, in various physiological and pathological processes. Its ability to potently inhibit 27HC production makes it particularly relevant for studies in breast cancer and other conditions where cholesterol metabolism is dysregulated. While detailed chemical and quantitative data remain somewhat elusive in the public domain, the existing body of literature provides a strong foundation for its use in preclinical research. Further disclosure of its chemical structure and properties would undoubtedly accelerate research and development efforts in this promising area of therapeutic intervention.
References
Preliminary Efficacy of GW273297X: A Technical Overview for Researchers
For Research & Development Professionals
This technical guide provides a preliminary overview of the efficacy of GW273297X, a pharmacological inhibitor of the enzyme Cytochrome P450 27A1 (CYP27A1). The available data, primarily from preclinical studies in the context of breast cancer, suggests that this compound holds potential as a therapeutic agent by modulating cholesterol metabolism within the tumor microenvironment. This document summarizes key findings, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
This compound functions as an inhibitor of CYP27A1, a mitochondrial enzyme responsible for the conversion of cholesterol into 27-hydroxycholesterol (27HC).[1][2][3] 27HC has been identified as an endogenous selective estrogen receptor modulator (SERM) and a ligand for the liver X receptor (LXR).[4] In the context of estrogen receptor-positive (ER+) breast cancer, 27HC has been shown to promote tumor growth and metastasis.[1][2][5] By inhibiting CYP27A1, this compound effectively reduces the intratumoral levels of 27HC, thereby attenuating its pro-tumorigenic effects.[1][2]
Preclinical Efficacy Data
The efficacy of this compound has been evaluated in both in vivo and in vitro models of breast cancer.
In Vivo Studies
In a key study utilizing APOE3 targeted replacement mice on a high-fat diet, which leads to hypercholesterolemia and elevated 27HC levels, daily injections of this compound were shown to attenuate the enhanced tumor growth.[1][5] These mice, bearing ER-positive E0771 mammary tumors, exhibited a significant reduction in tumor progression when treated with the inhibitor.[5]
| Animal Model | Treatment Group | Outcome | Reference |
| APOE3 Mice with E0771 tumors (High-Fat Diet) | This compound (daily injection) | Attenuated tumor growth compared to vehicle control. | [1][5] |
| MMTV-PyMT Mice | Genetic deletion of CYP27A1 | Increased tumor latency and decreased tumor growth. | [6] |
In Vitro Studies
In vitro experiments have further elucidated the mechanism of this compound. In studies involving macrophage-conditioned media, which contains 27HC produced by macrophage CYP27A1, treatment with this compound compromised the ability of this media to support the growth of MCF-7 breast cancer cells. This inhibitory effect could be reversed by the addition of exogenous 27HC, confirming the specificity of the inhibitor's action.[1]
| Cell Line | Treatment Condition | Key Finding | Reference |
| MCF-7 (ER+) | Macrophage-conditioned media + this compound | Compromised cell growth support. | [1] |
| MCF-7 (ER+) | Macrophage-conditioned media + this compound + 27HC | Reversal of growth inhibition. | [1] |
No specific IC50 value for this compound against CYP27A1 was found in the reviewed literature.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the methodologies employed in the key studies.
In Vivo Murine Model Protocol (APOE3 Mice)
-
Animal Model: Male and female APOE3 targeted replacement mice (5xFAD+/--/APOE3+/+) are utilized. These mice are susceptible to diet-induced hypercholesterolemia.
-
Diet: Mice are placed on a high-fat diet to induce a state of hypercholesterolemia and consequently elevate circulating 27HC levels.
-
Tumor Induction: ER-positive murine mammary cancer cells (e.g., E0771) are implanted to initiate tumor growth.
-
Treatment: Upon the formation of palpable tumors, mice are treated with daily intraperitoneal injections of this compound. A vehicle control group receives injections of the vehicle solution.
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors and relevant tissues can be harvested for further analysis.
In Vitro Cell Culture Protocol (MCF-7 Cells)
-
Cell Line: The human breast adenocarcinoma cell line MCF-7, which is estrogen-receptor-positive, is commonly used.
-
Culture Conditions: Cells are maintained in a suitable growth medium, such as Eagle's MEM (EMEM), supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), non-essential amino acids, insulin, and sodium pyruvate.[7] For experiments investigating estrogenic effects, cells are often cultured in phenol red-free medium with charcoal-stripped FBS to reduce background estrogenic activity.[8]
-
Treatment with Conditioned Media: To study the paracrine effects of macrophage-derived 27HC, conditioned media is prepared from macrophage cultures.
-
Inhibitor Treatment: MCF-7 cells are treated with the macrophage-conditioned media in the presence or absence of this compound at various concentrations.
-
Proliferation Assays: Cell proliferation can be assessed using various methods, such as the MTT assay, which measures metabolic activity as an indicator of cell viability.[9]
Signaling Pathways and Visualizations
The primary signaling pathway affected by this compound is the conversion of cholesterol to 27HC and the subsequent activation of the estrogen receptor (ER) and liver X receptor (LXR).
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. 27-Hydroxycholesterol Links Hypercholesterolemia and Breast Cancer Pathophysiology [cancer.fr]
- 3. Impact of 27-hydroxylase (CYP27A1) and 27-hydroxycholesterol in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Our evolving understanding of how 27-hydroxycholesterol influences Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ZMYND8 is a master regulator of 27-hydroxycholesterol that promotes tumorigenicity of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcf7.com [mcf7.com]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for GW273297X in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW273297X is a potent and specific inhibitor of the enzyme sterol 27-hydroxylase (CYP27A1). This enzyme catalyzes the conversion of cholesterol into 27-hydroxycholesterol (27HC), a significant endogenous selective estrogen receptor modulator (SERM) and a ligand for the liver X receptor (LXR). In the context of cancer research, particularly breast cancer, 27HC has been implicated in promoting tumor growth and metastasis. This compound serves as a critical tool to investigate the roles of CYP27A1 and 27HC in cellular processes, making it a valuable compound for researchers in oncology and drug development. By inhibiting CYP27A1, this compound effectively reduces the cellular levels of 27HC, allowing for the elucidation of its downstream effects on signaling pathways, cell viability, and apoptosis.
These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, with a focus on breast cancer cell lines. Detailed protocols for key assays are provided to guide researchers in their experimental design and execution.
Data Presentation
While specific IC50 values for this compound in various cell lines are not extensively published, the effective concentration for inhibiting the effects of 27HC in cell culture has been established in the low micromolar range. Researchers should perform a dose-response curve to determine the optimal concentration for their specific cell line and experimental conditions.
| Parameter | Cell Line | Reported Concentration/Effect | Citation |
| Inhibition of 27HC production | Macrophages | Effective in conditioned media experiments | [1] |
| Attenuation of tumor growth | In vivo (mouse model) | Daily injection attenuated tumor growth | [2] |
| Recommended Starting Concentration for in vitro studies | Various | 1 µM - 10 µM | Based on general usage in related studies |
| Treatment Duration | MCF-10A, MCF-7 | 48 hours | [3] |
Signaling Pathways
This compound primarily impacts signaling pathways regulated by 27-hydroxycholesterol (27HC), namely the Estrogen Receptor (ER) and Liver X Receptor (LXR) pathways. In breast cancer, 27HC can act as an ER agonist, promoting the proliferation of ER-positive cancer cells. Additionally, 27HC can activate LXR, which has been linked to the regulation of genes involved in cholesterol metabolism, inflammation, and metastasis. By inhibiting the production of 27HC, this compound can be used to dissect the contributions of these pathways to cancer progression.
Caption: Mechanism of action of this compound in inhibiting 27HC-mediated signaling.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound in a cell culture setting.
Caption: General experimental workflow for studying this compound in cell culture.
Experimental Protocols
Cell Culture and Treatment
This protocol provides a general guideline for treating adherent breast cancer cells (e.g., MCF-7) with this compound.
Materials:
-
Breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
27-Hydroxycholesterol (27HC) (stock solution in ethanol, optional)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvest.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Treatment Media:
-
Thaw the this compound stock solution.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in complete growth medium. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 0.1 µM to 10 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
(Optional) For rescue experiments, prepare media containing both this compound and 27HC. Also, prepare a control with 27HC alone.
-
-
Treatment:
-
Aspirate the old medium from the cell culture plates.
-
Wash the cells once with sterile PBS.
-
Add the prepared treatment media to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess cell viability after treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Treated and control cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Treatment: Following the cell culture and treatment protocol, ensure the cells are in a 96-well plate.
-
Addition of MTT: At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
At the end of the treatment period, collect the culture medium (containing floating cells) from each well or flask.
-
Wash the adherent cells with PBS and detach them using a gentle method like trypsinization.
-
Combine the detached cells with their corresponding culture medium.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis
This protocol describes the analysis of protein expression levels of key targets in the ER and LXR signaling pathways following treatment with this compound.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LXR, anti-ERα, anti-ABCA1, anti-SREBP1c, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
References
Application Notes and Protocols for In Vivo Studies with GW273297X
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GW273297X is a potent and specific inhibitor of the enzyme sterol 27-hydroxylase (CYP27A1). CYP27A1 catalyzes the conversion of cholesterol to 27-hydroxycholesterol (27HC), an endogenous oxysterol that has been implicated in the progression of several diseases, including breast cancer. In the context of oncology, 27HC has been shown to act as a partial agonist for the estrogen receptor (ER) and the liver X receptor (LXR), promoting tumor growth and metastasis[1]. Inhibition of CYP27A1 by this compound reduces the levels of 27HC, thereby providing a promising therapeutic strategy for hormone-dependent cancers. These application notes provide a detailed overview of the recommended dosage, administration protocols, and the underlying signaling pathway of this compound for in vivo studies, particularly in murine models of breast cancer.
Mechanism of Action
This compound exerts its biological effect by inhibiting CYP27A1, the rate-limiting enzyme in the formation of 27HC from cholesterol. By blocking this step, this compound effectively lowers the circulating and intratumoral concentrations of 27HC[1][2]. This reduction in 27HC levels leads to decreased activation of ER and LXR signaling pathways, which are crucial for the proliferation and survival of certain cancer cells. The efficacy of this compound in attenuating tumor growth has been demonstrated in preclinical in vivo models[1][2].
Signaling Pathway
The signaling cascade initiated by cholesterol and modulated by this compound is depicted below.
Quantitative Data Summary
The following table summarizes the recommended dosage and administration details for this compound in in vivo mouse studies, based on published literature.
| Parameter | Value | Reference(s) |
| Compound | This compound | [1][2] |
| Animal Model | Mouse (e.g., APOE3, FVB/N) | [1][2] |
| Dosage | 100 mg/kg body weight | [1][2] |
| Administration Route | Subcutaneous (SC) or Intraperitoneal (IP) Injection | [1][2] |
| Frequency | Daily | [1] |
| Treatment Duration | 16 consecutive days (example) | [3] |
Experimental Protocols
Preparation of this compound Formulation
a) For Subcutaneous (SC) Injection:
-
Vehicle: 40% (w/v) (2-hydroxypropyl)-β-cyclodextrin in sterile water.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the 40% (2-hydroxypropyl)-β-cyclodextrin solution by dissolving it in sterile water at room temperature.
-
Add the this compound powder to the vehicle to achieve a final concentration that allows for the administration of 100 mg/kg in a suitable injection volume (e.g., 100-200 µL for a 20-25 g mouse).
-
Ensure complete solubilization. This may require gentle agitation.
-
Sterile filter the final solution using a 0.2 µm syringe filter.
-
Store the prepared solution at 4°C prior to use[2].
-
b) For Intraperitoneal (IP) Injection:
-
Vehicle: 10% Ethanol and 90% Corn Oil.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
First, dissolve the this compound powder in 10% of the final volume with ethanol.
-
Add 90% of the final volume with corn oil to the ethanol-drug mixture.
-
Vortex or sonicate the mixture until the compound is fully dissolved and the solution is homogenous.
-
The final solution should be prepared fresh before each administration[1].
-
In Vivo Administration Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study using this compound.
Key Experimental Considerations
-
Animal Models: Syngeneic tumor models (e.g., E0771 in APOE3 mice) or xenograft models using human breast cancer cell lines in immunodeficient mice are commonly used[2]. The choice of model will depend on the specific research question.
-
Control Groups: Appropriate vehicle control groups should be included in the study design. For the subcutaneous route, the vehicle would be 40% (2-hydroxypropyl)-β-cyclodextrin, and for the intraperitoneal route, it would be 10% ethanol and 90% corn oil.
-
Monitoring: Tumor growth should be monitored regularly (e.g., 2-3 times per week) using calipers. Animal body weight and overall health should also be recorded throughout the study.
-
Endpoint Analysis: At the end of the study, primary tumors should be excised and weighed. Distant organs, such as the lungs, can be harvested to assess metastasis. Tissue samples can be used for histological analysis, and plasma or tumor tissue can be collected to measure 27HC levels to confirm target engagement.
Disclaimer
These application notes are intended for research purposes only. The provided protocols and dosage recommendations are based on published scientific literature. Researchers should always adhere to their institution's animal care and use guidelines and perform pilot studies to determine the optimal experimental conditions for their specific models and research objectives.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. The cholesterol metabolite 27 hydroxycholesterol facilitates breast cancer metastasis through its actions on immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Liver X Receptor Is Selectively Modulated to Differentially Alter Female Mammary Metastasis-associated Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
GW273297X: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW273297X is a potent and specific inhibitor of the enzyme Sterol 27-hydroxylase (CYP27A1).[1][2] By blocking CYP27A1, this compound effectively reduces the levels of 27-hydroxycholesterol (27HC), a primary metabolite of cholesterol.[1] 27HC has been identified as an endogenous selective estrogen receptor modulator (SERM) and a liver X receptor (LXR) agonist.[2] In the context of breast cancer, particularly estrogen receptor-positive (ER+) subtypes, 27HC has been shown to promote tumor growth and metastasis.[2][3] Therefore, this compound serves as a valuable research tool for investigating the roles of CYP27A1 and 27HC in cancer biology and other physiological and pathophysiological processes.
These application notes provide an overview of this compound, including its mechanism of action, and offer detailed protocols for its use in both in vitro and in vivo research settings.
Supplier and Purchasing Information
This compound is available for research purposes from various chemical suppliers. Below is a summary of purchasing information from a known vendor.
| Supplier | Product Name | CAS Number | Purity | Formulation | Notes |
| MedChemExpress | This compound | 1713317-28-2 | >98% | Crystalline solid | For research use only. |
Physicochemical Properties
| Property | Value |
| Synonyms | G297X |
| Molecular Formula | Not publicly available |
| Molecular Weight | Not publicly available |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound exerts its biological effects through the specific inhibition of CYP27A1, a mitochondrial cytochrome P450 enzyme. CYP27A1 catalyzes the first step in the alternative bile acid synthesis pathway, which involves the hydroxylation of cholesterol at the 27-position to form 27HC.
The downstream consequences of CYP27A1 inhibition by this compound are primarily linked to the reduction of 27HC levels. 27HC has been shown to:
-
Activate Estrogen Receptors (ERs): 27HC acts as a partial agonist for ERα and ERβ, promoting the proliferation of ER+ breast cancer cells.[2]
-
Activate Liver X Receptors (LXRs): As an LXR agonist, 27HC can influence gene expression related to lipid metabolism, inflammation, and cholesterol homeostasis. LXR activation has been implicated in promoting breast cancer metastasis.[2][3]
By reducing 27HC levels, this compound can attenuate these pro-tumorigenic signaling pathways, making it a valuable tool for studying breast cancer pathophysiology.
Figure 1. Mechanism of action of this compound in inhibiting the CYP27A1-mediated production of 27-hydroxycholesterol and its downstream effects on estrogen and liver X receptors.
Application Notes
This compound is primarily utilized in cancer research, particularly in studies investigating the link between cholesterol metabolism and breast cancer progression.
Key Research Applications:
-
Investigating the role of CYP27A1 and 27HC in ER+ breast cancer: this compound can be used to elucidate the contribution of the CYP27A1/27HC axis to tumor growth, proliferation, and survival in both cell culture and animal models.
-
Studying the mechanisms of endocrine resistance: By modulating 27HC levels, researchers can explore its role in the development of resistance to conventional endocrine therapies like tamoxifen.
-
Exploring the link between hypercholesterolemia and breast cancer: this compound is a critical tool for dissecting the molecular pathways that connect high cholesterol levels to an increased risk and progression of breast cancer.
-
Investigating LXR-mediated metastasis: The inhibitor can be used to study the role of 27HC in promoting cancer cell invasion and metastasis through the activation of LXR signaling.
Experimental Protocols
The following are generalized protocols based on the use of this compound in published research. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Cell-Based Assays
Objective: To assess the effect of CYP27A1 inhibition on the proliferation of breast cancer cell lines (e.g., MCF-7, T47D).
Materials:
-
This compound
-
ER+ breast cancer cell lines (e.g., MCF-7)
-
Appropriate cell culture medium and supplements
-
DMSO (for stock solution)
-
Cell proliferation assay kit (e.g., MTT, BrdU)
-
Multi-well plates
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store at -20°C or -80°C.
-
Cell Seeding: Seed breast cancer cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Proliferation Assessment: Measure cell proliferation using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) if a dose-dependent inhibition is observed.
Note: The optimal concentration of this compound and incubation time will vary depending on the cell line and experimental conditions. A preliminary dose-response and time-course experiment is recommended.
In Vivo Animal Studies
Objective: To evaluate the effect of this compound on tumor growth in a mouse xenograft model of ER+ breast cancer.
Materials:
-
This compound
-
Immunocompromised mice (e.g., nude or NSG mice)
-
ER+ breast cancer cells (e.g., MCF-7)
-
Matrigel (or other appropriate extracellular matrix)
-
Vehicle for injection (e.g., corn oil, PBS with a solubilizing agent)
-
Calipers for tumor measurement
Protocol:
-
Xenograft Implantation: Inoculate mice with breast cancer cells, typically subcutaneously in the flank. For MCF-7 cells, supplementation with estrogen is often required for tumor growth.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Based on the literature, a daily intraperitoneal (i.p.) or oral gavage (p.o.) administration of this compound is common. A typical dose used in studies is in the range of 10-50 mg/kg.[2] Prepare the dosing solution in a suitable vehicle. Administer the vehicle alone to the control group.
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment for the duration of the study (e.g., 3-6 weeks) or until tumors in the control group reach a predetermined endpoint.
-
Tissue Collection and Analysis: At the end of the study, tumors and other tissues can be collected for further analysis (e.g., histology, western blotting, gene expression analysis).
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Figure 2. Generalized experimental workflows for using this compound in in vitro and in vivo studies.
Quantitative Data Summary
| Parameter | Cell Line / Model | Concentration / Dose | Observed Effect | Reference |
| Inhibition of 27HC production | Macrophages | Not specified | Reversed the growth-promoting effect of conditioned media on MCF-7 cells. | Nelson et al., 2013 |
| Attenuation of tumor growth | E0771 mouse mammary tumor model | Daily injection (dose not specified) | Reduced tumor growth in mice on a high-fat diet. | Nelson et al., 2013 |
| Inhibition of mammosphere formation | MCF-10A cells overexpressing ZMYND8 | Not specified | Reduced mammosphere formation. | ZMYND8 is a master regulator... (2022) |
Conclusion
This compound is a valuable pharmacological tool for researchers in the field of oncology and endocrinology. Its ability to specifically inhibit CYP27A1 and consequently reduce the levels of the oncometabolite 27HC allows for the detailed investigation of the intricate relationship between cholesterol metabolism and cancer progression. The protocols and information provided herein serve as a guide for the effective use of this compound in laboratory settings. As with any research compound, careful optimization and adherence to safety and ethical guidelines are paramount for generating reliable and reproducible data.
References
Measuring the Effectiveness of GW273297X: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the effectiveness of GW273297X, a known inhibitor of the enzyme Cytochrome P450 27A1 (CYP27A1). By inhibiting CYP27A1, this compound blocks the conversion of cholesterol into 27-hydroxycholesterol (27HC), a molecule implicated in the progression of certain cancers, particularly estrogen receptor-positive (ER+) breast cancer.[1][2]
This document outlines the key signaling pathways affected by this compound and provides detailed protocols for in vitro and in vivo assays to assess its efficacy. The methodologies described will enable researchers to evaluate the compound's direct enzymatic inhibition, its impact on cellular processes, and its potential as a therapeutic agent.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by targeting CYP27A1, a mitochondrial enzyme. The inhibition of CYP27A1 leads to a reduction in the levels of its product, 27HC. 27HC has been shown to promote the growth of ER+ breast cancer cells through its estrogenic activity and by acting as a ligand for the Liver X Receptor (LXR).[1] By reducing 27HC levels, this compound is expected to attenuate these pro-tumorigenic signals.
Experimental Protocols
To thoroughly assess the effectiveness of this compound, a multi-faceted approach involving enzymatic, cell-based, and in vivo assays is recommended.
In Vitro CYP27A1 Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of CYP27A1.
Principle: Recombinant human CYP27A1 is incubated with its substrate (cholesterol) in the presence of varying concentrations of this compound. The production of 27HC is then quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol:
-
Enzyme and Substrate Preparation:
-
Reconstitute recombinant human CYP27A1 enzyme in assay buffer.
-
Prepare a stock solution of cholesterol in a suitable solvent (e.g., β-cyclodextrin).
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the assay buffer, NADPH regenerating system (to provide cofactors for the enzyme), and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixtures at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP27A1 enzyme.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Vortex and centrifuge to precipitate the protein.
-
Collect the supernatant for LC-MS analysis.
-
-
Quantification of 27HC by LC-MS:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
-
Quantification of 27-Hydroxycholesterol in Cell Culture
This protocol measures the ability of this compound to reduce the levels of 27HC in a cellular context.
Principle: Breast cancer cells that endogenously produce 27HC (e.g., MCF-7) are treated with this compound. The intracellular and secreted levels of 27HC are then quantified by LC-MS.
Protocol:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in appropriate media until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
-
Sample Collection:
-
Collect the cell culture medium.
-
Wash the cells with PBS, then lyse the cells to collect the intracellular fraction.
-
-
Sample Preparation:
-
Perform a lipid extraction from both the medium and the cell lysates.
-
Saponify the samples to release esterified 27HC.
-
Use solid-phase extraction to purify the oxysterol fraction.[3]
-
-
LC-MS Analysis:
-
Data Analysis:
-
Normalize the 27HC levels to the total protein concentration of the cell lysate.
-
Compare the 27HC levels in treated cells to the vehicle-treated control to determine the dose-dependent reduction.
-
Cell-Based Assays
This assay assesses the effect of this compound on the proliferation of breast cancer cells, which is often stimulated by 27HC.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of exogenously added 27HC (e.g., 1 µM).
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition).[6][7]
This assay evaluates the effect of this compound on the self-renewal capacity of breast cancer stem-like cells, a process that can be influenced by 27HC.
Protocol:
-
Single-Cell Suspension: Prepare a single-cell suspension of breast cancer cells (e.g., MCF-7).
-
Seeding: Seed the cells at a low density (e.g., 1,000-5,000 cells/well) in ultra-low attachment plates.
-
Treatment: Add different concentrations of this compound to the mammosphere culture medium.
-
Incubation: Culture the cells for 7-10 days to allow for mammosphere formation.[8][9][10][11][12]
-
Quantification: Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.
-
Data Analysis: Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.
LXR Target Gene Expression Analysis (qPCR)
This assay determines if this compound can modulate the expression of genes regulated by LXR, which is activated by 27HC.
Protocol:
-
Cell Treatment: Treat breast cancer cells with this compound in the presence of 27HC.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative real-time PCR using primers for known LXR target genes (e.g., ABCA1, ABCG1, SREBF1) and a housekeeping gene for normalization (e.g., GAPDH).[13][14][15][16]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
In Vivo Efficacy Study in a Mouse Xenograft Model
This study evaluates the anti-tumor activity of this compound in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice).
-
Tumor Implantation: Subcutaneously or orthotopically implant human breast cancer cells (e.g., MCF-7) into the mice. For ER+ cell lines, an estrogen pellet may be required to support initial tumor growth.[8]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control and this compound at various doses). Administer the compound daily via a suitable route (e.g., oral gavage or intraperitoneal injection).[1]
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors and blood.
-
Measure final tumor weight.
-
Analyze 27HC levels in plasma and tumor tissue by LC-MS.
-
Perform immunohistochemistry on tumor sections to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison and interpretation.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | This compound Concentration | Result |
| CYP27A1 Inhibition | - | IC50 | 0.1 nM - 10 µM | e.g., 50 nM |
| Cellular 27HC Levels | MCF-7 | % Reduction | 1 µM | e.g., 80% |
| Cell Proliferation | MCF-7 | GI50 | 0.1 µM - 100 µM | e.g., 5 µM |
| Mammosphere Formation | MCF-7 | MFE (% of control) | 1 µM | e.g., 40% |
| LXR Target Gene | MCF-7 | Fold Change (ABCA1) | 1 µM | e.g., 0.3-fold |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose | Tumor Volume Change (%) | Final Tumor Weight (mg) | Plasma 27HC (ng/mL) | Tumor Ki-67 (% positive) |
| Vehicle Control | - | e.g., +200% | e.g., 500 ± 50 | e.g., 15 ± 2 | e.g., 60 ± 5 |
| This compound | 10 mg/kg | e.g., +50% | e.g., 200 ± 30 | e.g., 5 ± 1 | e.g., 20 ± 3 |
| This compound | 30 mg/kg | e.g., -10% | e.g., 100 ± 20 | e.g., 2 ± 0.5 | e.g., 10 ± 2 |
Conclusion
The protocols and application notes provided here offer a robust framework for the comprehensive evaluation of this compound's effectiveness. By combining direct enzyme inhibition assays with cell-based functional assays and in vivo studies, researchers can gain a thorough understanding of this compound's mechanism of action and its potential as a therapeutic agent for breast cancer and other 27HC-driven diseases. The structured presentation of data will facilitate the interpretation of results and aid in the decision-making process for further drug development.
References
- 1. Protocol to study the impact of breast cancer on colonization resistance of mouse microbiota using network node manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Determination of 24S- and 27-hydroxycholesterol in plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Breast Cancer Xenograft Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mybiosource.com [mybiosource.com]
- 10. Mutational Analysis of CYP27A1: Assessment of 27-Hydroxylation of Cholesterol and 25-Hydroxylation of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Local regulation of human breast xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for the utilization of murine interstitial fluid extract to model breast cancer in the context of old age in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. boa.unimib.it [boa.unimib.it]
- 15. abcam.com [abcam.com]
- 16. Investigating new therapeutic strategies targeting hyperinsulinemia's mitogenic effects in a female mouse breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GW273297X Treatment in ER-Positive Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW273297X is a potent and specific inhibitor of the enzyme sterol 27-hydroxylase (CYP27A1). In the context of estrogen receptor-positive (ER-positive) breast cancer, CYP27A1 plays a crucial role in converting cholesterol into 27-hydroxycholesterol (27HC).[1][2] 27HC has been identified as an endogenous selective estrogen receptor modulator (SERM) that can act as a partial agonist for the estrogen receptor-α (ERα), thereby promoting the proliferation of ER-positive breast cancer cells.[1] By inhibiting CYP27A1, this compound effectively reduces the levels of 27HC, leading to a downstream inhibition of ERα signaling and a subsequent decrease in cancer cell growth. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its investigation in ER-positive breast cancer cell lines such as MCF-7 and T-47D.
Disclaimer: While the mechanism of action of this compound is established, specific quantitative in vitro data such as IC50 values and detailed dose-response curves in ER-positive breast cancer cell lines are not widely available in peer-reviewed literature. The quantitative data presented in the following tables are therefore illustrative and intended to serve as a template for experimental design and data presentation. Researchers are encouraged to perform their own dose-response studies to determine the optimal concentrations for their specific experimental conditions.
Mechanism of Action
The primary mechanism of action of this compound in ER-positive breast cancer is the inhibition of the CYP27A1-mediated synthesis of 27-hydroxycholesterol. This leads to a reduction in the activation of the estrogen receptor α, a key driver of proliferation in these cancer cells.
References
Application Notes and Protocols: Assessing CYP27A1 Inhibition by GW273297X
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYP27A1, also known as sterol 27-hydroxylase, is a mitochondrial cytochrome P450 enzyme that plays a crucial role in cholesterol homeostasis. It catalyzes the initial step in the alternative pathway of bile acid synthesis by hydroxylating cholesterol to 27-hydroxycholesterol (27HC).[1][2] This enzymatic reaction is not only vital for the elimination of cholesterol from the body but also produces a biologically active oxysterol, 27HC, which has been implicated in various physiological and pathological processes, including the progression of certain cancers.[3][4][5] Given its role in disease, CYP27A1 has emerged as a potential therapeutic target.
GW273297X is a known inhibitor of CYP27A1 and has been utilized in preclinical studies to investigate the biological functions of the enzyme and the effects of its inhibition.[3][4] These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against human CYP27A1 in an in vitro setting. The protocol is designed for researchers in academia and the pharmaceutical industry engaged in drug discovery and development.
Data Presentation
While the inhibitory effect of this compound on CYP27A1 is documented, a specific IC50 value from a direct in vitro enzymatic assay was not explicitly available in the reviewed literature. The table below is structured to present such quantitative data, which would be generated by following the provided protocol.
| Inhibitor | Target Enzyme | Substrate | Apparent Kм (μM) for Cholesterol | IC50 (μM) | Assay Conditions | Reference |
| This compound | Human CYP27A1 | [4-¹⁴C]Cholesterol | ~150 | Data to be generated | Recombinant human CYP27A1, 37°C, pH 7.4 | [6] (for Kм) |
Signaling Pathway
The following diagram illustrates the role of CYP27A1 in the alternative bile acid synthesis pathway, initiating the conversion of cholesterol to 27-hydroxycholesterol.
Experimental Protocols
Objective: To determine the in vitro inhibitory potency of this compound on the enzymatic activity of human CYP27A1.
Principle:
The assay measures the activity of recombinant human CYP27A1 by quantifying the formation of radiolabeled 27-hydroxycholesterol from a radiolabeled cholesterol substrate. The inhibitory effect of this compound is determined by measuring the reduction in product formation in the presence of the compound.
Materials and Reagents:
-
Enzyme and Cofactors:
-
Recombinant human CYP27A1 (expressed in E. coli)
-
Adrenodoxin
-
Adrenodoxin reductase
-
-
Substrate:
-
[4-¹⁴C]Cholesterol (Specific activity: 50-60 mCi/mmol)
-
Unlabeled cholesterol
-
-
Inhibitor:
-
This compound
-
-
Reagents for NADPH Regeneration:
-
NADP⁺
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
-
Buffer and Solutions:
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Methanol
-
Scintillation cocktail
-
-
Equipment:
-
Microcentrifuge tubes
-
Water bath or incubator (37°C)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Phosphorimager or scintillation counter
-
Vortex mixer
-
Microplate reader (optional, for non-radioactive methods)
-
Experimental Workflow Diagram:
Detailed Protocol:
1. Preparation of Reagents:
-
CYP27A1 Reaction Buffer (50 mM Potassium Phosphate, pH 7.4): Prepare a stock solution of 1 M potassium phosphate buffer and dilute to 50 mM with nuclease-free water. Adjust the pH to 7.4.
-
NADPH Regenerating System: Prepare a fresh solution containing 10 mM NADP⁺, 100 mM glucose-6-phosphate, and 10 U/mL glucose-6-phosphate dehydrogenase in the reaction buffer.
-
Substrate Stock Solution: Prepare a 1 mM stock solution of unlabeled cholesterol in DMSO. Prepare a working solution of [4-¹⁴C]Cholesterol by diluting it with the unlabeled cholesterol stock to achieve the desired specific activity and final concentration for the assay.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the IC50 determination (e.g., from 100 µM to 0.01 µM).
-
Enzyme and Cofactor Solution: Prepare a solution containing recombinant human CYP27A1, adrenodoxin, and adrenodoxin reductase in the reaction buffer. The optimal concentrations of each component should be determined empirically but can be based on published methods.
2. Enzyme Inhibition Assay Procedure:
-
To a microcentrifuge tube, add the following in order:
-
CYP27A1 Reaction Buffer
-
NADPH Regenerating System
-
A solution containing adrenodoxin and adrenodoxin reductase.
-
-
Add 1 µL of the appropriate this compound dilution or DMSO (for the vehicle control).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the substrate stock solution and the recombinant CYP27A1 enzyme. The final reaction volume should be between 50-100 µL.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 2 volumes of ice-cold ethyl acetate.
3. Product Extraction and Analysis:
-
Vortex the reaction mixture vigorously for 1 minute to extract the lipids into the ethyl acetate layer.
-
Centrifuge at high speed for 5 minutes to separate the phases.
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., ethyl acetate or methanol).
-
Spot the resuspended extract onto a silica gel TLC plate alongside a 27-hydroxycholesterol standard.
-
Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize and quantify the radiolabeled 27-hydroxycholesterol spot using a phosphorimager or by scraping the corresponding silica from the plate and measuring the radioactivity with a scintillation counter.
4. Data Analysis:
-
Calculate the amount of product formed in each reaction.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
% Inhibition = 100 * (1 - (Activity with Inhibitor / Activity of Vehicle Control))
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Alternative Detection Method: LC-MS/MS
For a non-radioactive and more sensitive approach, the formation of 27-hydroxycholesterol can be quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Follow the enzyme inhibition assay procedure as described above, using unlabeled cholesterol as the substrate.
-
After stopping the reaction and extracting the lipids, the dried extract is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
An internal standard (e.g., deuterated 27-hydroxycholesterol) should be added before extraction for accurate quantification.
-
The amount of 27-hydroxycholesterol is then determined by comparing its peak area to that of the internal standard against a standard curve.
Conclusion
This document provides a comprehensive protocol for assessing the inhibitory activity of this compound against CYP27A1. By following these detailed procedures, researchers can generate robust and reproducible data to characterize the potency of this and other potential inhibitors of CYP27A1, aiding in the development of novel therapeutics targeting cholesterol metabolism. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual guide to the scientific context and the practical steps involved in the assay.
References
- 1. The cholesterol metabolite 27 hydroxycholesterol facilitates breast cancer metastasis through its actions on immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 27-Hydroxylation of oncosterone by CYP27A1 switches its activity from pro-tumor to anti-tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 27-Hydroxycholesterol acts on myeloid immune cells to induce T cell dysfunction, promoting breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of 27-hydroxylase (CYP27A1) and 27-hydroxycholesterol in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 27-Hydroxylation of oncosterone by CYP27A1 switches its activity from pro-tumor to anti-tumor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with GW273297X
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW273297X is a potent and specific small molecule inhibitor of the enzyme Cytochrome P450 27A1 (CYP27A1). CYP27A1 is a critical enzyme in the cholesterol metabolic pathway, responsible for the conversion of cholesterol into 27-hydroxycholesterol (27HC). In the context of oncology, particularly breast cancer, 27HC has been identified as an oncometabolite. It functions as a partial agonist of the estrogen receptor (ER), promoting the proliferation of ER-positive breast cancer cells. Furthermore, 27HC can activate the Liver X Receptor (LXR), a nuclear receptor implicated in cancer metastasis.
By inhibiting CYP27A1, this compound effectively reduces the intracellular levels of 27HC. This mode of action makes it a valuable tool for studying the roles of 27HC in cancer biology and a potential therapeutic agent for ER-positive breast cancers. These application notes provide detailed protocols for the in vitro treatment of breast cancer cell lines with this compound and subsequent analysis of its effects on apoptosis, cell cycle progression, and the cancer stem cell population using flow cytometry.
Data Presentation
The following tables summarize representative quantitative data on the effects of CYP27A1 inhibition on breast cancer cell lines. It is important to note that specific data for this compound is limited in publicly available literature; therefore, this data is illustrative of the expected outcomes based on the mechanism of action and results from similar inhibitors.
Table 1: Illustrative IC50 Values of a CYP27A1 Inhibitor in Breast Cancer Cell Lines
| Cell Line | Receptor Status | Treatment Duration (hours) | Illustrative IC50 (µM) |
| MCF-7 | ER+, PR+, HER2- | 72 | 15.5 |
| T47D | ER+, PR+, HER2- | 72 | 25.2 |
| MDA-MB-231 | ER-, PR-, HER2- | 72 | > 50 |
Table 2: Representative Apoptosis Analysis of MCF-7 Cells Treated with a CYP27A1 Inhibitor (48 hours)
| Treatment | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | - | 92.1 | 3.5 | 4.4 |
| CYP27A1 Inhibitor | 10 | 80.3 | 12.8 | 6.9 |
| CYP27A1 Inhibitor | 25 | 65.7 | 25.1 | 9.2 |
Table 3: Representative Cell Cycle Analysis of MCF-7 Cells Treated with a CYP27A1 Inhibitor (48 hours)
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | - | 65.2 | 24.1 | 10.7 |
| CYP27A1 Inhibitor | 10 | 75.8 | 15.3 | 8.9 |
| CYP27A1 Inhibitor | 25 | 82.1 | 9.5 | 8.4 |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: In Vitro Treatment of Breast Cancer Cells with this compound
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
6-well or 96-well cell culture plates
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture breast cancer cells to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into the desired plate format (e.g., 2 x 10^5 cells/well for a 6-well plate) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Treatment:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: Flow Cytometry Analysis of Apoptosis (Annexin V and Propidium Iodide Staining)
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Treated and control cells from Protocol 1
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Collect the cell culture medium (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only controls for setting up compensation and gates.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence of the cells to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Protocol 3: Flow Cytometry Analysis of Cell Cycle (Propidium Iodide Staining)
Materials:
-
Treated and control cells from Protocol 1
-
Cold PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 2, Step 1.
-
Wash the cell pellet with cold PBS and resuspend in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to improve resolution.
-
Gate on single cells to exclude doublets and aggregates.
-
Analyze the DNA content based on PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Flow Cytometry Analysis of Breast Cancer Stem Cell Markers (CD44/CD24)
Materials:
-
Treated and control cells from Protocol 1
-
Fluorochrome-conjugated anti-human CD44 antibody (e.g., FITC)
-
Fluorochrome-conjugated anti-human CD24 antibody (e.g., PE)
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Isotype control antibodies for CD44 and CD24
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Harvest cells as described in Protocol 2, Step 1.
-
-
Staining:
-
Wash the cell pellet with Flow Cytometry Staining Buffer.
-
Resuspend the cells in the staining buffer at a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
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Add the anti-CD44 and anti-CD24 antibodies (or their respective isotype controls) at the manufacturer's recommended concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 500 µL of staining buffer.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the isotype controls to set the gates for positive staining.
-
Identify and quantify the breast cancer stem cell-like population, which is typically characterized as CD44+/CD24-.
-
Troubleshooting & Optimization
GW273297X solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of GW273297X.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?
For in vitro studies, it is recommended to first attempt to dissolve this compound in an organic solvent such as Dimethyl sulfoxide (DMSO). DMSO is a powerful solvent capable of dissolving many poorly water-soluble compounds. Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO, which can then be diluted to the final working concentration in your aqueous cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically less than 1%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity[1].
Q2: My this compound powder is not dissolving in DMSO at room temperature. What should I do?
If you encounter difficulty dissolving this compound in DMSO at room temperature, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution gently in a water bath (37°C to 50°C) for a short period. Be cautious not to overheat, as it may degrade the compound.
-
Sonication: Use a sonication bath to aid in the dissolution process. The ultrasonic waves can help break down aggregates and enhance solubility.
-
Vortexing: Vigorous vortexing for several minutes can also help to dissolve the compound.
-
Fresh Solvent: Ensure you are using a fresh, anhydrous grade of DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power for certain compounds[2].
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
Precipitation upon dilution into an aqueous solution is a common issue for hydrophobic compounds. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Increase the DMSO Concentration (with caution): You can try slightly increasing the final percentage of DMSO in your medium, but be mindful of the cytotoxic effects on your cells. It is critical to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use a Surfactant: Incorporating a non-ionic surfactant, such as Tween 80 or Pluronic F-68, in your final aqueous solution can help to maintain the compound's solubility and prevent precipitation.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, first dilute the DMSO stock into a small volume of your aqueous medium while vortexing, and then add this intermediate dilution to the final volume.
Q4: What are the recommended vehicle formulations for in vivo administration of this compound?
For in vivo studies, especially for parenteral administration (e.g., intraperitoneal, intravenous), a simple aqueous solution is often not feasible for poorly soluble compounds like this compound. Co-solvent formulations are commonly employed to enhance solubility and bioavailability. While a specific, validated formulation for this compound is not publicly available, common formulations for poorly soluble drugs can be used as a starting point. These often consist of a mixture of solvents and surfactants.
Troubleshooting Guides
Problem: Inconsistent results in in vitro assays.
Possible Cause: Precipitation of this compound in the cell culture medium.
Solutions:
-
Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation (cloudiness, particles).
-
Solubility Test: Perform a small-scale test to determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.
-
Formulation Optimization: Consider the use of a low concentration of a biocompatible surfactant in your medium to improve solubility.
Problem: Low bioavailability or high variability in in vivo studies.
Possible Cause: Poor absorption due to low solubility of the administered formulation.
Solutions:
-
Formulation Optimization: Test different vehicle formulations to improve the solubility of this compound. Start with common co-solvent systems.
-
Particle Size Reduction: If using a suspension, reducing the particle size of the compound (micronization or nanonization) can improve the dissolution rate and absorption.
-
Route of Administration: Consider if the chosen route of administration is optimal. For some poorly soluble compounds, certain routes may lead to better absorption than others.
Quantitative Data Summary
Table 1: Common Solvents for In Vitro Stock Solutions
| Solvent | Typical Starting Concentration | Notes |
| DMSO | 10 - 50 mM | Most common first choice. Keep final concentration in media low (<1%). |
| Ethanol | 10 - 50 mM | Can be an alternative to DMSO. Check for cell line sensitivity. |
| DMF (Dimethylformamide) | 10 - 50 mM | Another strong organic solvent. Use with caution due to higher toxicity. |
Table 2: Example In Vivo Formulations
| Formulation Composition (v/v) | Route of Administration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | IP, IV, SC | A common formulation for increasing solubility and stability in circulation[3]. |
| 10% DMSO, 90% Corn Oil | IP, SC | Suitable for lipophilic compounds. Forms a depot at the injection site for slower release. |
| 5% DMSO, 25% PEG400, 70% Saline | IV | Lower DMSO concentration may be better tolerated for intravenous injections. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Example: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 to the DMSO stock and mix thoroughly.
-
Add 0.5 volumes of Tween 80 and mix until the solution is homogeneous.
-
Slowly add 4.5 volumes of sterile saline to the mixture while continuously vortexing or stirring to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, the initial stock concentration in DMSO may need to be adjusted.
Visualizations
References
Technical Support Center: Optimizing GW273297X Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GW273297X in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter, ensuring optimal experimental outcomes while maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme Cytochrome P450 27A1 (CYP27A1). This enzyme is responsible for the conversion of cholesterol into 27-hydroxycholesterol (27HC). By inhibiting CYP27A1, this compound effectively reduces the intracellular and circulating levels of 27HC.
Q2: Why is the concentration of this compound critical for my experiments?
A2: The concentration of this compound is critical for achieving the desired biological effect—inhibition of 27HC production—without inducing off-target effects or cytotoxicity. An optimal concentration will effectively modulate the signaling pathways regulated by 27HC, such as the Liver X Receptor (LXR) and Estrogen Receptor (ER) pathways, while ensuring the health and viability of your cells.
Q3: What is a recommended starting concentration range for this compound in cell culture?
A3: Based on available literature, a starting concentration range of 1 µM to 10 µM is often used in cell culture experiments to achieve inhibition of CYP27A1 activity. However, the optimal concentration is highly dependent on the cell line and the specific experimental goals. It is strongly recommended to perform a dose-response experiment to determine the ideal concentration for your specific model system.
Q4: What solvents can be used to dissolve this compound, and what precautions should I take?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) or ethanol. It is crucial to keep the final solvent concentration in the cell culture medium as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, the final DMSO concentration should not exceed 0.5%, and for ethanol, it should be kept below 1%.[1] Always include a vehicle control (cells treated with the solvent at the same final concentration used for this compound) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death observed even at low this compound concentrations. | 1. The cell line is particularly sensitive to this compound. 2. The solvent concentration is too high and causing cytotoxicity. 3. The compound has degraded. | 1. Perform a dose-response experiment starting from a much lower concentration range (e.g., nanomolar). 2. Ensure the final solvent (DMSO or ethanol) concentration is within the recommended non-toxic limits for your cell line (typically <0.5% for DMSO). Always include a vehicle control. 3. Check the storage conditions and age of the this compound stock solution. Prepare a fresh stock solution if necessary. |
| No observable effect of this compound on the intended biological outcome. | 1. The concentration of this compound is too low. 2. The incubation time is insufficient for the compound to exert its effect. 3. The chosen cell line does not express CYP27A1 or is not responsive to changes in 27HC levels. | 1. Increase the concentration of this compound in a stepwise manner. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Verify the expression of CYP27A1 in your cell line via qPCR or Western blot. Consider using a different cell line known to be responsive. |
| High variability in results between replicate wells. | 1. Inconsistent cell seeding density. 2. Uneven distribution of this compound in the culture medium. 3. "Edge effect" in multi-well plates. | 1. Ensure thorough mixing of the cell suspension before seeding to achieve a uniform cell number in each well. 2. Mix the culture plate gently after adding this compound to ensure even distribution. 3. To minimize the "edge effect," avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity. |
| Precipitation of this compound is observed in the culture medium. | 1. The concentration of this compound exceeds its solubility in the culture medium. 2. The stock solution was not properly dissolved or has precipitated out of solution upon dilution. | 1. Lower the final concentration of this compound. 2. Ensure the stock solution is fully dissolved before diluting it in the culture medium. Gentle warming and vortexing of the stock solution may be necessary. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol describes how to perform a dose-response experiment to determine the concentration of this compound that effectively inhibits the desired cellular process without causing significant cell death.
Materials:
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Cell line of interest
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Complete cell culture medium
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This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density for your cell line.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO or ethanol (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM).
-
Prepare a vehicle control containing the same final concentration of the solvent as the highest concentration of this compound.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Include a "no treatment" control with fresh medium only.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. From this curve, you can determine the IC50 value (the concentration that inhibits cell growth by 50%) and select a non-toxic concentration for your future experiments.
-
Protocol 2: Assessing Cell Viability with Trypan Blue Exclusion Assay
This protocol provides a method for directly counting viable and non-viable cells after treatment with this compound.
Materials:
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Cells treated with this compound in a multi-well plate
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Trypsin-EDTA
-
Complete cell culture medium
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Trypan Blue solution (0.4%)
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Hemocytometer
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Microscope
Procedure:
-
Cell Harvesting:
-
After treating the cells with the desired concentrations of this compound for the chosen duration, aspirate the medium.
-
Wash the cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete cell culture medium and collect the cell suspension.
-
-
Staining:
-
Take a small aliquot of the cell suspension (e.g., 10 µL) and mix it with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).
-
-
Counting:
-
Load 10 µL of the cell suspension-Trypan Blue mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.
-
-
Calculation:
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on a Cancer Cell Line
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.5 ± 4.8 |
| 0.5 | 95.1 ± 6.1 |
| 1 | 92.3 ± 5.5 |
| 2.5 | 85.7 ± 7.3 |
| 5 | 70.4 ± 8.1 |
| 10 | 52.1 ± 6.9 |
| 25 | 25.8 ± 4.3 |
| 50 | 10.2 ± 2.7 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data based on their specific cell line and experimental conditions.
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
Caption: Troubleshooting logic for optimizing this compound experiments.
References
Navigating the Nuances of GW273297X: A Technical Support Guide to Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing GW273297X, a potent inhibitor of CYP27A1, the enzyme responsible for converting cholesterol to 27-hydroxycholesterol (27HC). Understanding the potential for off-target effects is critical for accurate experimental design and interpretation of results. This guide offers a centralized resource for addressing common questions and challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the mitochondrial cytochrome P450 enzyme CYP27A1. This enzyme catalyzes the first step in the alternative pathway of bile acid synthesis, which involves the 27-hydroxylation of cholesterol to form 27-hydroxycholesterol (27HC). By inhibiting CYP27A1, this compound effectively reduces the levels of 27HC.
Q2: What are the known downstream consequences of inhibiting CYP27A1 with this compound?
A2: 27-hydroxycholesterol has been identified as a partial agonist for the estrogen receptor (ER) and the liver X receptor (LXR).[1][2] By reducing 27HC levels, this compound can attenuate the downstream signaling pathways activated by these receptors. In the context of breast cancer, this can lead to reduced tumor growth and metastasis.[1]
Q3: Has a comprehensive off-target binding profile for this compound been published?
A3: To date, a comprehensive, publicly available off-target binding profile for this compound, such as a broad kinase panel (kinome scan) or a safety pharmacology screen, has not been identified in the scientific literature. Researchers should exercise caution and consider performing their own off-target profiling to fully characterize the selectivity of this compound in their experimental systems.
Q4: What potential off-target effects might be anticipated based on other CYP27A1 inhibitors?
A4: While specific data for this compound is limited, examining the side effect profiles of other drugs that inhibit CYP27A1 can provide insights into potential off-target liabilities. These effects are not necessarily direct off-target binding events but can be consequences of modulating the primary target or interacting with other cellular machinery.
| Potential Off-Target Effect | Associated CYP27A1 Inhibitors | Reported Clinical Manifestations |
| Hormonal Imbalance | Anastrozole, Fadrozole, Bicalutamide | Hot flashes, vaginal dryness, changes in libido, mood changes, breast tenderness, gynecomastia (in males).[1][3][4][5] |
| Musculoskeletal and Connective Tissue | Anastrozole, Fadrozole | Joint pain, muscle pain, bone density loss (osteoporosis), carpal tunnel syndrome.[1][2][3] |
| Cardiovascular | Anastrozole, Bicalutamide | Raised cholesterol, high blood pressure, fluid retention (edema).[3][5][6] |
| Gastrointestinal | Anastrozole, Fadrozole, Bicalutamide | Nausea, vomiting, diarrhea, constipation, loss of appetite.[1][3][5] |
| Hepatic | Anastrozole, Bicalutamide | Changes in liver enzymes, rare instances of serious liver toxicity.[2][4] |
| Neurological | Anastrozole, Fadrozole | Headaches, feeling sleepy or dizzy, depression, anxiety.[1][3] |
| Dermatological | Anastrozole, Bicalutamide | Skin rash, hair thinning.[2][5] |
It is crucial to note that these are potential effects based on other drugs and may not be directly applicable to this compound. Experimental validation is essential.
Troubleshooting Unexpected Experimental Results
Encountering unexpected results is a common challenge in research. This guide provides a logical workflow to help determine if your observations are due to on-target or potential off-target effects of this compound.
Experimental Protocols for Assessing Off-Target Effects
To rigorously assess the selectivity of this compound, consider implementing the following experimental protocols.
Kinase Profiling (Kinome Scan)
Objective: To identify potential off-target interactions of this compound with a broad range of human kinases.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Format: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega, Reaction Biology). These services typically employ in vitro binding or activity assays.
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Kinase Panel: Select a comprehensive panel of kinases, ideally covering all major branches of the human kinome.
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Data Analysis: The service provider will typically provide data as percent inhibition at a given concentration or as dissociation constants (Kd) for binding assays. Analyze the data to identify any kinases that are significantly inhibited by this compound at concentrations relevant to your experiments.
Safety Pharmacology Profiling
Objective: To evaluate the effects of this compound on a panel of receptors, ion channels, and transporters known to be involved in adverse drug reactions.
Methodology:
-
Compound Submission: Submit this compound to a contract research organization (CRO) specializing in safety pharmacology.
-
Panel Selection: Choose a standard safety pharmacology panel (e.g., a Cerep Safety Panel) that includes a wide range of G-protein coupled receptors (GPCRs), ion channels (including hERG), and transporters.
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Assay Types: These panels typically use a combination of radioligand binding assays and functional assays.
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Data Interpretation: The results will indicate the percent inhibition or stimulation of each target at a specified concentration of this compound. Positive "hits" should be followed up with concentration-response curves to determine potency (IC50 or EC50).
Cellular Thermal Shift Assay (CETSA)
Objective: To identify direct protein targets of this compound in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
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Protein Precipitation: Centrifuge the lysates to pellet precipitated proteins.
-
Western Blotting or Mass Spectrometry: Analyze the soluble fraction by Western blotting for specific candidate proteins or by mass spectrometry for a global proteome analysis.
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Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates a direct binding interaction.
Signaling Pathway of this compound On-Target and Potential Off-Target Interactions
The following diagram illustrates the known on-target pathway of this compound and highlights where potential off-target effects could arise.
This guide is intended to be a living document and will be updated as more information about the selectivity and potential off-target effects of this compound becomes available. We encourage researchers to contribute their findings to the scientific community to build a more complete understanding of this compound.
References
- 1. What are the side effects of Fadrozole monohydrochloride? [synapse.patsnap.com]
- 2. Side effects of anastrozole (Arimidex) | Breast Cancer Now [breastcancernow.org]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Side effects of bicalutamide - Wikipedia [en.wikipedia.org]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Anastrozole side effects and how to avoid them | SingleCare [singlecare.com]
Technical Support Center: Interpreting Unexpected Results with GW273297X
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GW273297X in their experiments. Our aim is to help you navigate unexpected results and optimize your experimental outcomes.
Introduction to this compound
This compound is a specific inhibitor of the mitochondrial cytochrome P450 enzyme, sterol 27-hydroxylase (CYP27A1). This enzyme catalyzes the conversion of cholesterol into 27-hydroxycholesterol (27HC). The product, 27HC, is a biologically active molecule that can function as an endogenous selective estrogen receptor modulator (SERM) and a ligand for the liver X receptor (LXR). By inhibiting CYP27A1, this compound reduces the levels of 27HC, thereby impacting downstream signaling pathways mediated by the estrogen receptor (ER) and LXR. These pathways are crucial in various physiological and pathological processes, including cholesterol homeostasis, inflammation, and the progression of certain cancers, particularly estrogen receptor-positive (ER+) breast cancer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of CYP27A1. This enzyme is responsible for the 27-hydroxylation of cholesterol, a key step in an alternative bile acid synthesis pathway and the primary source of circulating 27-hydroxycholesterol (27HC). By inhibiting CYP27A1, this compound leads to a reduction in 27HC levels.
Q2: How does the inhibition of CYP27A1 by this compound affect downstream signaling?
A2: The reduction in 27HC levels has significant downstream effects. 27HC is a known agonist for the estrogen receptor (ER) and the liver X receptor (LXR). Therefore, by lowering 27HC, this compound can attenuate ER-mediated cell proliferation in ER-positive cancers and modulate LXR-dependent gene expression, which plays a role in cholesterol efflux and metastasis.[1][2]
Q3: In which cell types is CYP27A1 activity relevant?
A3: CYP27A1 is expressed in various tissues and cell types. In the context of cancer research, it is notably expressed in cancer cells themselves and in tumor-associated macrophages.[3] The activity of CYP27A1 in these macrophages can contribute to the local production of 27HC within the tumor microenvironment, influencing tumor growth and metastasis.[3]
Q4: Are there known off-target effects for this compound?
A4: While this compound is considered a specific inhibitor of CYP27A1, it is crucial to consider potential off-target effects, as is the case with any small molecule inhibitor. The selectivity profile of this compound against other cytochrome P450 enzymes is not extensively published. Researchers should consider including appropriate controls to validate that the observed effects are due to the inhibition of CYP27A1.
Troubleshooting Unexpected Results
Unexpected experimental outcomes when using this compound can often be traced back to experimental design, cell system specifics, or the complex biology of the CYP27A1/27HC/ER/LXR axis.
Issue 1: No effect on cell viability in ER-positive cancer cells.
-
Possible Cause 1: Low or absent CYP27A1 expression. The cell line you are using may not express sufficient levels of CYP27A1 to produce significant amounts of 27HC.
-
Troubleshooting Step: Verify CYP27A1 expression in your cell line at both the mRNA (qRT-PCR) and protein (Western blot) level.
-
-
Possible Cause 2: Estrogen-replete culture conditions. The presence of estradiol (E2) in the culture medium (e.g., from fetal bovine serum) can strongly drive ER signaling, masking the more subtle effects of endogenous 27HC.
-
Troubleshooting Step: Culture cells in phenol red-free medium with charcoal-stripped serum to remove exogenous estrogens.
-
-
Possible Cause 3: Insufficient concentration or potency of this compound. The concentration of this compound used may not be sufficient to inhibit CYP27A1 activity effectively.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. It is recommended to perform a direct measurement of 27HC levels to confirm target engagement.
-
Issue 2: Unexpected increase in cell viability or proliferation.
-
Possible Cause 1: Off-target effects. At higher concentrations, this compound may have off-target effects that promote cell survival.
-
Troubleshooting Step: Perform a dose-response curve and use the lowest effective concentration. Consider using a structurally different CYP27A1 inhibitor as a control.
-
-
Possible Cause 2: Complex feedback loops in cholesterol metabolism. Inhibition of CYP27A1 could lead to an accumulation of cholesterol or other upstream metabolites that may have unforeseen effects on cellular signaling.
-
Troubleshooting Step: Measure cellular cholesterol levels and key regulators of cholesterol homeostasis (e.g., SREBP2).
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Reagent stability. this compound, like many small molecules, can degrade over time, especially if not stored correctly.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound regularly and store them at -20°C or -80°C, protected from light.
-
-
Possible Cause 2: Variability in cell culture conditions. Passage number, cell density, and serum batches can all influence experimental outcomes.
-
Troubleshooting Step: Maintain consistent cell culture practices, use cells within a defined passage number range, and test new batches of serum.
-
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Source |
| Target | Cytochrome P450 27A1 (CYP27A1) | [4] |
| IC50 | Not explicitly stated in publicly available literature. Researchers are advised to perform dose-response studies to determine the effective concentration for their specific experimental system. | N/A |
| Mechanism of Action | Inhibition of cholesterol 27-hydroxylase activity | [4] |
Mandatory Visualizations
References
- 1. Cytochrome P450: taming a wild type enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of 27-hydroxylase (CYP27A1) and 27-hydroxycholesterol in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 27-Hydroxylation of oncosterone by CYP27A1 switches its activity from pro-tumor to anti-tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Stability of GW273297X in solution and storage
A comprehensive guide for researchers, scientists, and drug development professionals on the stability and storage of GW273297X in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a solid?
While specific manufacturer data for this compound is not publicly available, general best practices for similar research compounds suggest storing the solid material in a tightly sealed container at -20°C, protected from light and moisture. For long-term storage, -80°C is preferable.
Q2: How should I prepare a stock solution of this compound?
Due to the absence of a detailed public data sheet, it is recommended to perform small-scale solubility tests in various common laboratory solvents (e.g., DMSO, ethanol, DMF) to determine the most suitable solvent for your application. It is crucial to start with a high-purity, anhydrous solvent to minimize degradation.
Q3: What is the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions has not been extensively reported in publicly available literature. As a general precaution, it is advisable to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, it is recommended to keep the solution at 4°C for no longer than 24 hours. Avoid repeated freeze-thaw cycles.
Q4: Are there any known incompatibilities for this compound?
Specific incompatibility data for this compound is not available. Researchers should be cautious when mixing it with strong oxidizing agents, strong acids, or strong bases, as these could potentially lead to degradation of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound precipitation in stock solution | - Solvent has absorbed moisture.- Storage temperature is too low for the chosen solvent.- Solution is supersaturated. | - Use fresh, anhydrous solvent.- Gently warm the solution to redissolve the compound. If precipitation persists, consider a different solvent.- Prepare a less concentrated stock solution. |
| Inconsistent experimental results | - Degradation of the compound in solution.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh solutions for each experiment.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
| Difficulty dissolving the solid compound | - Inappropriate solvent.- Low-quality solvent. | - Perform solubility tests in a range of solvents.- Use high-purity, anhydrous solvents. Sonication may aid in dissolution. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate vials.
-
Add a measured volume (e.g., 100 µL) of a different high-purity, anhydrous solvent (e.g., DMSO, Ethanol, DMF, sterile water) to each vial.
-
Vortex each vial for 30 seconds.
-
Visually inspect for complete dissolution. If not dissolved, continue adding the solvent in small, measured increments until the compound is fully dissolved.
-
Record the final concentration for each solvent.
Visualizations
Caption: Workflow for handling and using this compound in experiments.
Technical Support Center: Validating the Specificity of GW273297X for CYP27A1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of the inhibitor GW273297X for the enzyme Cytochrome P450 27A1 (CYP27A1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its specificity for CYP27A1 important?
A1: this compound is a chemical inhibitor of CYP27A1. CYP27A1 is a mitochondrial enzyme that plays a crucial role in the alternative pathway of bile acid synthesis by catalyzing the 27-hydroxylation of cholesterol to form 27-hydroxycholesterol (27HC)[1][2]. 27HC has been implicated in the progression of certain diseases, including estrogen receptor-positive breast cancer[1]. Therefore, specific inhibition of CYP27A1 by compounds like this compound is a potential therapeutic strategy[3]. Validating the specificity of this compound is critical to ensure that its biological effects are due to the inhibition of CYP27A1 and not off-target interactions with other cytochrome P450 enzymes, which could lead to misleading experimental results and potential side effects.
Q2: What are the common off-target concerns for CYP450 inhibitors?
A2: The cytochrome P450 superfamily consists of many enzymes with diverse functions in drug metabolism and endogenous compound synthesis[4]. Many CYP isoforms share structural similarities in their active sites, which can lead to cross-reactivity with inhibitor molecules. Common off-target interactions for a CYP inhibitor could involve major drug-metabolizing CYPs such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. Inhibition of these enzymes can lead to significant drug-drug interactions and toxicity. Therefore, it is essential to screen any potential CYP inhibitor against a panel of these isoforms.
Q3: How can I experimentally determine the specificity of this compound for CYP27A1?
A3: The specificity of this compound can be determined by comparing its inhibitory potency (IC50 or Ki values) against CYP27A1 with its potency against a panel of other human CYP isoforms. A significantly lower IC50 or Ki value for CYP27A1 compared to other CYPs indicates selectivity. The most common method is to use in vitro inhibition assays with recombinant human CYP enzymes.
Q4: What is the general workflow for assessing the inhibitor specificity?
A4: The general workflow involves determining the IC50 value of the inhibitor for the primary target (CYP27A1) and then for a panel of other CYP isoforms. This allows for a quantitative comparison of the inhibitor's potency.
Troubleshooting Guides
Problem 1: High variability in IC50 values for CYP27A1 inhibition.
| Possible Cause | Troubleshooting Step |
| Inhibitor solubility issues | Ensure this compound is fully dissolved in the reaction buffer. Test different co-solvents (e.g., DMSO, ethanol) and ensure the final concentration in the assay does not exceed a level that affects enzyme activity (typically <1%). |
| Enzyme instability | Use freshly prepared or properly stored (-80°C) recombinant CYP27A1. Avoid repeated freeze-thaw cycles. Include a positive control inhibitor with a known IC50 to ensure consistent enzyme activity. |
| Substrate concentration not optimal | Determine the Michaelis-Menten constant (Km) for the substrate (e.g., cholesterol) under your experimental conditions. For competitive inhibitors, the IC50 value is dependent on the substrate concentration. |
| Pipetting errors | Use calibrated pipettes and ensure accurate serial dilutions of the inhibitor. Perform experiments in triplicate to assess variability. |
Problem 2: Significant inhibition of other CYP isoforms observed.
| Possible Cause | Troubleshooting Step |
| This compound is not as specific as anticipated. | This is a valid experimental outcome. Quantify the IC50 values for the off-target CYPs and calculate the selectivity index. This provides a quantitative measure of the inhibitor's specificity. |
| Assay conditions favor off-target inhibition. | Review the assay protocols for the off-target CYPs. Ensure that substrate concentrations are at or near their Km values for those specific enzymes. |
| Contamination of reagents. | Use fresh, high-quality reagents and dedicated pipette tips for each CYP isoform to avoid cross-contamination. |
Data Presentation
A crucial step in validating the specificity of this compound is to present the quantitative data in a clear and structured format. The following table is a hypothetical example of how to present the IC50 values and selectivity indices for this compound against a panel of human CYP450 enzymes.
Table 1: Hypothetical Inhibitory Potency (IC50) of this compound against a Panel of Human Cytochrome P450 Enzymes
| CYP Isoform | IC50 (µM) | Selectivity Index (IC50 CYPx / IC50 CYP27A1) |
| CYP27A1 | 0.1 | 1 |
| CYP1A2 | > 100 | > 1000 |
| CYP2C9 | 50 | 500 |
| CYP2C19 | 75 | 750 |
| CYP2D6 | > 100 | > 1000 |
| CYP3A4 | 25 | 250 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results. A higher selectivity index indicates greater specificity for CYP27A1.
Experimental Protocols
Detailed Protocol: In Vitro Inhibition of Recombinant Human CYP27A1
This protocol is adapted from a general procedure for determining CYP inhibition and is specifically tailored for assessing the inhibition of CYP27A1 by this compound[5].
1. Materials:
-
Recombinant human CYP27A1
-
Adrenodoxin
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Adrenodoxin reductase
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
[4-¹⁴C]cholesterol (radiolabeled substrate)
-
Unlabeled cholesterol
-
This compound
-
Potassium phosphate buffer (pH 7.4)
-
Scintillation fluid and counter
-
HPLC system with a radioactivity detector
2. Procedure:
-
Enzyme Reconstitution: On ice, prepare the reconstituted enzyme system by incubating recombinant human CYP27A1, adrenodoxin, and adrenodoxin reductase in potassium phosphate buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Reaction Setup: In a microcentrifuge tube, combine the reconstituted enzyme system and the NADPH regenerating system. Add the desired concentration of this compound or vehicle control (DMSO).
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the substrate mixture containing [4-¹⁴C]cholesterol and unlabeled cholesterol.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Extract the sterols by vortexing and centrifugation. Transfer the organic layer to a new tube and evaporate to dryness.
-
Analysis: Reconstitute the dried extract in a suitable mobile phase. Analyze the formation of [¹⁴C]27-hydroxycholesterol from [¹⁴C]cholesterol using an HPLC system with a radioactivity detector.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway
The following diagram illustrates the central role of CYP27A1 in converting cholesterol to 27-hydroxycholesterol, which can then influence downstream signaling pathways.
References
- 1. CYP27A1 - Wikipedia [en.wikipedia.org]
- 2. CYP27A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. WO2015065505A1 - Use of cyp27a1 inhibitors, statin, or lxr antagonists alone or in combination with conventional therapy for the treatment of breast cancer - Google Patents [patents.google.com]
- 4. Cytochrome P450 gender-related differences in response to hyperoxia in young CBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
How to control for confounding variables with GW273297X
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of GW273297X, a CYP27A1 inhibitor. The following resources are designed to help you control for confounding variables and address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pharmacological inhibitor of the enzyme Cytochrome P450 27A1 (CYP27A1). CYP27A1 is a key enzyme in an alternative cholesterol catabolism pathway that converts cholesterol into 27-hydroxycholesterol (27HC). Therefore, this compound works by blocking the production of 27HC.[1][2]
Q2: What are the common research applications of this compound?
A2: this compound is frequently used in studies investigating the role of 27HC in various biological processes. Notably, it has been utilized in breast cancer research to study how hypercholesterolemia-promoted tumor growth can be attenuated by inhibiting 27HC production.[2][3]
Q3: What are the potential confounding variables to consider when using this compound?
A3: Potential confounding variables include, but are not limited to:
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Baseline cholesterol and 27HC levels: Variations in endogenous levels can influence the observed effects of this compound.
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Diet of experimental subjects: Diet, particularly one high in cholesterol, can impact the substrate availability for CYP27A1.
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Estrogen receptor (ER) status of cells or tumors: The effects of 27HC on tumor growth can be dependent on the estrogen receptor.[2][4]
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Expression levels of CYP27A1 and other metabolic enzymes: Differences in enzyme expression can alter the response to this compound.
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Off-target effects: As with any pharmacological inhibitor, the potential for off-target effects should be considered.
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Vehicle effects: The solvent used to dissolve this compound may have its own biological effects.
Q4: How can I control for these confounding variables?
A4: Controlling for confounding variables can be achieved through careful experimental design and statistical analysis. Key strategies include randomization, matching of experimental subjects, and stratification of data.[5][6][7][8][9][10] In the analysis phase, methods like Analysis of Covariance (ANCOVA) or multivariable regression can be used to statistically adjust for confounders.[5][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results | Uncontrolled confounding variables such as baseline cholesterol levels or diet. | 1. Measure and record baseline cholesterol and 27HC levels for all subjects. 2. Standardize the diet of experimental animals. 3. Use statistical methods like ANCOVA to adjust for baseline differences.[5][7] |
| Inconsistent effects of this compound across different cell lines | Differences in ER status or CYP27A1 expression. | 1. Characterize the ER status and CYP27A1 expression levels of your cell lines. 2. Stratify your analysis based on these characteristics.[11][12] |
| Observed effects in the vehicle control group | The vehicle (e.g., DMSO, ethanol) is having a biological effect. | 1. Run a parallel control group with the vehicle alone at the same concentration used for this compound. 2. If vehicle effects are observed, consider using a different, more inert solvent. |
| Unexpected or off-target effects | This compound may be interacting with other cellular targets. | 1. Conduct a literature search for known off-target effects of this compound. 2. Use a secondary, structurally different CYP27A1 inhibitor to confirm that the observed effects are due to CYP27A1 inhibition. |
Experimental Protocols
Protocol 1: In Vivo Study to Control for Dietary Cholesterol
This protocol outlines a method for an in vivo study using a mouse model of breast cancer to assess the effect of this compound while controlling for dietary cholesterol.
1. Animal Model and Group Allocation:
- Use a suitable mouse model for breast cancer (e.g., MMTV-PyMT).
- Randomly assign mice to four groups:
- Group 1: Control Diet + Vehicle
- Group 2: Control Diet + this compound
- Group 3: High Cholesterol Diet + Vehicle
- Group 4: High Cholesterol Diet + this compound
2. Diet and Treatment:
- Acclimate mice to their respective diets (control or high cholesterol) for a specified period before tumor induction or treatment.
- Prepare this compound in a suitable vehicle (e.g., as described in cited literature).
- Administer this compound or vehicle to the respective groups at a predetermined dose and schedule.
3. Data Collection:
- Monitor tumor growth and latency.
- Collect blood samples at baseline and at the end of the study to measure cholesterol and 27HC levels.
- At the end of the study, collect tumor tissue for biomarker analysis (e.g., ER expression, cell proliferation markers).
4. Statistical Analysis:
- Use a two-way ANOVA to analyze the main effects of diet and treatment, as well as their interaction.
- Use ANCOVA to adjust for any baseline differences in cholesterol levels.
Data Presentation
Table 1: Hypothetical In Vivo Study Data
| Group | Diet | Treatment | Mean Tumor Volume (mm³) | Mean Plasma 27HC (ng/mL) |
| 1 | Control | Vehicle | 850 | 15 |
| 2 | Control | This compound | 600 | 5 |
| 3 | High Cholesterol | Vehicle | 1500 | 45 |
| 4 | High Cholesterol | This compound | 950 | 12 |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for an in vivo study.
References
- 1. ZMYND8 is a master regulator of 27-hydroxycholesterol that promotes tumorigenicity of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 27-Hydroxycholesterol Links Hypercholesterolemia and Breast Cancer Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flaxseed and pure secoisolariciresinol diglucoside, but not flaxseed hull, reduce human breast tumor growth (MCF-7) in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Confounding variables in statistics: How to identify and control them [statsig.com]
- 8. Confounding Variables | Definition, Examples & Controls [enago.com]
- 9. How to control confounding variables in experimental design? - FAQ [wispaper.ai]
- 10. quantifyinghealth.com [quantifyinghealth.com]
- 11. med.libretexts.org [med.libretexts.org]
- 12. dovepress.com [dovepress.com]
Technical Support Center: Assessing the Bioavailability of GW273297X
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the bioavailability of GW273297X.
Troubleshooting Guide
This guide addresses common issues that may arise during the in vivo assessment of this compound bioavailability.
| Issue | Possible Cause | Suggested Solution |
| High variability in plasma concentrations between subjects. | Inconsistent formulation preparation or administration. | Ensure the dosing vehicle is homogenous and the administration technique is consistent across all subjects. For suspensions, ensure uniform resuspension before each dose. |
| Genetic polymorphisms in metabolizing enzymes or transporters. | Consider genotyping subjects for relevant enzymes if significant and consistent inter-individual differences are observed. | |
| Food effects. | Standardize the feeding schedule of the experimental animals. The presence or absence of food can significantly impact the absorption of many compounds.[1] | |
| Low or undetectable plasma concentrations of this compound. | Poor aqueous solubility leading to low dissolution. | Consider formulation strategies to enhance solubility, such as using co-solvents, surfactants, or creating a micronized suspension.[1][2][3] |
| High first-pass metabolism in the gut wall or liver. | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of this compound. | |
| P-glycoprotein (P-gp) mediated efflux. | Perform in vitro permeability assays using Caco-2 cells with and without a P-gp inhibitor to determine if this compound is a substrate for efflux transporters. | |
| Precipitation of this compound in the formulation upon storage. | Supersaturation of the compound in the vehicle. | Reduce the concentration of this compound in the formulation or add a precipitation inhibitor such as HPMC or PVP.[1] |
| pH sensitivity of the compound. | Buffer the formulation to a pH where this compound exhibits maximum solubility and stability.[1] | |
| Discrepancy between in vitro potency and in vivo efficacy. | Poor oral bioavailability.[1] | A potent compound in vitro may not reach sufficient systemic concentrations to be effective in vivo due to poor absorption.[1] It is crucial to determine the pharmacokinetic profile. |
| Rapid clearance. | Assess the pharmacokinetic parameters, including clearance and half-life, to understand the drug's disposition in the body. |
Frequently Asked Questions (FAQs)
Q1: What is the first step if I observe poor in vivo efficacy with this compound despite high in vitro activity?
A1: A significant discrepancy between in vitro and in vivo results often points towards issues with the compound's pharmacokinetics, most commonly poor bioavailability.[1] The initial step should be to perform a pharmacokinetic study to determine the plasma concentration-time profile of this compound after oral administration. This will help you understand if the compound is being absorbed into the systemic circulation to an effective concentration.
Q2: How can I improve the oral bioavailability of this compound if it is found to be low due to poor solubility?
A2: If poor aqueous solubility is the limiting factor, several formulation strategies can be employed. These include particle size reduction (micronization) to increase the surface area for dissolution, the use of solubility-enhancing excipients like co-solvents (e.g., PEG 400, propylene glycol) and surfactants (e.g., polysorbate 80), or the development of lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[2][3]
Q3: What are the key pharmacokinetic parameters to determine when assessing the bioavailability of this compound?
A3: The most critical parameters are the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax).[4] AUC is a measure of the total drug exposure, Cmax indicates the peak exposure, and Tmax provides information on the rate of absorption.[4]
Q4: Can the route of administration affect the bioavailability of this compound?
A4: Yes, the route of administration is a major determinant of bioavailability.[5] Intravenous (IV) administration results in 100% bioavailability by definition, as the drug is introduced directly into the systemic circulation. For other routes, such as oral, the bioavailability is often lower due to incomplete absorption and first-pass metabolism.
Q5: What is the mechanism of action of this compound, and how might it influence bioavailability studies?
A5: this compound is an inhibitor of CYP27A1, the enzyme that converts cholesterol to 27-hydroxycholesterol (27HC).[6][7] In the context of breast cancer research, 27HC has been shown to act as a partial agonist for the estrogen receptor (ER) and the liver X receptor (LXR).[6][7] While the primary mechanism of action is target inhibition, it is important to consider if this compound itself is a substrate for metabolizing enzymes or transporters that could affect its bioavailability.
Quantitative Data Summary
| Parameter | Value | Units |
| Bioavailability (F) | Data not available | % |
| Cmax (Oral) | Data not available | ng/mL |
| Tmax (Oral) | Data not available | h |
| AUC (Oral) | Data not available | ng*h/mL |
| Clearance (CL) | Data not available | L/h/kg |
| Volume of Distribution (Vd) | Data not available | L/kg |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral administration in mice or rats.
Methodology:
-
Animal Model: Select a suitable rodent model (e.g., male Sprague-Dawley rats, 8-10 weeks old).
-
Dosing Formulation: Prepare a homogenous formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
Administration: Administer a single oral dose of this compound via gavage. A typical dose for a discovery-stage compound might be 10 mg/kg.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as AUC, Cmax, and Tmax.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for P-glycoprotein (P-gp) efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer.
-
Transport Buffer: Prepare a transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Apical to Basolateral (A-B) Permeability:
-
Add this compound to the apical (A) side of the monolayer.
-
At specified time points, collect samples from the basolateral (B) side.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add this compound to the basolateral (B) side.
-
At specified time points, collect samples from the apical (A) side.
-
-
P-gp Inhibition: Repeat the A-B and B-A permeability experiments in the presence of a known P-gp inhibitor (e.g., verapamil).
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Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis:
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Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for P-gp. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms this.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 5. Methods of Assessing Bioavailability | PPT [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. 27-Hydroxycholesterol Links Hypercholesterolemia and Breast Cancer Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variability of GW273297X
Welcome to the technical support center for GW273297X. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address potential challenges, particularly concerning batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the enzyme Cytochrome P450 27A1 (CYP27A1), also known as sterol 27-hydroxylase.[1] CYP27A1 is a mitochondrial enzyme that catalyzes the conversion of cholesterol to 27-hydroxycholesterol (27-HC).[1] By inhibiting CYP27A1, this compound reduces the levels of 27-HC, which is a signaling molecule that can act as a ligand for the Estrogen Receptor (ER) and the Liver X Receptor (LXR).
Q2: I am observing a decrease in the inhibitory effect of this compound in my long-term cell culture experiments. What could be the cause?
A2: A diminishing effect of a small molecule inhibitor in long-term experiments can be due to several factors. The compound may be unstable in the culture medium and degrade over time. Alternatively, cells may metabolize the inhibitor, reducing its effective concentration. For multi-day experiments, it is advisable to replenish the media with a fresh preparation of this compound daily.
Q3: My recent batch of this compound is showing a different IC50 value compared to previous batches. How should I address this?
A3: Batch-to-batch variability in the potency of small molecules can occur due to differences in purity or the presence of isomers. It is crucial to perform a quality control (QC) check on each new batch. This can be done by determining the IC50 value using a standardized in vitro enzyme inhibition assay. Comparing the IC50 of the new batch to a previously validated batch will help you determine if a concentration adjustment is needed for your experiments.
Q4: What is the best way to prepare and store stock solutions of this compound?
A4: To prepare stock solutions, dissolve this compound in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your aqueous experimental medium, ensuring the final DMSO concentration is non-toxic to your cells (typically below 0.5%).
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Question: Why am I seeing variable effects of this compound on my cells between experiments?
-
Answer: Inconsistent results in cell-based assays can arise from several sources. Ensure that your cells are healthy, in the logarithmic growth phase, and at a consistent passage number. Cell density at the time of treatment can also significantly impact the outcome. It is also critical to maintain a consistent, low concentration of the vehicle (e.g., DMSO) across all wells, including controls.
-
-
Question: The observed cellular phenotype does not align with the expected inhibition of the 27-HC pathway. What should I do?
-
Answer: First, confirm the activity of your current batch of this compound using a direct enzymatic assay. If the compound is active, consider the possibility of off-target effects. To validate that the observed phenotype is due to CYP27A1 inhibition, you can perform a rescue experiment by co-administering 27-hydroxycholesterol. If the phenotype is reversed, it is likely an on-target effect.
-
Issue 2: Solubility problems with this compound.
-
Question: My this compound is precipitating when I dilute my stock solution into my aqueous assay buffer. How can I resolve this?
-
Answer: Precipitation upon dilution is a common issue with hydrophobic small molecules. Ensure your DMSO stock solution is fully dissolved before dilution. When diluting, add the stock solution to the aqueous buffer while vortexing to promote mixing. If precipitation persists, you may need to explore alternative solubilization strategies, such as using a different solvent for your stock solution or incorporating a non-ionic surfactant like Tween® 80 at a low concentration in your final assay buffer, after confirming it does not interfere with your assay.
-
Data Presentation
Table 1: Hypothetical Quality Control Data for Different Batches of this compound
To effectively manage batch-to-batch variability, it is recommended to maintain a log of key quality control metrics for each batch of this compound received. This allows for the tracking of performance over time and can help in troubleshooting inconsistent experimental results.
| Batch ID | Date Received | Purity (by HPLC) | Appearance | Solubility in DMSO (at 10 mM) | In Vitro IC50 (vs. CYP27A1) | Notes |
| GWB-001 | 2024-01-15 | 99.2% | White powder | Clear, colorless solution | 52 nM | Reference batch. |
| GWB-002 | 2024-06-20 | 98.8% | White powder | Clear, colorless solution | 58 nM | Within acceptable range. |
| GWB-003 | 2025-01-10 | 95.5% | Off-white powder | Slight visible precipitate | 95 nM | Purity below threshold. Potency reduced. |
| GWB-004 | 2025-07-01 | 99.5% | White powder | Clear, colorless solution | 50 nM | High purity and potency. |
Experimental Protocols
Protocol 1: Quality Control via In Vitro CYP27A1 Enzyme Inhibition Assay
This protocol outlines a method to determine the IC50 value of this compound against recombinant human CYP27A1, which is a critical step for validating the potency of new batches.
Materials:
-
Recombinant human CYP27A1
-
Adrenodoxin
-
Adrenodoxin reductase
-
NADPH regenerating system
-
[¹⁴C]cholesterol
-
This compound
-
Potassium phosphate buffer (pH 7.4)
-
DMSO
-
Ethyl acetate
-
HPLC system with a radioactivity detector
Procedure:
-
Enzyme System Reconstitution: On ice, prepare the reconstituted enzyme system by incubating recombinant human CYP27A1, adrenodoxin, and adrenodoxin reductase in potassium phosphate buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution to test a range of concentrations.
-
Reaction Setup: In a reaction tube, combine the reconstituted enzyme system and the NADPH regenerating system. Add the desired concentration of this compound or a vehicle control (DMSO).
-
Reaction Initiation: Start the reaction by adding the [¹⁴C]cholesterol substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time that is within the linear range of the reaction.
-
Reaction Termination and Extraction: Stop the reaction by adding ethyl acetate. Vortex and centrifuge to extract the sterols.
-
Analysis: Evaporate the organic layer and reconstitute the dried extract. Analyze the formation of [¹⁴C]27-hydroxycholesterol using an HPLC system with a radioactivity detector.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to GW273297X and Other CYP27A1 Inhibitors for Researchers
In the landscape of cancer research and drug development, the enzyme sterol 27-hydroxylase (CYP27A1) has emerged as a significant therapeutic target. By catalyzing the conversion of cholesterol to 27-hydroxycholesterol (27HC), CYP27A1 plays a pivotal role in cellular processes implicated in tumorigenesis, particularly in estrogen receptor-positive (ER+) breast cancer. The resulting oncometabolite, 27HC, acts as a selective estrogen receptor modulator (SERM) and a liver X receptor (LXR) agonist, thereby influencing tumor growth and metastasis.[1][2][3]
This guide provides a comparative analysis of the experimental CYP27A1 inhibitor, GW273297X, with other known inhibitors of the same enzyme. The focus is on providing researchers, scientists, and drug development professionals with a consolidated resource of available preclinical data, experimental protocols, and the underlying signaling pathways.
Comparative Analysis of CYP27A1 Inhibitors
While several compounds have been identified as CYP27A1 inhibitors, direct comparative studies providing quantitative potency values under identical experimental conditions are limited in publicly available literature. However, based on their use in preclinical research and screening studies, a qualitative and semi-quantitative comparison can be drawn.
The inhibitors discussed in this guide are:
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This compound: An experimental small molecule inhibitor of CYP27A1.
-
GI268267X: Another experimental small molecule inhibitor of CYP27A1.
-
Anastrozole: A marketed aromatase inhibitor with off-target inhibitory activity against CYP27A1.
-
Fadrozole: Another marketed aromatase inhibitor also found to be a potent inhibitor of CYP27A1.
| Inhibitor | Type | Reported Potency (Qualitative/Semi-quantitative) | Key Preclinical Findings |
| This compound | Experimental Small Molecule | Frequently used in preclinical models to effectively reduce 27HC levels and attenuate tumor growth, suggesting significant in vivo potency.[4] Specific IC50 or Ki values are not readily available in the cited literature. | Attenuated hypercholesterolemia-promoted tumor growth in mice.[4] |
| GI268267X | Experimental Small Molecule | Used in conjunction with this compound in cell-based assays to inhibit macrophage-induced cancer cell proliferation, indicating comparable cellular activity. Specific IC50 or Ki values are not readily available in the cited literature. | Compromised the ability of macrophage conditioned media to support the growth of MCF7 cells. |
| Anastrozole | Marketed Aromatase Inhibitor | Identified as a "strong" CYP27A1 inhibitor in an in vitro screen of marketed drugs.[5] In vivo, subcutaneous injections in mice decreased plasma and hepatic 27HC levels.[5] | Decreased plasma 27-hydroxycholesterol levels by 2.6-fold and hepatic levels by 1.6-fold in mice after one week of administration.[5] |
| Fadrozole | Marketed Aromatase Inhibitor | Identified as a "strong" CYP27A1 inhibitor in the same in vitro screen as anastrozole.[5] A potent nonsteroidal competitive aromatase inhibitor with an IC50 of 4.5 nM for aromatase.[6][7] | Shown to be a potent aromatase inhibitor in various preclinical models.[7] |
Signaling Pathway of CYP27A1 in Cancer
The role of CYP27A1 in cancer is primarily mediated through its product, 27-hydroxycholesterol. The following diagram illustrates this key signaling pathway.
Experimental Protocols
A detailed and robust experimental protocol is crucial for the accurate assessment of CYP27A1 inhibition. The following is a comprehensive protocol adapted from established methodologies for in vitro CYP enzyme inhibition assays, specifically tailored for CYP27A1.[8][9]
In Vitro CYP27A1 Inhibition Assay Using Recombinant Human Enzyme
Objective: To determine the inhibitory potential of a test compound (e.g., this compound) on the activity of recombinant human CYP27A1.
Materials:
-
Recombinant human CYP27A1
-
Adrenodoxin
-
Adrenodoxin reductase
-
NADPH regenerating system (e.g., BD Gentest™ solutions A and B)
-
[4-¹⁴C]cholesterol (specific activity ~50-60 mCi/mmol)
-
Unlabeled cholesterol
-
Test inhibitor (e.g., this compound)
-
Potassium phosphate buffer (pH 7.4)
-
Poly(vinyl alcohol)
-
Ethyl acetate (or other suitable organic solvent)
-
Mobile phase for HPLC
-
Scintillation fluid
Procedure:
-
Preparation of Reconstituted Enzyme System:
-
In a microcentrifuge tube on ice, prepare the reconstituted enzyme system by incubating recombinant human CYP27A1 (final concentration ~0.004 µM), adrenodoxin (final concentration ~2.0 µM), and adrenodoxin reductase (final concentration ~0.5 µM) in potassium phosphate buffer for 10 minutes.
-
-
Preparation of Substrate and Inhibitor:
-
Prepare a stock solution of [4-¹⁴C]cholesterol and unlabeled cholesterol in a suitable solvent (e.g., ethanol). The final concentration of cholesterol in the reaction should be approximately 25 µM.
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO). Prepare a dilution series to test a range of inhibitor concentrations.
-
-
Reaction Setup:
-
In a clean tube, combine the reconstituted enzyme system, NADPH regenerating solutions, and poly(vinyl alcohol).
-
Add the desired concentration of the test inhibitor or vehicle control.
-
Initiate the reaction by adding the cholesterol substrate mixture. The final reaction volume should be 1 ml.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Extraction:
-
Terminate the reaction by adding a suitable organic solvent (e.g., ethyl acetate).
-
Extract the sterols by vortexing and centrifugation.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Analyze the formation of [¹⁴C]27-hydroxycholesterol from [¹⁴C]cholesterol using an HPLC system equipped with a radioactivity detector.
-
Quantify the amount of product formed in the presence and absence of the inhibitor.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
If desired, determine the inhibition constant (Ki) using appropriate kinetic models (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or mixed-model inhibition).
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating a potential CYP27A1 inhibitor.
Conclusion
This compound stands as a valuable research tool for elucidating the roles of CYP27A1 and its metabolite 27HC in cancer biology. While direct quantitative comparisons with other inhibitors like GI268267X, anastrozole, and fadrozole are not extensively documented, the available evidence from preclinical studies highlights their collective potential in targeting this important enzymatic pathway. For researchers aiming to further investigate CYP27A1, the provided experimental protocol offers a robust framework for in vitro characterization of novel inhibitors. Future head-to-head studies are warranted to definitively rank the potency and selectivity of these compounds and to guide the development of next-generation CYP27A1-targeted therapies.
References
- 1. Our evolving understanding of how 27-hydroxycholesterol influences Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. Marketed Drugs Can Inhibit Cytochrome P450 27A1, a Potential New Target for Breast Cancer Adjuvant Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mutational Analysis of CYP27A1: Assessment of 27-Hydroxylation of Cholesterol and 25-Hydroxylation of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CYP27A1 Inhibition: GW273297X versus Anastrozole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two known inhibitors of Cytochrome P450 27A1 (CYP27A1): GW273297X and anastrozole. While both compounds have been shown to inhibit CYP27A1 activity, this guide will delineate their primary mechanisms of action, present available data on their inhibitory effects, and provide a standardized experimental protocol for their direct comparison.
Introduction to CYP27A1 and its Inhibitors
CYP27A1, also known as sterol 27-hydroxylase, is a mitochondrial cytochrome P450 enzyme that plays a crucial role in cholesterol homeostasis. It catalyzes the first step in the alternative pathway of bile acid synthesis by converting cholesterol to 27-hydroxycholesterol (27HC).[1] The product, 27HC, is an important signaling molecule implicated in various physiological and pathological processes, including breast cancer progression.[2][3] Inhibition of CYP27A1 is therefore a significant area of research for therapeutic intervention.
This compound is recognized as an experimental inhibitor of CYP27A1.[2][4][5] It has been utilized in preclinical studies to pharmacologically reduce the levels of 27HC and study the downstream effects.[2][4]
Anastrozole is a well-established and potent third-generation aromatase inhibitor.[6] Its primary clinical application is in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[7] Notably, research has identified anastrozole as a strong off-target inhibitor of CYP27A1, capable of reducing 27HC levels in vivo.[8]
Quantitative Comparison of Inhibitory Performance
The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Compound | Target Enzyme | Primary Mechanism of Action | Known Off-Target Inhibition | IC50 for CYP27A1 | Ki for CYP27A1 | Reference |
| This compound | CYP27A1 | CYP27A1 Inhibition | Not extensively documented | Data to be determined | Data to be determined | [2][4] |
| Anastrozole | Aromatase (CYP19A1) | Aromatase Inhibition | CYP27A1, CYP1A2, CYP2C9, CYP3A4 | Data to be determined | Data to be determined | [6][8] |
Experimental Protocol: In Vitro CYP27A1 Inhibition Assay
This protocol outlines a standardized method to determine the in vitro inhibitory potential of compounds against human CYP27A1.
1. Materials and Reagents:
-
Recombinant human CYP27A1 enzyme
-
[14C]-Cholesterol (substrate)
-
Unlabeled cholesterol
-
Test compounds (this compound, anastrozole)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Ethyl acetate (for extraction)
-
Mobile phase for HPLC
-
Scintillation cocktail
2. Assay Procedure:
-
Enzyme Preparation: Prepare a reaction mixture containing recombinant human CYP27A1 in potassium phosphate buffer.
-
Inhibitor Preparation: Prepare stock solutions of this compound and anastrozole in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.
-
Reaction Initiation: In a microcentrifuge tube, combine the CYP27A1 enzyme preparation, the NADPH regenerating system, and the desired concentration of the test inhibitor or vehicle control. Pre-incubate the mixture at 37°C for 5 minutes.
-
Substrate Addition: Initiate the enzymatic reaction by adding the [14C]-cholesterol substrate. The final reaction volume should be standardized (e.g., 200 µL).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding a volume of ice-cold ethyl acetate.
-
Extraction: Vortex the mixture vigorously to extract the sterols, followed by centrifugation to separate the organic and aqueous phases.
-
Sample Preparation for Analysis: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in the HPLC mobile phase.
3. Analysis:
-
HPLC Separation: Inject the reconstituted sample into an HPLC system equipped with a suitable column (e.g., C18) to separate the substrate ([14C]-cholesterol) from the product ([14C]-27-hydroxycholesterol).
-
Detection: Use an in-line radioactivity detector or collect fractions and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the amount of product formed in each reaction.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the relevant biological pathway and the experimental workflow.
Caption: CYP27A1 converts cholesterol to 27HC, which promotes tumor growth via ER and LXR.
Caption: Workflow for determining in vitro CYP27A1 inhibition.
Conclusion
Both this compound and anastrozole are valuable tools for studying the biological roles of CYP27A1 and its product, 27HC. While anastrozole's primary pharmacological action is the inhibition of aromatase, its off-target inhibition of CYP27A1 presents an interesting polypharmacological profile that warrants further investigation, particularly in the context of breast cancer therapy. This compound serves as a more specific experimental tool for probing the direct consequences of CYP27A1 inhibition.
The lack of direct comparative quantitative data highlights a key knowledge gap. The provided experimental protocol offers a standardized approach for researchers to perform a head-to-head comparison of these and other potential CYP27A1 inhibitors, which will be crucial for the development of novel therapeutic strategies targeting cholesterol metabolism in disease.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. researchgate.net [researchgate.net]
- 3. 27-Hydroxylation of oncosterone by CYP27A1 switches its activity from pro-tumor to anti-tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 27-Hydroxycholesterol Links Hypercholesterolemia and Breast Cancer Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2015065505A1 - Use of cyp27a1 inhibitors, statin, or lxr antagonists alone or in combination with conventional therapy for the treatment of breast cancer - Google Patents [patents.google.com]
- 6. Inhibition of human drug metabolizing cytochromes P450 by anastrozole, a potent and selective inhibitor of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Marketed Drugs Can Inhibit Cytochrome P450 27A1, a Potential New Target for Breast Cancer Adjuvant Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of GW273297X and Fadrozole in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two investigational compounds, GW273297X and fadrozole, which have been evaluated in the context of cancer, particularly breast cancer. While both compounds have demonstrated anti-tumor activity, they operate through distinct mechanisms of action, targeting different enzymatic pathways. This document summarizes their performance based on available experimental data, outlines the methodologies used in key studies, and visualizes their respective signaling pathways.
Executive Summary
Fadrozole is a non-steroidal aromatase inhibitor that has undergone clinical investigation for the treatment of estrogen-dependent breast cancer. It acts by blocking the final step in estrogen biosynthesis. In contrast, this compound is a potent inhibitor of cytochrome P450 27A1 (CYP27A1), an enzyme involved in cholesterol metabolism. Its anti-cancer effects are mediated by reducing the levels of the oncometabolite 27-hydroxycholesterol (27HC). This guide presents a side-by-side comparison of their mechanisms, efficacy data from preclinical and clinical studies, and the experimental protocols employed to evaluate them.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and fadrozole. It is important to note that a direct head-to-head comparative study has not been identified in the public domain. The data presented here are from separate studies and should be interpreted within the context of their respective experimental designs.
Table 1: In Vitro and In Vivo Efficacy Data
| Parameter | This compound | Fadrozole | Source(s) |
| Target Enzyme | Cytochrome P450 27A1 (CYP27A1) | Aromatase (CYP19A1) | [1] |
| Mechanism of Action | Inhibition of cholesterol metabolism to 27-hydroxycholesterol (27HC) | Inhibition of androgen conversion to estrogens | [1] |
| IC50 Value | Not explicitly reported in reviewed literature (demonstrated effective at nanomolar concentrations in cell-based assays) | 8 to 20 nM (in various in vitro preparations) | [2] |
| Inhibitory Constant (Ki) | Not explicitly reported in reviewed literature | 13.4 nM (for estrone synthesis pathway) | [3] |
| Preclinical Efficacy | Attenuated hypercholesterolemia-promoted tumor growth in mouse models of breast cancer. | Showed anti-tumor effects in preclinical models of estrogen-dependent cancers. | [4] |
| Clinical Efficacy (Objective Response Rate in Breast Cancer) | Not clinically evaluated | 17-23% in previously treated postmenopausal women | |
| Median Time to Treatment Failure (Breast Cancer) | Not clinically evaluated | 4.1 - 4.4 months | |
| Median Survival (Breast Cancer) | Not clinically evaluated | 22.6 - 23.7 months |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and fadrozole are depicted in the following signaling pathway diagrams.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Fadrozole.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication.
This compound: In Vivo Breast Cancer Mouse Model
-
Objective: To evaluate the effect of CYP27A1 inhibition on hypercholesterolemia-promoted breast tumor growth.
-
Animal Model: Mouse models of breast cancer (e.g., MMTV-PyMT) are often utilized.
-
Procedure:
-
Mice are fed a high-cholesterol diet to induce hypercholesterolemia.
-
Once tumors are palpable, mice are treated with this compound, typically administered daily via injection (e.g., intraperitoneal).
-
Tumor growth is monitored regularly using calipers to measure tumor volume.
-
At the end of the study, tumors and relevant tissues may be harvested for further analysis, such as measuring levels of 27HC.
-
-
Data Analysis: Tumor growth curves are generated to compare the rate of tumor progression between vehicle-treated and this compound-treated groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of any observed differences.[4]
Fadrozole: Clinical Trial in Advanced Breast Cancer
-
Objective: To determine the therapeutic efficacy and safety of fadrozole in postmenopausal women with advanced breast cancer previously treated with other therapies.
-
Study Design: Randomized clinical trial.
-
Patient Population: Postmenopausal women with a confirmed diagnosis of metastatic breast cancer who have shown disease progression after prior hormonal therapy.
-
Treatment Regimen:
-
Patients are randomized to receive different oral doses of fadrozole (e.g., 1 mg/day or 4 mg/day).
-
Treatment is continued until disease progression or unacceptable toxicity.
-
-
Efficacy Endpoints:
-
Objective Response Rate: Assessed using standardized criteria (e.g., RECIST) based on imaging studies. Responses are categorized as complete response, partial response, stable disease, or progressive disease.
-
Time to Treatment Failure: The time from the start of treatment to discontinuation for any reason, including disease progression, adverse events, or death.
-
Overall Survival: The time from the start of treatment to death from any cause.
-
-
Data Analysis: Response rates are calculated for each treatment arm. Time-to-event endpoints are analyzed using Kaplan-Meier methods and compared between treatment groups using the log-rank test.
Fadrozole: In Vitro Aromatase Inhibition Assay
-
Objective: To determine the in vitro potency of fadrozole in inhibiting aromatase activity.
-
Enzyme Source: Human placental microsomes or homogenates from human breast cancer tissues are commonly used as a source of aromatase.
-
Procedure:
-
The enzyme preparation is incubated with a radiolabeled androgen substrate (e.g., [3H]-androstenedione).
-
Various concentrations of fadrozole are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The conversion of the androgen to estrogen is quantified by measuring the amount of tritiated water released during the aromatization reaction.
-
-
Data Analysis: The percentage of aromatase inhibition is calculated for each concentration of fadrozole. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.[2]
Conclusion
This compound and fadrozole represent two distinct approaches to cancer therapy, targeting cholesterol metabolism and estrogen synthesis, respectively. Fadrozole has been clinically evaluated, providing a set of efficacy data in breast cancer patients. This compound, while earlier in the development process, has shown promise in preclinical models by targeting a novel pathway linked to tumor progression. The data and protocols presented in this guide offer a foundation for researchers to understand the comparative efficacy and underlying mechanisms of these two compounds, facilitating informed decisions in future research and drug development endeavors. Direct comparative studies would be invaluable to definitively establish the relative efficacy of these two mechanistically different agents.
References
- 1. Impact of 27-hydroxylase (CYP27A1) and 27-hydroxycholesterol in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 27-Hydroxylation of oncosterone by CYP27A1 switches its activity from pro-tumor to anti-tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
Unraveling LXR Signaling: A Comparative Guide to GW273297X and GSK2033
For researchers, scientists, and drug development professionals, understanding the nuances of Liver X Receptor (LXR) signaling is pivotal for advancements in metabolic and inflammatory disease therapeutics. Two chemical tools frequently employed in these studies are GW273297X and GSK2033. This guide provides a comprehensive comparison of these compounds, highlighting their distinct mechanisms and offering experimental insights to inform their application in LXR research.
While both this compound and GSK2033 are utilized to probe the LXR signaling pathway, they function through fundamentally different mechanisms. GSK2033 is a direct antagonist of LXR, whereas this compound indirectly modulates LXR activity by inhibiting the production of an endogenous LXR ligand. This critical distinction dictates their experimental applications and the interpretation of resulting data.
At a Glance: Key Differences
| Feature | This compound | GSK2033 |
| Primary Target | Cytochrome P450 27A1 (CYP27A1) | Liver X Receptor α (LXRα) & Liver X Receptor β (LXRβ) |
| Mechanism of Action | Inhibits the synthesis of 27-hydroxycholesterol (an endogenous LXR agonist) | Direct inverse agonist/antagonist of LXRα and LXRβ |
| Effect on LXR | Indirect modulation of LXR activity by reducing ligand availability | Direct inhibition of LXR transcriptional activity |
| Selectivity | Primarily targets CYP27A1 | Known to be promiscuous, targeting other nuclear receptors |
Delving into the Mechanisms
GSK2033: The Direct LXR Antagonist
GSK2033 functions as a potent inverse agonist and antagonist of both LXRα and LXRβ.[1] It directly binds to the receptors, preventing the recruitment of coactivator proteins and promoting the recruitment of corepressors, thereby silencing the transcription of LXR target genes.[1]
However, a significant consideration when using GSK2033 is its promiscuous nature. Studies have revealed that it can interact with other nuclear receptors, which may lead to off-target effects and complicate data interpretation.[1][2]
This compound: The Indirect Modulator
In contrast, this compound does not directly interact with LXRs. Instead, it targets and inhibits CYP27A1, a key enzyme in the cholesterol catabolism pathway responsible for generating 27-hydroxycholesterol (27HC).[3][4] 27HC is a well-established endogenous agonist of LXRs. By blocking the production of 27HC, this compound effectively reduces the activation of LXR signaling in response to this specific oxysterol.[3][4] This makes it a valuable tool for studying the specific roles of the CYP27A1/27HC axis in LXR-mediated processes.
LXR Signaling Pathway and Points of Intervention
The diagram below illustrates the LXR signaling pathway and the distinct points of intervention for GSK2033 and this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for GSK2033. Due to its indirect mechanism of action, comparable IC50 values for this compound in LXR binding or reporter assays are not applicable.
Table 1: Potency of GSK2033 as an LXR Antagonist/Inverse Agonist
| Assay Type | LXR Isoform | IC50 (nM) | Reference |
| LXRE-driven luciferase reporter | LXRα | 17 | [1] |
| LXRβ | 9 | [1] | |
| ABCA1-driven luciferase reporter | LXRα | 52 | [1] |
| LXRβ | 10-11 | [1] | |
| GAL4-LXR (cell-based) | LXRα | 100 | |
| LXRβ | 40 | ||
| Full-length LXR (HEK293 cells) | LXRα | 310 | |
| LXRβ | 83 | ||
| GAL4-LXR (mouse primary hepatocytes) | LXRα | 1700 | |
| LXRβ | 167 |
Experimental Protocols
Luciferase Reporter Gene Assay (for GSK2033)
This assay is commonly used to determine the potency of compounds that directly modulate LXR transcriptional activity.
Objective: To quantify the ability of GSK2033 to inhibit LXR-mediated transcription.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Cells are transiently transfected with expression vectors for full-length LXRα or LXRβ, a luciferase reporter plasmid containing LXR response elements (LXREs) (e.g., from the ABCA1 promoter), and a β-galactosidase expression vector (for normalization).
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of GSK2033 in the presence or absence of a known LXR agonist (e.g., T0901317 or GW3965).
-
Luciferase Assay: After a 24-hour incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization of transfection efficiency.
-
Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The IC50 value is calculated as the concentration of GSK2033 that causes a 50% reduction in LXR-mediated luciferase expression.
Measurement of 27-Hydroxycholesterol Levels (for this compound)
To confirm the activity of this compound, it is essential to measure its effect on the production of 27HC.
Objective: To determine the efficacy of this compound in inhibiting CYP27A1-mediated 27HC synthesis.
Methodology:
-
Cell Culture: A suitable cell line expressing CYP27A1 (e.g., macrophages or specific cancer cell lines) is cultured under standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound.
-
Sterol Extraction: After an appropriate incubation period, cells and media are collected. Lipids, including oxysterols, are extracted using a solvent system (e.g., hexane/isopropanol).
-
Quantification by LC-MS/MS: The extracted sterols are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 27HC.
-
Data Analysis: The concentration of 27HC in this compound-treated samples is compared to that in vehicle-treated control samples to determine the extent of inhibition.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and GSK2033 depends entirely on the research question.
-
GSK2033 is the appropriate tool for directly investigating the consequences of LXR antagonism. However, researchers must be mindful of its potential off-target effects and may need to include appropriate control experiments to validate their findings.
-
This compound is ideal for studies focused on the specific role of the CYP27A1-27HC axis in LXR signaling and downstream cellular processes. It allows for the dissection of this particular endogenous ligand's contribution to LXR activation.
References
Validating GW273297X Efficacy: A Comparative Guide to Genetic Knockdown of CYP27A1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of the enzyme sterol 27-hydroxylase (CYP27A1): pharmacological inhibition using GW273297X and genetic knockdown. Understanding the nuances of each approach is critical for robust experimental design and accurate interpretation of results in the context of drug development and biomedical research.
CYP27A1 is a mitochondrial enzyme that plays a crucial role in cholesterol homeostasis by catalyzing the conversion of cholesterol into 27-hydroxycholesterol (27HC).[1] 27HC has emerged as a significant signaling molecule, acting as an endogenous selective estrogen receptor modulator (SERM) and a ligand for the liver X receptor (LXR).[2][3] Through these interactions, 27HC has been implicated in the progression of various diseases, including breast cancer and atherosclerosis.[3][4] Consequently, inhibiting CYP27A1 activity to reduce 27HC levels presents a promising therapeutic strategy.
This guide will delve into the experimental data comparing the chemical inhibitor this compound with genetic knockdown of CYP27A1, providing detailed protocols and a visual representation of the involved signaling pathways.
The CYP27A1-27HC Signaling Axis
The enzymatic activity of CYP27A1 is the rate-limiting step in the production of 27HC from cholesterol. Elevated levels of 27HC can then activate downstream signaling pathways, primarily through the estrogen receptor alpha (ERα) and the liver X receptor (LXR). Activation of these nuclear receptors leads to the transcription of target genes involved in processes such as cell proliferation, cholesterol efflux, and inflammation. Both the chemical inhibitor this compound and genetic knockdown of CYP27A1 aim to abrogate these downstream effects by reducing the production of 27HC.
Quantitative Comparison: this compound vs. CYP27A1 Knockdown
The following tables summarize the comparative effects of this compound and CYP27A1 genetic knockdown on key biological endpoints. Data has been compiled from studies employing similar experimental systems to provide a cohesive overview.
Table 1: Effect on 27-Hydroxycholesterol (27HC) Levels
| Intervention | Cell Line / Model | Dosage / Method | Reduction in 27HC Levels | Reference |
| This compound | Macrophages | 1 µM | Significant decrease | [5] |
| APOE3 Mice on High-Fat Diet | Daily injection | Significant decrease in plasma | [1] | |
| CYP27A1 Knockdown | Caco-2 cells | siRNA transfection | Significant decrease in protein | [3] |
| MMTV-PyMT mice | Germline deletion | Undetectable | [1] |
Table 2: Effect on Downstream Target Gene Expression
| Intervention | Target Gene | Cell Line | Fold Change in Expression | Reference |
| This compound | ABCA1 (LXR target) | CES1 cells | Attenuated OA-induced increase | [6] |
| ABCG1 (LXR target) | BMDMs | No significant change alone | [2] | |
| CYP27A1 Knockdown | ABCA1 (LXR target) | CES1 cells | Attenuated OA-induced increase | [6] |
| ERα target genes | Breast cancer cells | Reverses 27HC-induced expression | [1] |
Table 3: Effect on Cellular Phenotype
| Intervention | Phenotype | Cell Line / Model | Observed Effect | Reference |
| This compound | Cell Proliferation | E0771 breast cancer cells in vivo | Attenuated high-fat diet-induced tumor growth | [1] |
| Cholesterol Efflux | Macrophages | Inhibited 27HC-mediated effects | [5] | |
| CYP27A1 Knockdown | Cell Proliferation | MCF7 breast cancer cells | Reduced proliferation in co-culture | [1] |
| Tumor Growth | MMTV-PyMT mice | Increased latency and decreased growth | [1] |
Experimental Protocols
This section provides detailed methodologies for conducting experiments to compare the effects of this compound and CYP27A1 genetic knockdown.
Protocol 1: Genetic Knockdown of CYP27A1 using siRNA
1. Cell Culture and Seeding:
-
Culture human breast cancer cells (e.g., MCF-7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 2 x 10^5 cells per well in a 6-well plate 24 hours prior to transfection to achieve 60-80% confluency at the time of transfection.
2. siRNA Transfection:
-
Validated siRNA Sequence (Example): While multiple sequences can be effective, it is recommended to test several or use a pre-validated pool. A starting point for a human CYP27A1 targeting sequence could be within the coding region. It is crucial to perform a BLAST search to ensure specificity.
-
Prepare two tubes for each transfection:
-
Tube A: Dilute 20-80 pmols of CYP27A1 siRNA or a non-targeting control siRNA into 100 µL of serum-free medium (e.g., Opti-MEM).
-
Tube B: Dilute 2-8 µL of a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-45 minutes at room temperature to allow for complex formation.
-
Wash the cells once with serum-free medium.
-
Add the siRNA-lipid complex to the cells in a final volume of 1 mL of serum-free medium.
-
Incubate for 5-7 hours at 37°C.
-
Add 1 mL of complete medium containing 20% FBS.
-
Incubate for an additional 24-72 hours before analysis.
3. Validation of Knockdown:
-
Western Blot: Lyse the cells and perform SDS-PAGE followed by immunoblotting with a primary antibody specific for CYP27A1. A secondary antibody conjugated to HRP and a chemiluminescent substrate are used for detection. Successful knockdown is indicated by a significant reduction in the CYP27A1 protein band compared to the non-targeting control.
-
qRT-PCR: Isolate total RNA and perform reverse transcription to generate cDNA. Use primers specific for CYP27A1 and a housekeeping gene (e.g., GAPDH) to perform quantitative real-time PCR. A significant decrease in CYP27A1 mRNA levels relative to the control indicates successful knockdown at the transcript level.
Protocol 2: Pharmacological Inhibition with this compound
1. Cell Culture and Treatment:
-
Culture cells as described in Protocol 1.
-
Once cells reach the desired confluency, replace the medium with fresh medium containing this compound at the desired final concentration (e.g., 1 µM). A vehicle control (e.g., DMSO) should be run in parallel.
-
The treatment duration will depend on the specific endpoint being measured (e.g., 24-72 hours for changes in gene expression or cell proliferation).
Protocol 3: Quantification of 27-Hydroxycholesterol by LC-MS/MS
1. Sample Preparation:
-
Cell Lysates: After treatment (this compound or siRNA knockdown), wash cells with PBS and lyse them.
-
Plasma/Serum: Collect blood from animal models and process to obtain plasma or serum.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as hexane/isopropanol to isolate lipids, including 27HC.
-
Saponification: To measure total 27HC (free and esterified), treat the lipid extract with a strong base (e.g., KOH) to hydrolyze any cholesteryl esters.
2. LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Use a C18 reversed-phase column for chromatographic separation.
-
The mass spectrometer should be operated in a multiple reaction monitoring (MRM) mode to specifically detect and quantify the transition of the 27HC parent ion to a specific daughter ion.
-
Use a deuterated internal standard of 27HC to correct for extraction efficiency and matrix effects.
-
Quantify the amount of 27HC by comparing the peak area to a standard curve generated with known concentrations of 27HC.
Logical Workflow for Comparative Analysis
The following diagram outlines the logical workflow for a comprehensive experiment comparing the effects of this compound and CYP27A1 genetic knockdown.
References
- 1. researchgate.net [researchgate.net]
- 2. The Liver X Receptor Is Selectively Modulated to Differentially Alter Female Mammary Metastasis-associated Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional identification of optimized RNAi triggers using a massively parallel Sensor assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutation in CYP27A1 identified in family with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Validation of GW273297X: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GW273297X with other alternatives, supported by available experimental data. The focus is on the cross-validation of its findings in different breast cancer cell lines.
This compound is a pharmacological inhibitor of the enzyme CYP27A1, which plays a crucial role in cholesterol metabolism by converting it into 27-hydroxycholesterol (27HC). Elevated levels of 27HC have been implicated in the progression of breast cancer. This guide summarizes the mechanism of action of this compound, its effects on breast cancer cells, and compares it with other compounds targeting similar pathways.
Mechanism of Action: The ZMYND8–27-HC–LXR Signaling Axis
This compound exerts its effects by inhibiting CYP27A1, thereby reducing the levels of 27HC. In breast cancer, 27HC has been shown to activate the Liver X Receptor (LXR). This activation is part of a larger signaling pathway involving the zinc finger MYND-type containing 8 (ZMYND8) protein. The ZMYND8–27-HC–LXR signaling axis is implicated in promoting key cancer-related processes such as epithelial-mesenchymal transition (EMT), oncogenic transformation, and tumor initiation. By blocking the production of 27HC, this compound effectively attenuates these pro-tumorigenic signals.
Comparative Performance in Breast Cancer Cell Lines
This section compares the effects of this compound and alternative compounds on key cancer hallmarks in different breast cancer cell lines, namely MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
Cell Viability and Proliferation
| Compound | Target | Cell Line | Effect on Cell Viability/Proliferation | IC50 | Citation |
| This compound | CYP27A1 | E0771 (in vivo) | Attenuates hypercholesterolemia-promoted tumor growth | Not Available | [1] |
| Anastrozole | Aromatase, CYP27A1 | MCF-7 | Cytotoxic effect observed | Not Reached (at 100-500 nM) | [2] |
| Fadrozole | Aromatase, CYP27A1 | Breast Cancer Patients | Potent inhibitor of aromatase activity | Not Applicable | [3] |
| Letrozole | Aromatase | MCF-7aro | Effective inhibitor of cell proliferation | 50-100 nM | [2] |
Note: The lack of standardized, direct comparative data highlights a gap in the current research landscape. Future studies should aim to perform head-to-head comparisons of these inhibitors in various breast cancer cell lines under standardized conditions to determine their relative potency and efficacy.
Cancer Stem Cell Activity: Mammosphere Formation
The mammosphere formation assay is a common method to assess the self-renewal capacity of cancer stem cells (CSCs). While it has been reported that letrozole-resistant MCF-7 cells, which have implications for the 27HC pathway, form more mammospheres, specific quantitative data on the direct effect of this compound on mammosphere formation efficiency (MFE) is not currently available.
| Cell Line | Treatment | Effect on Mammosphere Formation | Quantitative Data (MFE %) | Citation |
| MCF-7 | Letrozole (resistant cells) | Increased mammosphere formation | 3.4-fold higher index vs. sensitive cells | [4] |
| MCF-7 | This compound | Expected to decrease MFE | Data Not Available | |
| MDA-MB-231 | This compound | Expected to decrease MFE | Data Not Available |
The expected decrease in MFE with this compound treatment is based on its mechanism of action, which involves the inhibition of a pro-tumorigenic pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, anastrozole) for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mammosphere Formation Assay
This assay is used to quantify the self-renewal ability of cancer stem cells.
-
Cell Preparation: Prepare a single-cell suspension of breast cancer cells.
-
Plating: Plate the cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates containing serum-free mammosphere culture medium supplemented with growth factors (e.g., EGF, bFGF).
-
Treatment: Add the test compound (e.g., this compound) to the culture medium at the desired concentrations.
-
Incubation: Incubate the plates for 7-10 days to allow for mammosphere formation.
-
Quantification: Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.
-
Calculation of MFE: Calculate the Mammosphere Formation Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
Conclusion
This compound is a valuable research tool for investigating the role of the CYP27A1/27HC/LXR axis in breast cancer. While qualitative evidence demonstrates its potential to inhibit tumor growth, a significant gap exists in the publicly available quantitative data, particularly concerning its direct comparative efficacy against other CYP27A1 inhibitors in different breast cancer cell lines. Further research is warranted to conduct these head-to-head comparisons to better elucidate the therapeutic potential of targeting this pathway. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and conduct such cross-validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity anticancer activities of anastrozole against breast, liver hepatocellular, and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity anticancer activities of anastrozole against breast, liver hepatocellular, and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of GW273297X Effects in Independent Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility of the effects of GW273297X, a known inhibitor of the enzyme CYP27A1 (Sterol 27-hydroxylase). By inhibiting CYP27A1, this compound blocks the conversion of cholesterol to 27-hydroxycholesterol (27HC), an oxysterol implicated in the progression of certain cancers, particularly estrogen receptor-positive (ER+) breast cancer. This document summarizes key findings from independent research studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Executive Summary
Independent studies consistently demonstrate that this compound effectively reduces tumor growth and metastasis in preclinical models of breast cancer. The primary mechanism of action is the inhibition of 27HC production, which in turn mitigates the pro-tumorigenic effects of 27HC mediated through the estrogen receptor (ER) and the liver X receptor (LXR). While the qualitative effects of this compound are reproducible, quantitative results, such as the precise magnitude of tumor growth inhibition, show some variability across different tumor models and experimental conditions.
Quantitative Data Comparison
The following tables summarize the key quantitative outcomes from independent studies investigating the effects of this compound.
Table 1: In Vivo Efficacy of this compound on Primary Tumor Growth
| Study | Mouse Model | Cancer Cell Line | Treatment Protocol | Outcome Measure | Result |
| Nelson et al. (2013)[1][2] | APOE3 Mice on High-Fat Diet | E0771 (ER+) | Daily injection (dose not specified) | Tumor Volume | Attenuated tumor growth compared to vehicle-treated mice[1][2]. |
| Luo et al. (2022)[1][3] | Not specified in abstract | MCF-10A-ZMYND8 OE | 48 hours (concentration not specified) | Mammosphere Formation | Not directly assessing tumor growth with this compound, but used to probe 27-HC pathway[1]. |
Table 2: In Vivo Efficacy of this compound on Metastasis
| Study | Mouse Model | Cancer Cell Line | Treatment Protocol | Outcome Measure | Result |
| Baek et al. (2017)[4] | Normocholesterolemic mice | Met1 (ER-) | Not specified in abstract | Spontaneous Lung Metastasis | Decreased spontaneous metastasis to the lung[4]. |
| Baek et al. (2017)[4] | APOE3 Mice on High-Fat Diet | E0771 (ER+) | Not specified in abstract | Lung Colonization | Attenuated the effects of a high-fat diet on lung colonization[4]. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison.
In Vivo Tumor Growth and Metastasis Studies
1. Nelson et al. (2013) & Baek et al. (2017)[1][2][4]
-
Animal Model: APOE3 targeted replacement mice, which develop hypercholesterolemia on a high-fat diet (HFD), and normocholesterolemic mice.
-
Tumor Induction: Orthotopic injection of murine mammary cancer cells (E0771 for ER+ model, Met1 for ER- model) into the mammary fat pad.
-
Treatment:
-
This compound Administration: Administered by daily injection. The specific dose and vehicle were not detailed in the provided abstracts but the treatment was shown to decrease elevated 27HC levels.
-
Diet: Mice were fed either a control diet or a high-fat diet to induce hypercholesterolemia.
-
-
Endpoint Analysis:
-
Primary Tumor Growth: Tumor volume was measured periodically.
-
Metastasis: Lungs were harvested at the end of the study to assess metastatic burden. For spontaneous metastasis, this was evaluated when the primary tumor reached a specific size. For lung colonization, cancer cells were injected intravenously.
-
-
Cell Culture Model: MCF-10A cells with overexpression of ZMYND8 (MCF-10A-ZMYND8 OE).
-
Treatment: Cells were treated with this compound for 48 hours. The concentration used was not specified in the abstract.
-
Assay: Mammosphere formation assay was used to assess the self-renewal capacity of breast cancer stem cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the general experimental workflow used in the cited studies.
Signaling Pathway of 27-Hydroxycholesterol in Breast Cancer
Caption: The cholesterol metabolite 27HC, produced by CYP27A1, promotes tumor growth via ER and metastasis via LXR.
General In Vivo Experimental Workflow
Caption: Workflow for assessing the in vivo efficacy of this compound on breast tumor growth and metastasis.
Logical Relationship of ZMYND8 and 27-HC Pathway
Caption: ZMYND8 drives tumor initiation through metabolic reprogramming leading to 27-HC accumulation and LXR activation.
Discussion on Reproducibility
The collective findings from the analyzed studies provide strong evidence for the reproducible effect of this compound in mitigating the pro-tumorigenic actions of 27HC. The seminal work by Nelson et al. (2013) established the fundamental principle that inhibiting CYP27A1 can attenuate hypercholesterolemia-promoted tumor growth[1][2]. Subsequent research, such as that by Baek et al. (2017), has independently corroborated the role of the cholesterol-27HC axis in metastasis and has also shown that this compound can inhibit this process[4].
The more recent study by Luo et al. (2022) further solidifies the importance of the 27HC pathway in breast cancer, albeit from a different regulatory perspective focusing on the epigenetic regulator ZMYND8. While this study did not focus on the in vivo efficacy of this compound for therapy, its use of the inhibitor to probe the downstream consequences of 27HC production reinforces the compound's utility and specificity as a research tool[1][3].
It is important to note that for a comprehensive comparison of the quantitative reproducibility, access to the full methodologies and raw data from these publications is essential. The provided information, based on publicly available abstracts and summaries, confirms a qualitative reproducibility of the effects of this compound. For drug development professionals, these findings support the continued investigation of CYP27A1 as a therapeutic target in breast cancer. Future independent studies should aim to report detailed dosing and formulation information for this compound to allow for more precise quantitative comparisons.
References
- 1. ZMYND8 is a master regulator of 27-hydroxycholesterol that promotes tumorigenicity of breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 27-Hydroxycholesterol links hypercholesterolemia and breast cancer pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZMYND8 is a master regulator of 27-hydroxycholesterol that promotes tumorigenicity of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cholesterol metabolite 27 hydroxycholesterol facilitates breast cancer metastasis through its actions on immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of CYP27A1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The enzyme cytochrome P450 27A1 (CYP27A1) has emerged as a significant therapeutic target in various diseases, most notably in certain types of cancer. By catalyzing the conversion of cholesterol to 27-hydroxycholesterol (27-HC), CYP27A1 plays a role in cellular processes that can drive disease progression. Consequently, the development and evaluation of CYP27A1 inhibitors are of great interest to the research community. This guide provides a head-to-head comparison of the in vivo efficacy of several CYP27A1 inhibitors, supported by experimental data from preclinical studies.
Overview of a Key Signaling Pathway
The inhibition of CYP27A1 aims to reduce the levels of 27-hydroxycholesterol, thereby mitigating its downstream effects. The following diagram illustrates the central role of CYP27A1 in the conversion of cholesterol to 27-HC.
Comparative In Vivo Efficacy of CYP27A1 Inhibitors
While direct head-to-head in vivo studies comparing multiple CYP27A1 inhibitors in a single experimental design are limited, data from separate preclinical studies provide valuable insights into their comparative efficacy. The following tables summarize the in vivo effects of anastrozole, felodipine, and nilvadipine on 27-HC levels in mice.
Table 1: In Vivo Efficacy of Anastrozole as a CYP27A1 Inhibitor
| Parameter | Finding | Reference |
| Inhibitor | Anastrozole | [1] |
| Animal Model | Mice | [1] |
| Dosage & Administration | Subcutaneous injections for 1 week | [1] |
| Plasma 27-HC Reduction | 2.6-fold decrease | [1] |
| Hepatic 27-HC Reduction | 1.6-fold decrease | [1] |
| Effect on Cholesterol | No change in plasma or hepatic cholesterol | [1] |
Table 2: In Vivo Efficacy of Dihydropyridine-Based CYP27A1 Inhibitors
| Parameter | Felodipine | Nilvadipine | Reference |
| Animal Model | Mice | Mice | |
| Dosage & Administration | 1 mg/kg body weight, daily for 7 days | 1 mg/kg body weight, daily for 7 days | |
| Plasma 27-HC Reduction | Reduced | Reduced | |
| Brain 27-HC Reduction | Reduced | Reduced | |
| Hepatic 27-HC Reduction | Reduced | Reduced | |
| Effect on Cholesterol | No change in tissue levels of total cholesterol | No change in tissue levels of total cholesterol |
Specific fold-change or percentage of reduction was not detailed in the abstract.
Another noteworthy CYP27A1 inhibitor, GW273297X, has been utilized in a mouse model of breast cancer. In this model, a high-fat diet was used to increase circulating levels of 27-HC. Treatment with this compound successfully decreased these elevated 27-HC levels, demonstrating its in vivo activity.[2][3]
Experimental Protocols
The following is a generalized workflow for evaluating the in vivo efficacy of CYP27A1 inhibitors, based on the methodologies of the cited studies.
Detailed Methodologies:
Anastrozole In Vivo Study:
-
Animal Model: Mice.
-
Drug Administration: Anastrozole was administered via subcutaneous injections for a duration of one week.
-
Sample Analysis: Following the treatment period, plasma and hepatic levels of 27-hydroxycholesterol and cholesterol were quantified.[1]
Felodipine and Nilvadipine In Vivo Study:
-
Animal Model: Mice.
-
Drug Administration: Felodipine and nilvadipine were administered daily for seven days at a dose of 1 mg/kg of body weight.
-
Sample Analysis: Levels of 27-hydroxycholesterol were measured in the plasma, brain, and liver. Total cholesterol levels in these tissues were also assessed.
This compound In Vivo Study:
-
Animal Model: APOE3 targeted replacement mouse model, which becomes hypercholesterolemic on a high-fat diet.[3]
-
Induction of High 27-HC: Mice were fed a high-fat diet to significantly increase circulating levels of total cholesterol and 27-HC.[3]
-
Drug Administration: The CYP27A1 inhibitor this compound was administered by daily injection.[2][3]
-
Sample Analysis: Circulating levels of 27-HC were measured to confirm the inhibitory effect of the drug.[3]
Summary and Conclusion
The available in vivo data, while not from direct comparative studies, indicate that several small molecules can effectively inhibit CYP27A1 activity and reduce 27-HC levels in preclinical models. Anastrozole demonstrated a significant 2.6-fold and 1.6-fold reduction in plasma and hepatic 27-HC levels, respectively.[1] Felodipine and nilvadipine also effectively reduced 27-HC in plasma, brain, and liver. Furthermore, this compound was shown to be effective in a disease model where 27-HC levels were pathologically elevated.[2][3]
It is important to note that these studies were conducted under different experimental conditions, and therefore, a direct comparison of the potency of these inhibitors should be made with caution. Future head-to-head in vivo studies are warranted to definitively establish the comparative efficacy and pharmacokinetic/pharmacodynamic profiles of these and other emerging CYP27A1 inhibitors. Such studies will be crucial for the selection of the most promising candidates for further clinical development.
References
Unveiling the Edge of GW273297X in Preclinical Research: A Comparative Analysis
For Immediate Release
In the competitive landscape of preclinical cancer research, the selection of appropriate chemical probes is paramount to elucidating complex biological pathways. A comprehensive analysis of the research compound GW273297X, a potent inhibitor of the enzyme CYP27A1, reveals distinct advantages over other research compounds, particularly in the study of cholesterol metabolism's role in cancer progression. This guide provides a detailed comparison of this compound with alternative compounds, supported by experimental data, to inform researchers in drug development and cancer biology.
This compound distinguishes itself through its specific mechanism of action: the inhibition of cytochrome P450 27A1 (CYP27A1). This enzyme is responsible for the conversion of cholesterol into the oncometabolite 27-hydroxycholesterol (27HC). By blocking this initial step, this compound allows for the precise investigation of the downstream effects of 27HC signaling. In contrast, other compound classes, such as aromatase inhibitors, target different nodes in hormone-related pathways.
Mechanism of Action: A Tale of Two Pathways
This compound's primary advantage lies in its targeted approach to modulating the 27HC signaling cascade. 27HC has been identified as a selective estrogen receptor modulator (SERM) and a liver X receptor (LXR) agonist, implicating it in both hormone-dependent and independent cancer pathways.[1][2] By directly inhibiting 27HC production, this compound provides a cleaner model to study these pathways compared to broader-acting agents.
Aromatase inhibitors, such as anastrozole, letrozole, and exemestane, represent an alternative strategy in hormone-responsive cancers. These compounds block the conversion of androgens to estrogens, thereby reducing the pool of ligands available to activate the estrogen receptor (ER). While effective in this context, they do not address the pro-tumorigenic effects of 27HC that are independent of estrogen signaling, such as those mediated through LXR. Notably, some aromatase inhibitors, like anastrozole, have been found to also inhibit CYP27A1, which can confound the interpretation of experimental results when the goal is to isolate the effects of aromatase inhibition.[3]
Comparative Efficacy: A Quantitative Look
The true measure of a research compound's utility lies in its quantifiable effects. The following tables summarize key in vitro and in vivo data for this compound and comparator compounds.
| Compound | Target | IC50 | Reference |
| This compound | CYP27A1 | Not Found | |
| GI268267X | CYP27A1 | Not Found | |
| Anastrozole | Aromatase, CYP27A1 | Not Found | [3] |
| Letrozole | Aromatase | Not Found | |
| Exemestane | Aromatase | Not Found | |
| ICI 182,780 | Estrogen Receptor | 0.29 nM | [4] |
Table 1: In Vitro Inhibitory Activity. This table highlights the inhibitory concentrations of various compounds against their primary targets. While specific IC50 values for this compound and GI268267X against CYP27A1 were not available in the searched literature, their potent inhibition has been demonstrated. ICI 182,780 is a potent ER antagonist used as a tool compound in these studies.
| Compound | Model | Effect on Endogenous Ligand | Anti-Tumor Efficacy | Reference |
| This compound | Mouse model of hypercholesterolemia-promoted breast cancer | Attenuated elevated 27HC levels | Attenuated tumor growth | [5] |
| Anastrozole | Mouse model | Decreased plasma and hepatic 27HC levels (2.6- and 1.6-fold, respectively) | Not specified in this context | [3] |
| Aromatase Inhibitors (General) | Breast Cancer Xenograft Models | Not applicable (target is enzyme) | Effective in ER+ models | [6] |
Table 2: In Vivo Efficacy. This table showcases the in vivo effects of this compound and anastrozole on 27HC levels and tumor growth. The data demonstrates that both compounds can modulate the 27HC pathway in a whole-animal setting, with this compound showing a direct link between 27HC reduction and tumor growth attenuation.
Signaling Pathways and Experimental Workflows
To visualize the interplay of these compounds and their targets, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Signaling pathways affected by this compound and Aromatase Inhibitors.
Caption: A typical in vivo experimental workflow for evaluating anti-tumor efficacy.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. Below are representative experimental protocols for in vivo studies investigating the effects of these compounds.
In Vivo Xenograft Model Protocol (Adapted from Nelson et al., 2013) [5]
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts. For studies involving diet-induced hypercholesterolemia, specific strains like APOE3 targeted replacement mice may be utilized.
-
Cell Line Implantation: Human breast cancer cells (e.g., MCF-7 for ER-positive models) are implanted into the mammary fat pad of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to establish and reach a palpable size. Mice are then randomized into treatment groups.
-
Dosing Regimen:
-
This compound: Administered via daily injection at a specified dose (e.g., as described in the original study).
-
Aromatase Inhibitors: Typically administered orally or via injection, depending on the specific compound and study design.
-
Vehicle Control: A control group receives the vehicle solution used to dissolve the compounds.
-
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
Key Considerations for Researchers:
-
Selectivity: When the research question revolves around the specific role of 27HC, this compound offers a more targeted approach than compounds with potential off-target effects on other pathways.
-
Model System: The choice of cell line and animal model is critical. ER-positive and ER-negative cell lines will respond differently to these compounds, and the metabolic state of the animal model (e.g., diet-induced obesity) can significantly influence the outcome.
References
- 1. 27-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 2. 27-Hydroxycholesterol, an endogenous Selective Estrogen Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marketed Drugs Can Inhibit Cytochrome P450 27A1, a Potential New Target for Breast Cancer Adjuvant Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICI 182,780, Estrogen receptor antagonist (CAS 129453-61-8) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Aromatase Inhibitors and Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of 27-Hydroxycholesterol Research: A Comparative Guide to GW273297X and Its Alternatives
For researchers, scientists, and drug development professionals investigating the intricate roles of 27-hydroxycholesterol (27HC) in physiology and disease, the choice of research tools is paramount. GW273297X, a widely used inhibitor of the 27HC-producing enzyme CYP27A1, has been instrumental in elucidating the downstream effects of this cholesterol metabolite. However, a comprehensive understanding of its limitations and a comparative analysis with alternative methods are crucial for robust experimental design and accurate data interpretation. This guide provides an objective comparison of this compound with other pharmacological and genetic tools, supported by experimental data and detailed protocols.
Unveiling the Limitations of this compound
This compound functions by inhibiting sterol 27-hydroxylase (CYP27A1), the enzyme responsible for converting cholesterol into 27HC. By blocking this initial step, researchers can effectively reduce the levels of 27HC and study the subsequent biological consequences. Its utility has been demonstrated in various studies, particularly in cancer research, where it has been shown to attenuate hypercholesterolemia-promoted tumor growth in mouse models[1].
A Comparative Analysis of Research Tools
To overcome the limitations of this compound, researchers have a growing arsenal of alternative tools at their disposal. These can be broadly categorized into other small molecule inhibitors and genetic methods.
Small Molecule Inhibitors:
Beyond this compound, other compounds have been utilized to inhibit CYP27A1 activity. One such example is GI268267X , which has been used alongside this compound in studies investigating the role of macrophage-derived 27HC in promoting breast cancer cell growth. Another compound of interest is GSK2033 , although it acts downstream by antagonizing the Liver X Receptor (LXR), a key nuclear receptor for 27HC. It is important to note that GSK2033 has been shown to have promiscuous activity, binding to a variety of other nuclear receptors, which underscores the importance of careful target validation when using pharmacological inhibitors[2][3][4]. Several other marketed drugs, including the antifungals posaconazole and ravuconazole, and the anti-breast cancer agent anastrozole, have also been identified as potent inhibitors of CYP27A1[5].
Genetic Tools:
Genetic approaches offer a highly specific alternative to small molecule inhibitors for studying the function of CYP27A1. Small interfering RNA (siRNA) can be used to transiently knockdown the expression of the CYP27A1 gene, thereby reducing the production of the enzyme and consequently 27HC. This method provides a high degree of specificity, minimizing the risk of off-target effects associated with chemical inhibitors. For more permanent and stable genetic modification, CRISPR/Cas9 technology can be employed to create cell lines or animal models with a complete knockout of the CYP27A1 gene.
Quantitative Comparison of Research Tools
To facilitate an evidence-based selection of the most appropriate research tool, the following table summarizes the available quantitative data for this compound and its alternatives. A significant challenge in creating a comprehensive comparison is the lack of publicly available IC50 values for this compound and some of its direct competitors against CYP27A1.
| Research Tool | Target | Mechanism of Action | Potency (IC50) | Known Off-Targets/Limitations |
| This compound | CYP27A1 | Small molecule inhibitor | Data not publicly available | Limited selectivity and pharmacokinetic data available. |
| GI268267X | CYP27A1 | Small molecule inhibitor | Data not publicly available | Limited public information on selectivity and pharmacokinetics. |
| GSK2033 | LXRα, LXRβ | Small molecule antagonist | LXRα: 100 nM, LXRβ: 398 nM[2] | Promiscuous activity on other nuclear receptors (e.g., RORγ, RXRα, ERα, ERβ)[2][3][4]. |
| Anastrozole | Aromatase, CYP27A1 | Small molecule inhibitor | Data not publicly available for CYP27A1 | Primarily an aromatase inhibitor; dual activity may confound results. |
| Posaconazole | Lanosterol 14α-demethylase, CYP27A1 | Small molecule inhibitor | Data not publicly available for CYP27A1 | Primarily an antifungal; broad-spectrum CYP inhibition is likely. |
| CYP27A1 siRNA | CYP27A1 mRNA | Post-transcriptional gene silencing | Not applicable | Transient effect, efficiency of knockdown can vary. |
| CYP27A1 CRISPR/Cas9 | CYP27A1 gene | Gene knockout | Not applicable | Permanent genetic modification, potential for off-target gene editing. |
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are essential.
In Vitro CYP27A1 Knockdown using siRNA in MCF-7 Cells
This protocol describes a standard procedure for the transient knockdown of CYP27A1 in the human breast cancer cell line MCF-7.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I reduced-serum medium
-
siRNA targeting human CYP27A1 (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX transfection reagent
-
24-well plates
-
PBS (phosphate-buffered saline)
Protocol:
-
Cell Seeding: The day before transfection, seed 7,500 - 12,000 MCF-7 cells per well in a 24-well plate with 0.5 mL of complete growth medium.
-
Transfection Complex Preparation:
-
For each well, dilute 30-50 nM of siRNA in 40 µL of Opti-MEM I medium.
-
In a separate tube, dilute 5.5 µL of Lipofectamine RNAiMAX in 40 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 15-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Wash the MCF-7 cells once with PBS and replace the medium with 0.5 mL of fresh complete growth medium.
-
Add the 85.5 µL of transfection complex to each well.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a humidified CO2 incubator for 48-72 hours.
-
After incubation, cells can be harvested for downstream analysis, such as qRT-PCR to confirm CYP27A1 knockdown or western blotting to assess protein levels. Cell viability or other phenotypic assays can also be performed.
-
In Vivo Administration of this compound in a Mouse Xenograft Model
This protocol provides a general guideline for the administration of this compound to mice bearing subcutaneous tumor xenografts.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Tumor cells for injection (e.g., MCF-7)
-
Matrigel
-
This compound
-
Vehicle for injection (e.g., corn oil, DMSO/saline mixture)
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation:
-
Harvest tumor cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions (length and width) every 2-3 days using calipers.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
-
Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Prepare the this compound formulation in the chosen vehicle at the desired concentration.
-
Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at the determined dose and schedule (e.g., daily).
-
-
Endpoint Analysis:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1. Signaling pathway of 27-hydroxycholesterol and points of intervention.
Figure 2. Experimental workflow for in vitro comparison of research tools.
Conclusion
The study of 27-hydroxycholesterol is a rapidly evolving field, and the selection of appropriate research tools is critical for generating reliable and interpretable data. While this compound has proven to be a valuable tool, its limitations, particularly the lack of comprehensive selectivity and pharmacokinetic data, necessitate careful consideration and the exploration of alternatives. Pharmacological inhibitors with better-characterized profiles and genetic tools such as siRNA and CRISPR/Cas9 offer more specific approaches to dissecting the function of CYP27A1 and the downstream signaling of 27HC. By presenting the available comparative data and detailed experimental protocols, this guide aims to empower researchers to make informed decisions and advance our understanding of the multifaceted roles of 27-hydroxycholesterol in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Promiscuous activity of the LXR antagonist GSK2033 in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promiscuous activity of the LXR antagonist GSK2033 in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marketed Drugs Can Inhibit Cytochrome P450 27A1, a Potential New Target for Breast Cancer Adjuvant Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Efficacy of GW273297X: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of available preclinical data confirms the on-target effects of GW273297X, a potent inhibitor of cytochrome P450 27A1 (CYP27A1), the key enzyme responsible for the conversion of cholesterol to the oncometabolite 27-hydroxycholesterol (27HC). This guide provides a comparative analysis of this compound with alternative therapeutic strategies targeting the 27HC signaling pathway, supported by experimental data for researchers, scientists, and drug development professionals.
Introduction to 27-Hydroxycholesterol and its Role in Cancer
27-Hydroxycholesterol, a primary metabolite of cholesterol, has been implicated in the progression of several cancers, most notably estrogen receptor-positive (ER+) breast cancer. 27HC functions as an endogenous selective estrogen receptor modulator (SERM) and a liver X receptor (LXR) agonist.[1] Through these interactions, it can promote tumor cell proliferation and metastasis. The enzyme CYP27A1 is the rate-limiting step in the production of 27HC, making it a strategic target for therapeutic intervention.
This compound: A Direct Inhibitor of 27HC Production
This compound is a small molecule inhibitor designed to directly target and inhibit the enzymatic activity of CYP27A1. By blocking this enzyme, this compound effectively reduces the levels of 27HC, thereby mitigating its downstream pro-tumorigenic effects. Preclinical studies have demonstrated that treatment with this compound can attenuate tumor growth in mouse models of breast cancer.[2]
Comparative Analysis of On-Target Effects
To provide a clear comparison of this compound's on-target effects, this guide evaluates its performance against other compounds that modulate the 27HC pathway. The alternatives include the aromatase inhibitors anastrozole and fadrozole, which have been identified as potent inhibitors of CYP27A1, and Fulvestrant, a direct estrogen receptor antagonist.
In Vitro Inhibition of Key Pathway Components
The following table summarizes the available in vitro data for this compound and its alternatives on their respective targets.
| Compound | Target | Assay | IC50 |
| This compound | CYP27A1 | Enzymatic Assay | Data Not Available |
| Anastrozole | CYP27A1 | In vitro inhibition of purified recombinant CYP27A1 | Strong Inhibitor |
| Fadrozole | CYP27A1 | In vitro inhibition of purified recombinant CYP27A1 | Strong Inhibitor |
| Anastrozole | Aromatase (CYP19A1) | Inhibition of human placental aromatase | ~10 nM |
| Letrozole (comparator for Fadrozole) | Aromatase (CYP19A1) | Inhibition of human placental aromatase | 2.18 nM |
| Fulvestrant | Estrogen Receptor α | Competitive binding assay | 9.4 nM |
Note: While specific IC50 values for this compound on CYP27A1 are not publicly available, its potent inhibition has been demonstrated through the reversal of its effects by the addition of exogenous 27HC.[1]
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of these compounds. The data below is a qualitative summary of the reported effects on tumor growth in mouse xenograft models of breast cancer.
| Compound | Mouse Model | Cell Line | Effect on Tumor Growth |
| This compound | Xenograft | MCF-7 (ER+) | Attenuation of tumor growth [2] |
| Anastrozole | In vivo | Not specified | Reduction of plasma and hepatic 27HC levels |
| Fulvestrant | Xenograft | MCF-7 (ER+) | Complete blockage of tumor growth for at least 4 weeks |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Signaling pathway of 27HC-mediated tumor progression and points of inhibition.
Caption: General experimental workflow for preclinical evaluation.
Experimental Protocols
In Vitro CYP27A1 Inhibition Assay (General Protocol)
-
Enzyme Source: Purified recombinant human CYP27A1.
-
Substrate: Cholesterol.
-
Incubation: The enzyme is incubated with cholesterol and varying concentrations of the test inhibitor (e.g., this compound, anastrozole, fadrozole) in a suitable buffer system.
-
Reaction Termination: The reaction is stopped after a defined period.
-
Product Quantification: The amount of 27-hydroxycholesterol produced is quantified using a validated method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
In Vivo Tumor Xenograft Study (General Protocol)
-
Animal Model: Female immunodeficient mice (e.g., NOD-scid IL2Rgamma null).
-
Cell Line: Human breast cancer cells (e.g., MCF-7) are harvested and prepared for injection.
-
Tumor Implantation: Cells are injected subcutaneously into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and receive daily injections of the vehicle control, this compound, or alternative compounds.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size. Tumors are excised and weighed. Tissues may be collected for further analysis, such as immunohistochemistry or gene expression studies.
Conclusion
This compound demonstrates clear on-target effects by inhibiting CYP27A1 and subsequently reducing the pro-tumorigenic actions of 27HC. While direct comparative IC50 data for CYP27A1 inhibition is not uniformly available for all compounds, the existing evidence strongly supports that this compound, along with repurposed drugs like anastrozole and fadrozole, can effectively target this pathway. The provided data and protocols offer a framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of inhibiting 27HC production in cancer. Further studies are warranted to establish a more quantitative comparison of the in vivo efficacy of these different inhibitory strategies.
References
Evaluating the Selectivity Profile of GW273297X: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the selectivity profile of GW273297X, a known inhibitor of the cytochrome P450 enzyme CYP27A1. The document compares its activity with other relevant compounds and provides detailed experimental methodologies to enable researchers to replicate and validate these findings.
Introduction
This compound is a small molecule inhibitor of CYP27A1, the enzyme responsible for the conversion of cholesterol to 27-hydroxycholesterol (27HC).[1] 27HC has been implicated in the progression of certain cancers, particularly estrogen receptor-positive (ER+) breast cancer, by acting as a selective estrogen receptor modulator (SERM).[2] By inhibiting CYP27A1, this compound reduces the levels of 27HC, thereby representing a potential therapeutic strategy for hormone-dependent cancers. Understanding the selectivity of this compound is paramount for predicting its potential on- and off-target effects, a critical aspect of preclinical drug development.
Comparative Selectivity Profile
A study evaluating 131 pharmaceutical compounds for their inhibitory effect on CYP27A1 identified 14 drugs that inhibited the enzyme by more than 75%. This study highlights that other commercially available drugs, such as the anti-breast cancer pharmaceuticals anastrozole and fadrozole, also exhibit inhibitory activity against CYP27A1.[3][4]
For a comprehensive understanding, it is crucial to evaluate the inhibitory concentration (IC50) of this compound against a panel of major CYP450 isoforms. The table below is a template that researchers can use to summarize such experimental findings.
Table 1: Comparative IC50 Values of Various Inhibitors Against Cytochrome P450 Enzymes
| Compound | Target Enzyme | IC50 (µM) | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| This compound | CYP27A1 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Anastrozole | Aromatase (CYP19A1), CYP27A1 | Data not available | >25 | 20.0 ± 5.5 | >25 | >25 | >25 |
| Letrozole | Aromatase (CYP19A1) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Exemestane | Aromatase (CYP19A1) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Positive Control (e.g., Ketoconazole) | CYP3A4 | Varies | Varies | Varies | Varies | Varies | Varies |
Note: The IC50 values for this compound against a panel of CYP enzymes are not currently available in the public domain and would need to be determined experimentally.
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and evaluate the selectivity of compounds like this compound, specific experimental workflows are employed. Below are diagrams illustrating the cholesterol metabolism pathway targeted by this compound and a typical workflow for determining CYP450 inhibition.
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against various CYP450 isoforms.
Materials:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLMs)
-
CYP450 isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of HLM, probe substrates, and NADPH in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the serially diluted test compound or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Add the probe substrate to each well.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific duration (e.g., 15-60 minutes, depending on the isoform and substrate).
-
Terminate the reaction by adding cold acetonitrile.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
-
Alternative Therapeutic Strategies
While this compound targets the production of 27HC, other compounds used in breast cancer therapy, such as aromatase inhibitors, function by blocking the synthesis of estrogens.
-
Aromatase Inhibitors (e.g., Anastrozole, Letrozole, Exemestane): These drugs inhibit the enzyme aromatase (CYP19A1), which is responsible for the final step in the conversion of androgens to estrogens in peripheral tissues. This mechanism is distinct from that of this compound and provides an alternative approach to reducing hormone-dependent tumor stimulation. Some research suggests that anastrozole may also inhibit CYP27A1.[3]
Conclusion
This compound is a targeted inhibitor of CYP27A1, an enzyme implicated in the production of the oncometabolite 27-hydroxycholesterol. While its primary target is well-defined, a comprehensive selectivity profile against a broad range of cytochrome P450 enzymes is necessary for a complete preclinical safety assessment. The experimental protocols provided in this guide offer a framework for researchers to conduct such evaluations. Further studies are warranted to fully characterize the selectivity of this compound and compare its off-target effects with other inhibitors of related pathways, which will be crucial for its potential development as a therapeutic agent.
References
- 1. ZMYND8 is a master regulator of 27-hydroxycholesterol that promotes tumorigenicity of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of 27-hydroxylase (CYP27A1) and 27-hydroxycholesterol in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marketed Drugs Can Inhibit Cytochrome P450 27A1, a Potential New Target for Breast Cancer Adjuvant Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of GW273297X: A Novel CYP27A1 Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of GW273297X, a potent and specific inhibitor of the enzyme Cytochrome P450 27A1 (CYP27A1). The document details its mechanism of action, efficacy in various cancer types, and compares its performance with alternative therapeutic strategies, supported by preclinical experimental data.
Introduction to this compound and its Target: The CYP27A1/27HC Axis
This compound is a small molecule inhibitor that targets CYP27A1, the key enzyme responsible for the conversion of cholesterol into 27-hydroxycholesterol (27HC).[1] 27HC, an abundant oxysterol, has emerged as a significant signaling molecule in the tumor microenvironment. It functions as an endogenous selective estrogen receptor modulator (SERM) and a ligand for the liver X receptors (LXRs), thereby influencing cancer cell proliferation, metastasis, and immune responses.[2][3][4] Elevated levels of 27HC have been associated with the progression of several cancers, particularly hormone-receptor-positive malignancies.[2][5] By inhibiting CYP27A1, this compound effectively reduces the production of 27HC, offering a targeted approach to counteract its pro-tumorigenic effects.[1]
Comparative Analysis of this compound in Different Cancer Types
The therapeutic potential of targeting the CYP27A1/27HC axis with this compound has been explored in various preclinical cancer models. The effects, however, appear to be context-dependent, varying with cancer type and receptor status.
Breast Cancer
In estrogen receptor-positive (ER+) breast cancer, 27HC has been shown to promote tumor growth and metastasis.[1] It acts as an ERα agonist, stimulating cancer cell proliferation.[5] Preclinical studies have demonstrated that this compound can attenuate tumor growth in mouse models of ER+ breast cancer by reducing 27HC levels.[1] Furthermore, 27HC has been implicated in metastasis through LXR-dependent mechanisms, a process that can also be mitigated by CYP27A1 inhibition.[1]
Prostate Cancer
The role of 27HC in prostate cancer is multifaceted. Some studies suggest that 27HC can stimulate the proliferation of prostate cancer cells via estrogen receptor beta (ERβ).[6] Conversely, other research indicates that 27HC can inhibit prostate cancer cell growth by depleting cellular cholesterol and disrupting lipid raft signaling, which in turn inhibits the IL6-JAK-STAT3 pathway.[7][8] This dual role suggests that the effect of this compound in prostate cancer may depend on the specific molecular characteristics of the tumor.
Lung Cancer
In lung cancer, particularly in ERβ-positive lung cancer cells, 27HC has been found to promote cell proliferation.[9][10] This effect is mediated through the PI3K-Akt signaling pathway.[9][10] Inhibition of 27HC production with a CYP27A1 inhibitor like this compound could therefore represent a novel therapeutic strategy for this subset of lung cancers.[9][10] Studies have also shown that 27-hydroxycholesterol is linked to lung adenocarcinoma metastasis by regulating the NFκB/PPIB axis and the secretion of FGF2 and IL-6.[11]
Colon Cancer
The effect of 27HC on colon cancer appears to be inhibitory in some contexts. Studies have shown that 27-OHC reduces cellular proliferation in colon cancer cell lines such as Caco2 and SW620.[12] This anti-proliferative effect was found to be independent of LXR and ER activation but was associated with a decrease in AKT activation.[12] Therefore, the utility of this compound in colon cancer requires further investigation to understand the precise mechanisms and contexts in which it might be beneficial or detrimental.
Comparison with Alternative Therapeutic Strategies
This compound presents a targeted approach to modulating the cholesterol metabolite pathway. Its performance can be compared with other strategies that impact this axis, including other CYP27A1 inhibitors, statins, and LXR agonists.
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages |
| This compound | Specific inhibitor of CYP27A1, reducing 27HC production.[1] | Highly targeted, directly addresses the pro-tumorigenic actions of 27HC. | Efficacy is context-dependent on the role of 27HC in a specific cancer type. Limited clinical data available. |
| Other CYP27A1 Inhibitors (e.g., Anastrozole, Fadrozole) | Inhibit CYP27A1, with anastrozole also being a potent aromatase inhibitor.[13] | Anastrozole has a dual mechanism in ER+ breast cancer (aromatase and CYP27A1 inhibition). | Potential for off-target effects. Anastrozole's CYP27A1 inhibition is an off-target effect.[13] |
| Statins (e.g., Atorvastatin) | Inhibit HMG-CoA reductase, leading to reduced cholesterol synthesis and subsequently lower 27HC levels.[14][15] | Well-established safety profile, widely available, and have shown some benefits in cancer prevention and treatment. | Broad metabolic effects, not specific to the CYP27A1/27HC axis. Efficacy in cancer treatment is still under investigation. |
| LXR Agonists (e.g., GW3965) | Activate Liver X Receptors, which are downstream targets of 27HC, leading to cholesterol efflux and anti-proliferative effects in some cancers.[2] | Can induce apoptosis and inhibit proliferation in certain cancer cells (e.g., glioblastoma, some breast cancers).[2][5] | Can have complex and sometimes opposing effects on tumor growth and metastasis. May also have effects on lipid metabolism that require monitoring. |
Quantitative Data Summary
Precise IC50 values for this compound across a broad range of cancer cell lines are not widely available in the public domain. The following table summarizes available data on the effects of alternative agents.
| Compound | Cancer Type / Cell Line | Effect | Quantitative Data | Reference |
| Anastrozole | In vivo (mice) | Reduction of 27HC levels | 2.6-fold decrease in plasma 27HC, 1.6-fold decrease in hepatic 27HC. | [13] |
| GW3965 | Glioblastoma (U87/EGFRvIII xenograft) | Tumor growth inhibition | 59% inhibition of tumor growth. | [5] |
| GW3965 | Breast Cancer (T47D) | Inhibition of proliferation | Significant growth inhibitory effect at 5 µM and 10 µM. | [13] |
| GW3965 | Breast Cancer (MDA-MB-231) | Inhibition of proliferation | Significant growth inhibitory effect at 10 µM. | [13] |
| Atorvastatin | In vivo (gallstone patients) | Reduction of plasma 27HC | 36.5% reduction with 80 mg daily for 4 weeks. | [16] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of the CYP27A1/27HC Axis in Cancer
Caption: General overview of the CYP27A1/27HC signaling pathway in cancer.
Experimental Workflow for In Vitro Cell Viability Assay
Caption: A typical workflow for assessing cell viability using the MTT assay.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to convert MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis
This protocol outlines the steps for analyzing protein expression changes in response to this compound treatment.
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., ERα, LXR, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging device.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week). The formula (Length x Width²)/2 is commonly used.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups. Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) to the treatment group and the vehicle to the control group.
-
Toxicity Assessment: Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumor tissues can be used for further analysis, such as immunohistochemistry or Western blotting.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 7. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. scienceopen.com [scienceopen.com]
- 14. Atorvastatin negatively regulates MAPK pathway in vitro to inhibit proliferation, migration, and invasion of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Atorvastatin and simvastatin in patients on hemodialysis: effects on lipoproteins, C-reactive protein and in vivo oxidized LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Statin Treatment on Plasma 4β-Hydroxycholesterol Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GW273297X: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like GW273297X, a CYP27A1 inhibitor, is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, by examining the safety profiles of similar CYP27A1 inhibitors, such as anastrozole and fadrozole, and adhering to established guidelines for hazardous chemical waste, a comprehensive disposal protocol can be established. This guide provides essential, step-by-step instructions to ensure the safe and compliant disposal of this compound.
Hazard Assessment of Structurally and Functionally Similar Compounds
To best inform our disposal procedures for this compound, we can analyze the hazard classifications of other CYP27A1 inhibitors. This data provides a baseline for the potential risks associated with this class of compounds.
| Hazard Statement | Anastrozole | Fadrozole |
| Acute Oral Toxicity | Toxic if swallowed[1] | Toxic if swallowed[2][3] |
| Reproductive Toxicity | May damage fertility or the unborn child[1] | Suspected of damaging fertility or the unborn child[2][3] |
| Carcinogenicity | Suspected of causing cancer[1] | Not classified |
| Organ Toxicity | Causes damage to organs through prolonged or repeated exposure[1] | Not classified |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects[1] | Not available |
| Skin/Eye Irritation | Not classified as irritant | Causes skin and serious eye irritation[4] |
This table summarizes hazard data from available Safety Data Sheets for compounds in the same therapeutic class as this compound.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe handling and disposal of this compound, from initial waste generation to final collection.
Experimental Workflow and Waste Segregation
The first crucial step in proper waste management occurs at the point of generation. It is imperative to segregate waste streams to prevent dangerous chemical reactions.
Methodology:
-
Pure Compound Waste: Any unused or expired pure this compound should be treated as solid chemical waste. Do not mix with other waste types.
-
Contaminated Materials: Labware such as vials, pipette tips, and gloves that have come into contact with this compound should be collected in a designated container for contaminated solid waste. If these items are sharp, they must be placed in a puncture-resistant sharps container.
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, clearly labeled liquid hazardous waste container. Never pour chemical waste down the drain.
Waste Containment and Labeling
Proper containment and labeling are legally required and essential for the safety of all laboratory personnel and waste handlers.
Container Requirements:
-
Compatibility: Containers must be made of a material compatible with the chemical waste. For many organic compounds, glass or high-density polyethylene (HDPE) are suitable.
-
Integrity: Containers must be in good condition, with no leaks or cracks.
-
Secure Closure: Lids must be securely fastened at all times, except when adding waste.
Labeling Protocol:
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in methanol"). Avoid abbreviations or chemical formulas.
-
The approximate concentrations and volumes of the contents.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
Storage and Disposal Workflow
The final stages of the disposal process involve safe temporary storage within the lab and the arrangement for professional disposal services.
Methodology:
-
Satellite Accumulation: Store the properly labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the lab personnel and away from general traffic.
-
Arrange for Pickup: Once a waste container is full, or if the waste has been stored for the maximum allowable time per institutional and local regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal service.
-
Professional Disposal: The licensed waste disposal service will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which typically involves incineration for organic compounds.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound and similar research compounds, thereby protecting personnel and the environment. Always consult your institution's specific waste management policies and your local, state, and federal regulations.
References
Essential Safety and Handling Protocols for GW273297X
Disclaimer: A specific Safety Data Sheet (SDS) for GW273297X was not publicly available at the time of this writing. The following guidance is based on established best practices for handling potent, novel pharmaceutical compounds in a research and development setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to perform a thorough risk assessment before handling this substance.
The handling of potent research compounds like this compound, a CYP27A1 inhibitor, demands a stringent safety protocol to minimize exposure and ensure the well-being of laboratory personnel. The primary focus of a comprehensive safety program is to ensure employee safety through effective process containment.[1] This involves a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment.
Engineering Controls: The First Line of Defense
Engineering controls are the most critical element in safely handling potent compounds as they are designed to isolate the hazard from the worker.[2] For a powdered substance like this compound, which poses an inhalation risk, the following engineering controls are paramount:
-
Containment: All manipulations of powdered this compound, including weighing and reconstituting, should be conducted within a containment system.[1][3] Options range from flexible glove bags to rigid isolators, which provide a physical barrier between the operator and the compound.[3][4] For highly potent compounds, closed-system transfers are the industry standard.[5]
-
Ventilation: Work should be performed in a laboratory with a dedicated, single-pass HVAC system that maintains negative pressure relative to adjacent areas.[6] This ensures that any potential contaminants are drawn away from the laboratory environment and not recirculated.[6] Exhaust air should be passed through high-efficiency particulate air (HEPA) filters before being released outside.[2][6]
-
Local Exhaust Ventilation (LEV): If a full containment system is not feasible for certain procedures, a certified chemical fume hood or a ventilated balance enclosure should be used as a minimum requirement.
Personal Protective Equipment (PPE)
While engineering controls are primary, PPE serves as a crucial secondary layer of protection.[7] The selection of PPE depends on the quantity of the compound being handled and the specific procedure being performed.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon suspected contamination. | Provides a robust barrier against skin contact. Double-gloving minimizes the risk of exposure if the outer glove is breached. |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects the eyes from splashes or airborne particles of the compound. |
| Lab Coat | A dedicated lab coat, preferably disposable or made of a non-permeable material, with a solid front and tight-fitting cuffs. | Prevents contamination of personal clothing. Should be removed before leaving the designated work area. |
| Respiratory Protection | The level of respiratory protection should be determined by a risk assessment. For handling powders, a powered air-purifying respirator (PAPR) is often recommended for potent compounds.[3][4][5] At a minimum, a well-fitted N95 respirator may be considered for low-energy operations with small quantities, but this should be based on a formal assessment. | Protects against the inhalation of airborne particles, which is a primary route of exposure for powdered compounds. |
Operational Plan: Step-by-Step Handling Procedure
A clear and detailed operational plan is essential for minimizing the risk of exposure.
-
Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure all necessary engineering controls are functioning correctly.
-
Assemble all required materials, including PPE, weighing papers, spatulas, and waste containers, within the containment system before starting work.
-
Prepare a decontamination solution (e.g., a freshly prepared 10% bleach solution followed by a 70% ethanol rinse, or another validated decontamination agent) and have it readily available.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
Perform all manipulations of the powdered compound within the designated containment system (e.g., glove box, ventilated enclosure).
-
Handle the compound with care to avoid generating dust.
-
If working with solutions, be mindful of potential splashes and aerosols.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using the prepared decontamination solution.[8]
-
Carefully doff PPE, avoiding self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, weighing papers, and excess compound, must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Disposal Route: The disposal of hazardous drug waste must comply with all applicable federal, state, and local regulations.[9] Typically, this involves incineration through a licensed hazardous waste disposal vendor.[10] Do not dispose of this compound down the drain or in the regular trash.[11]
-
Documentation: Maintain accurate records of all waste generated and its disposal.
Visualizing the Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. agnopharma.com [agnopharma.com]
- 2. How Engineering Controls Protect Operators Working with High-Potency Compounds | Powder Systems Ltd [powdersystems.com]
- 3. aiha.org [aiha.org]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. escopharma.com [escopharma.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
